molecular formula C19H23NO5 B1172547 Trimetoquinol CAS No. 14187-92-9

Trimetoquinol

Cat. No.: B1172547
CAS No.: 14187-92-9
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

An adrenergic beta-agonist used as a bronchodilator agent in asthma therapy.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

14187-92-9

Molecular Formula

C19H23NO5

IUPAC Name

1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrochloride

InChI

InChI=1S/C19H23NO5.ClH/c1-23-17-7-11(8-18(24-2)19(17)25-3)6-14-13-10-16(22)15(21)9-12(13)4-5-20-14;/h7-10,14,20-22H,4-6H2,1-3H3;1H

SMILES

COC1=CC(=CC(=C1OC)OC)CC2C3=CC(=C(C=C3CCN2)O)O.Cl

Synonyms

1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Trimetoquinol on β-Adrenoceptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of trimetoquinol (TMQ) on β-adrenoceptors. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular interactions, signaling pathways, and experimental methodologies used to characterize this potent β-adrenergic agonist.

Core Mechanism of Action

This compound (TMQ) exerts its pharmacological effects primarily through its interaction with β-adrenoceptors, a class of G protein-coupled receptors (GPCRs). As a β-adrenoceptor agonist, TMQ mimics the actions of endogenous catecholamines like epinephrine and norepinephrine, leading to the activation of downstream signaling cascades. The interaction is stereoselective, with the (-)-isomer of TMQ demonstrating significantly higher affinity and potency across β-adrenoceptor subtypes compared to the (+)-isomer.

Upon binding, TMQ stabilizes a conformational state of the β-adrenoceptor that promotes the coupling and activation of the heterotrimeric Gs protein. This activation initiates a canonical signaling pathway that is central to the physiological responses mediated by β-adrenoceptors.

Quantitative Analysis of this compound Interaction with β-Adrenoceptor Subtypes

The following table summarizes the quantitative data on the binding affinity (Ki) and functional potency (EC50) of this compound isomers for human β1, β2, and β3-adrenoceptors expressed in Chinese hamster ovary (CHO) cells. This data highlights the stereoselectivity and subtype-specific interactions of TMQ.

CompoundReceptor SubtypeBinding Affinity (Ki)Functional Potency (EC50)Efficacy (relative to Isoproterenol)
(-)-Trimetoquinol β1-AdrenoceptorNot explicitly stated, but 123-fold higher affinity than (+)-TMQ[1]Not explicitly stated, but 214-fold more potent than (+)-TMQ[1]Not specified
β2-AdrenoceptorNot explicitly stated, but 331-fold higher affinity than (+)-TMQ[1]Not explicitly stated, but 281-fold more potent than (+)-TMQ[1]Partial agonist activity reported for some derivatives[1]
β3-AdrenoceptorNot explicitly stated, but 5-fold higher affinity than (+)-TMQ[1]Not explicitly stated, but 776-fold more potent than (+)-TMQ[1]8.2-fold greater than (-)-isoproterenol[1]
(+)-Trimetoquinol β1-Adrenoceptor--Not specified
β2-Adrenoceptor--Not specified
β3-Adrenoceptor--Not specified
(+/-)-Trimetoquinol β3-Adrenoceptor--3.4-fold greater than (-)-isoproterenol[1]

Signaling Pathways

The primary signaling pathway activated by this compound at β-adrenoceptors is the Gs-adenylyl cyclase-cAMP pathway. The binding of TMQ to the receptor triggers a cascade of intracellular events, as depicted in the diagram below.

Trimetoquinol_Signaling_Pathway cluster_intracellular Intracellular Space This compound This compound Beta_Adrenoceptor β-Adrenoceptor This compound->Beta_Adrenoceptor Gs_Protein Gs Protein (α, β, γ subunits) Beta_Adrenoceptor->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Physiological/ Cellular Response PKA->Cellular_Response Phosphorylates Target Proteins

This compound's primary signaling cascade via the β-adrenoceptor.

While the Gs-cAMP pathway is the principal mechanism, evidence suggests that β-adrenoceptors can also couple to other signaling pathways, including the potential for G protein-coupled receptor kinases (GRKs) to phosphorylate the receptor, leading to β-arrestin recruitment and subsequent signaling or receptor desensitization. Some studies also allude to potential coupling to Gi proteins or the MAP kinase pathway under certain conditions, representing alternative or secondary signaling routes.

Experimental Protocols

The characterization of this compound's action on β-adrenoceptors relies on a combination of radioligand binding assays and functional assays. Below are detailed methodologies for these key experiments.

Radioligand Binding Assays

Radioligand binding assays are crucial for determining the affinity (Ki) of this compound for β-adrenoceptor subtypes. These assays typically involve competition between a radiolabeled ligand and unlabeled this compound.

Objective: To determine the binding affinity (Ki) of this compound isomers for β-adrenoceptor subtypes.

Materials:

  • Cell Line: Chinese hamster ovary (CHO) cells stably expressing human β1, β2, or β3-adrenoceptors.

  • Radioligand: A high-affinity, subtype-non-selective β-adrenoceptor antagonist, such as [³H]-CGP 12177 or [¹²⁵I]-cyanopindolol.

  • Competitor: (-)-Trimetoquinol and (+)-Trimetoquinol.

  • Non-specific binding control: A high concentration of a non-labeled β-adrenoceptor antagonist (e.g., 10 µM propranolol).

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing MgCl₂.

  • Instrumentation: Scintillation counter or gamma counter, depending on the radiolabel.

Procedure:

  • Cell Culture and Membrane Preparation:

    • Culture the specific CHO cell line to confluence.

    • Harvest the cells and homogenize them in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in the assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add a constant amount of cell membrane preparation to each well.

    • Add increasing concentrations of the unlabeled this compound isomer.

    • Add a fixed concentration of the radioligand to each well.

    • For determining non-specific binding, add the high concentration of the non-labeled antagonist instead of this compound.

    • Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to trap the membranes with bound radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail or in tubes for gamma counting.

    • Measure the radioactivity to determine the amount of bound radioligand.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the specific binding as a function of the logarithm of the competitor concentration to generate a competition curve.

    • Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assays

Functional assays, such as cAMP accumulation assays, are used to measure the potency (EC50) and efficacy (Emax) of this compound as a β-adrenoceptor agonist.

Objective: To determine the functional potency (EC50) and efficacy of this compound isomers in stimulating cAMP production.

Materials:

  • Cell Line: CHO cells stably expressing human β1, β2, or β3-adrenoceptors.

  • Agonists: (-)-Trimetoquinol, (+)-Trimetoquinol, and a reference full agonist (e.g., isoproterenol).

  • Phosphodiesterase Inhibitor: A compound like 3-isobutyl-1-methylxanthine (IBMX) to prevent the degradation of cAMP.

  • Cell Lysis Buffer: To release intracellular cAMP.

  • cAMP Detection Kit: A commercially available kit for quantifying cAMP levels (e.g., ELISA, HTRF, or AlphaScreen-based).

  • Instrumentation: A plate reader compatible with the chosen cAMP detection kit.

Procedure:

  • Cell Culture:

    • Seed the specific CHO cell line in a multi-well plate and grow to a desired confluency.

  • Agonist Stimulation:

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period.

    • Add increasing concentrations of the this compound isomer or the reference agonist to the wells.

    • Incubate the plate at 37°C for a defined time (e.g., 30 minutes) to allow for cAMP production.

  • Cell Lysis and cAMP Quantification:

    • Terminate the stimulation by adding a lysis buffer to each well.

    • Follow the protocol of the specific cAMP detection kit to measure the concentration of cAMP in the cell lysates.

  • Data Analysis:

    • Plot the measured cAMP levels against the logarithm of the agonist concentration to generate a dose-response curve.

    • Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

    • Determine the Emax (the maximum response) and compare it to that of the reference full agonist to assess the relative efficacy of this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the characterization of this compound's interaction with β-adrenoceptors.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assay Execution cluster_analysis Data Analysis and Interpretation Cell_Culture Cell Culture (CHO cells expressing β-AR subtypes) Membrane_Prep Membrane Preparation (for binding assays) Cell_Culture->Membrane_Prep Functional_Assay cAMP Accumulation Assay (Agonist Stimulation) Cell_Culture->Functional_Assay Binding_Assay Radioligand Binding Assay (Competition with [³H]-CGP 12177) Membrane_Prep->Binding_Assay Binding_Data_Analysis Data Analysis (IC50 → Ki calculation) Binding_Assay->Binding_Data_Analysis Functional_Data_Analysis Data Analysis (EC50 and Emax determination) Functional_Assay->Functional_Data_Analysis Conclusion Conclusion on Affinity, Potency, and Efficacy Binding_Data_Analysis->Conclusion Functional_Data_Analysis->Conclusion

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Trimetoquinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimetoquinol, a potent short-acting β-adrenergic agonist, has been a subject of significant interest in medicinal chemistry due to its bronchodilator properties. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and a detailed examination of its chemical synthesis. The primary synthetic route, the Pictet-Spengler reaction, is discussed in detail, including a generalized experimental protocol. Furthermore, this document outlines the key signaling pathways associated with this compound's mechanism of action and provides protocols for essential pharmacological evaluation assays, namely radioligand binding and cAMP accumulation assays. All quantitative data are summarized in structured tables for ease of reference and comparison.

Chemical Structure of this compound

This compound, with the IUPAC name (1S)-1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol, is a tetrahydroisoquinoline derivative.[1] Its chemical structure is characterized by a tetrahydroisoquinoline core, a catechol moiety (6,7-dihydroxy group), and a 3,4,5-trimethoxybenzyl group attached to the C1 position.

The molecular formula of this compound is C₁₉H₂₃NO₅, and its molar mass is 345.39 g/mol .[2] The presence of a chiral center at the C1 position of the tetrahydroisoquinoline ring system results in two stereoisomers. The biological activity of this compound is highly stereoselective, with the (S)-(-)-enantiomer being the more potent β-adrenergic agonist.[3][4]

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name (1S)-1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol[1]
CAS Number 30418-38-3 (for the free base)[2]
Molecular Formula C₁₉H₂₃NO₅[2]
Molar Mass 345.39 g/mol [2]
ChEMBL ID CHEMBL174984
PubChem CID 65772[2]

Synthesis of this compound

The primary and most established method for the synthesis of this compound is the Pictet-Spengler reaction .[2][5] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline.

For the synthesis of this compound, the key precursors are a phenylethylamine derivative with hydroxyl groups that will form the catechol moiety and 3,4,5-trimethoxyphenylacetaldehyde.

General Experimental Protocol for Pictet-Spengler Synthesis of this compound

The following is a generalized protocol based on the principles of the Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines. Specific conditions for this compound may require optimization.

Materials:

  • A suitable 3,4-dihydroxyphenylethylamine derivative (starting material 1)

  • 3,4,5-trimethoxyphenylacetaldehyde (starting material 2)

  • Anhydrous solvent (e.g., toluene, xylene, or ethanol)

  • Acid catalyst (e.g., hydrochloric acid, sulfuric acid, or a Lewis acid)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 3,4-dihydroxyphenylethylamine derivative in the anhydrous solvent under an inert atmosphere.

  • Addition of Aldehyde: To the stirred solution, add 3,4,5-trimethoxyphenylacetaldehyde.

  • Acid Catalysis: Slowly add the acid catalyst to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Yield and Purification:

The yield of the Pictet-Spengler reaction can vary depending on the specific substrates and reaction conditions. Purification is crucial to isolate the desired product from unreacted starting materials and byproducts. Column chromatography is a common method for purification.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_synthesis This compound Synthesis SM1 3,4-Dihydroxyphenylethylamine Derivative Reaction Pictet-Spengler Reaction SM1->Reaction SM2 3,4,5-Trimethoxyphenyl- acetaldehyde SM2->Reaction Workup Reaction Work-up (Neutralization, Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product This compound Purification->Product

Caption: A generalized workflow for the synthesis of this compound via the Pictet-Spengler reaction.

Signaling Pathway of this compound

This compound exerts its pharmacological effects primarily through its interaction with β-adrenergic receptors , specifically as a non-selective agonist for β₁ and β₂ subtypes. The binding of this compound to these G-protein coupled receptors (GPCRs) initiates a downstream signaling cascade.

Upon agonist binding, the β-adrenergic receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric Gs protein. The activated α-subunit of the Gs protein (Gαs) dissociates and activates adenylyl cyclase . This enzyme then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The increased intracellular concentration of cAMP, a second messenger, leads to the activation of Protein Kinase A (PKA) . PKA, in turn, phosphorylates various downstream target proteins, ultimately resulting in the physiological response, such as smooth muscle relaxation in the bronchioles.

Signaling Pathway Diagram

Signaling_Pathway cluster_pathway This compound Signaling Pathway This compound This compound BetaReceptor β-Adrenergic Receptor (GPCR) This compound->BetaReceptor Binds to GsProtein Gs Protein BetaReceptor->GsProtein Activates AdenylylCyclase Adenylyl Cyclase GsProtein->AdenylylCyclase Activates cAMP cAMP AdenylylCyclase->cAMP Converts ATP ATP ATP->AdenylylCyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Phosphorylation PKA->Downstream Response Physiological Response (e.g., Bronchodilation) Downstream->Response

Caption: The β-adrenergic signaling pathway activated by this compound.

Pharmacological Evaluation

The pharmacological activity of this compound is primarily assessed through in vitro assays that measure its binding affinity to β-adrenergic receptors and its functional effect on downstream signaling, such as cAMP production.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for β-adrenergic receptors. It involves a competitive binding experiment where a radiolabeled ligand with known affinity for the receptor competes with unlabeled this compound.

Table 2: Representative Radioligand Binding Data for this compound

Receptor SubtypeRadioligandTest CompoundKi (nM)
β₁-adrenergic [³H]-CGP 12177(-)-Trimetoquinol~50
β₂-adrenergic [³H]-CGP 12177(-)-Trimetoquinol~10

Note: The specific Ki values can vary depending on the experimental conditions and the cell line used.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the β-adrenergic receptor subtype of interest.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., Tris-HCl with MgCl₂).

  • Reaction Mixture: In a microplate, combine the cell membranes, a fixed concentration of the radiolabeled ligand (e.g., [³H]-CGP 12177), and varying concentrations of unlabeled this compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of this compound to stimulate the production of cAMP, providing a measure of its efficacy as a β-adrenergic agonist.

Table 3: Representative Functional Activity Data for this compound

Receptor SubtypeAssay TypeTest CompoundEC₅₀ (nM)
β₁-adrenergic cAMP Accumulation(-)-Trimetoquinol~100
β₂-adrenergic cAMP Accumulation(-)-Trimetoquinol~20

Note: EC₅₀ values can vary depending on the cell line and assay conditions.

Experimental Protocol: cAMP Accumulation Assay

  • Cell Culture: Culture a suitable cell line expressing the β-adrenergic receptor of interest in a multi-well plate.

  • Pre-incubation: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Stimulation: Add varying concentrations of this compound to the cells and incubate for a specific time at 37°C.

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Detection: Measure the concentration of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

  • Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Determine the EC₅₀ value, which is the concentration of this compound that produces 50% of the maximal response.

Experimental Workflow Diagram

Experimental_Workflow cluster_workflow Pharmacological Evaluation Workflow cluster_binding Radioligand Binding Assay cluster_cAMP cAMP Accumulation Assay MembranePrep Membrane Preparation BindingReaction Competitive Binding Reaction MembranePrep->BindingReaction Filtration Filtration BindingReaction->Filtration Counting Scintillation Counting Filtration->Counting Ki_Calc Ki Determination Counting->Ki_Calc CellCulture Cell Culture Stimulation Cell Stimulation with this compound CellCulture->Stimulation Lysis Cell Lysis Stimulation->Lysis cAMP_Detection cAMP Detection Lysis->cAMP_Detection EC50_Calc EC50 Determination cAMP_Detection->EC50_Calc

Caption: A typical experimental workflow for the pharmacological evaluation of this compound.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and synthesis of this compound, a clinically relevant β-adrenergic agonist. The Pictet-Spengler reaction remains the cornerstone of its synthesis, and a generalized protocol has been outlined. Understanding its mechanism of action through the β-adrenergic signaling pathway is crucial for the development of new and improved bronchodilators. The provided experimental protocols for radioligand binding and cAMP accumulation assays serve as a foundation for the pharmacological characterization of this compound and its analogs in a research and drug development setting. The presented quantitative data in a tabular format allows for a quick and comparative assessment of its pharmacological properties.

References

Trimetoquinol as a Bronchodilator: A Preclinical Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of trimetoquinol as a bronchodilator. It consolidates key findings on its mechanism of action, potency, selectivity, and structure-activity relationships, drawing from various in vitro and in vivo studies.

Core Mechanism of Action: β2-Adrenergic Receptor Agonism

This compound exerts its bronchodilatory effects primarily by acting as an agonist at β2-adrenergic receptors, which are abundantly expressed on airway smooth muscle cells.[1][2] Activation of these G-protein coupled receptors initiates a signaling cascade that leads to smooth muscle relaxation and, consequently, bronchodilation.[3] The key steps in this pathway involve the activation of adenylyl cyclase, which increases intracellular levels of cyclic adenosine monophosphate (cAMP).[3][4] This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates several downstream targets, leading to a decrease in intracellular calcium levels and reduced contractility of the airway smooth muscle.[3]

The following diagram illustrates the signaling pathway initiated by this compound binding to the β2-adrenergic receptor.

Trimetoquinol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Beta2_AR β2-Adrenergic Receptor This compound->Beta2_AR Binds to G_Protein Gs Protein (α, β, γ subunits) Beta2_AR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase α-subunit activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Muscle_Relaxation Airway Smooth Muscle Relaxation PKA->Muscle_Relaxation Leads to

Caption: this compound's β2-Adrenergic Signaling Pathway.

Preclinical Efficacy and Selectivity

Preclinical studies have consistently demonstrated the bronchodilatory effects of this compound and have explored its selectivity for β2- over β1-adrenergic receptors, the latter being primarily associated with cardiac effects.

In Vitro Studies in Guinea Pig Tissues

Isolated guinea pig trachea (a source of β2-receptors) and atria (a source of β1-receptors) are standard models for assessing the potency and selectivity of β-agonists.[5][6][7][8]

Experimental Protocol: Isolated Guinea Pig Trachea and Atria Assay

  • Tissue Preparation: Guinea pigs are euthanized, and the trachea and atria are rapidly excised. The trachea is cut into rings or strips, and the atria are separated.

  • Organ Bath Setup: Tissues are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.

  • Contraction/Stimulation: Tracheal preparations are often pre-contracted with an agent like histamine or carbachol to induce a stable tone against which relaxation can be measured. Atrial preparations are allowed to beat spontaneously.

  • Drug Administration: Cumulative concentration-response curves are generated by adding increasing concentrations of this compound or its analogs to the organ bath.

  • Data Acquisition: Changes in tracheal tension (relaxation) and atrial rate and force of contraction are recorded using isometric force transducers.

  • Analysis: The potency (often expressed as EC50) and intrinsic activity are determined for both β2 (tracheal) and β1 (atrial) effects. The ratio of β1 to β2 activity provides a measure of selectivity.

The following diagram outlines the general workflow for these in vitro assays.

In_Vitro_Assay_Workflow Start Start Tissue_Harvest Harvest Guinea Pig Trachea and Atria Start->Tissue_Harvest Tissue_Prep Prepare Tracheal Rings and Atrial Tissue Tissue_Harvest->Tissue_Prep Organ_Bath Mount Tissues in Organ Baths Tissue_Prep->Organ_Bath Stabilization Stabilize Tissues under Physiological Conditions Organ_Bath->Stabilization Pre-contraction Induce Contraction in Tracheal Tissue (Optional) Stabilization->Pre-contraction Drug_Addition Add Cumulative Concentrations of this compound/Analog Stabilization->Drug_Addition For Atria Pre-contraction->Drug_Addition Data_Recording Record Tracheal Relaxation and Atrial Rate/Force Drug_Addition->Data_Recording Analysis Analyze Data for Potency (EC50) and Selectivity Data_Recording->Analysis End End Analysis->End SAR_Logic cluster_modifications Structural Modifications cluster_effects Resulting Effects Trimetoquinol_Core This compound Scaffold Methyl_Sub Methyl Substitution (α-carbon) Trimetoquinol_Core->Methyl_Sub Fluoro_Sub Fluorination (catechol ring) Trimetoquinol_Core->Fluoro_Sub Iodo_Sub Iodination (benzyl moiety) Trimetoquinol_Core->Iodo_Sub Increased_Selectivity Increased β2/β1 Selectivity Methyl_Sub->Increased_Selectivity leads to Reduced_Beta1_Activity Reduced β1 Activity Fluoro_Sub->Reduced_Beta1_Activity leads to Potency_Change Altered Potency Iodo_Sub->Potency_Change can lead to Increased_Beta2_Affinity Increased β2 Affinity Iodo_Sub->Increased_Beta2_Affinity can lead to

References

In Vitro Characterization of Trimetoquinol's Biological Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimetoquinol (TMQ), a tetrahydroisoquinoline derivative, is a potent beta-adrenergic receptor agonist. Its biological activity, particularly its interaction with different beta-adrenergic receptor (β-AR) subtypes, has been a subject of significant research. This technical guide provides an in-depth overview of the in vitro characterization of this compound's biological activity, focusing on its receptor binding, functional agonism, and the underlying signaling pathways. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of TMQ's pharmacological profile.

Quantitative Analysis of this compound's Biological Activity

The biological activity of this compound is stereoselective, with the (-)-isomer generally exhibiting significantly higher affinity and potency compared to the (+)-isomer. The following tables summarize the available quantitative data on the binding affinity and functional potency of this compound isomers at human β-adrenergic receptor subtypes.

Table 1: Radioligand Binding Affinity of this compound Isomers at Human β-Adrenergic Receptor Subtypes

Compoundβ1-AR Affinity (Fold-difference vs. (+)-TMQ)β2-AR Affinity (Fold-difference vs. (+)-TMQ)β3-AR Affinity (Fold-difference vs. (+)-TMQ)
(-)-Trimetoquinol123-fold greater331-fold greater5-fold greater[1]

Table 2: Functional Potency and Efficacy of this compound Isomers in cAMP Accumulation Assays

Compoundβ1-AR Potency (Fold-difference vs. (+)-TMQ)β2-AR Potency (Fold-difference vs. (+)-TMQ)β3-AR Potency (Fold-difference vs. (+)-TMQ)β3-AR Efficacy (Fold-difference vs. (-)-Isoproterenol)
(-)-Trimetoquinol214-fold greater281-fold greater776-fold greater[1]8.2-fold greater[1]
(+/-)-Trimetoquinol---3.4-fold greater[1]

Note: Specific Ki and EC50 values in molar concentrations are not consistently reported in the reviewed literature; therefore, data is presented as fold-differences based on available comparative studies.

Mechanism of Action: Partial Agonism

This compound is classified as a partial agonist, particularly at the β2-adrenergic receptor. In Chinese hamster ovary (CHO) cells expressing the human β2-AR, TMQ binds with high affinity but demonstrates a reduced ability to effectively couple with the associated G-protein and only partially activates the downstream effector, adenylyl cyclase[2]. This inefficient coupling is a hallmark of partial agonism and results in a submaximal cellular response compared to a full agonist like isoproterenol[2]. The molecular basis for this partial agonism likely lies in the specific conformational state the receptor adopts upon binding to this compound, which is less effective at activating the Gs protein.

Signaling Pathways

The primary signaling pathway activated by this compound at β-adrenergic receptors is the canonical Gs-protein coupled pathway. Upon receptor binding, the Gαs subunit of the G-protein is activated, which in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). cAMP then acts as a second messenger to activate Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.

Gs_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TMQ This compound beta_AR β-Adrenergic Receptor TMQ->beta_AR Binds G_protein Gs Protein (α, β, γ) beta_AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Cellular_Response Cellular Response PKA_active->Cellular_Response Phosphorylates Targets

Canonical Gs-Protein Signaling Pathway for this compound.

In addition to the canonical Gs pathway, β-adrenergic receptors can also signal through β-arrestin-mediated pathways. While specific studies on this compound's involvement in biased agonism are limited, this alternative signaling route is a crucial aspect of β-AR pharmacology. Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestin can be recruited to the receptor. This can lead to receptor desensitization and internalization, as well as the initiation of G-protein independent signaling cascades, such as those involving mitogen-activated protein kinases (MAPKs).

Beta_Arrestin_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (e.g., this compound) beta_AR β-Adrenergic Receptor Agonist->beta_AR Binds GRK GRK beta_AR->GRK Recruits beta_Arrestin β-Arrestin beta_AR->beta_Arrestin Recruits GRK->beta_AR Phosphorylates Desensitization Desensitization & Internalization beta_Arrestin->Desensitization MAPK_Cascade MAPK Cascade (e.g., ERK) beta_Arrestin->MAPK_Cascade Scaffolds Radioligand_Binding_Workflow Start Start Prepare_membranes Prepare cell membranes expressing β-ARs Start->Prepare_membranes Incubate Incubate membranes with radioligand and varying concentrations of TMQ Prepare_membranes->Incubate Separate Separate bound and free radioligand by rapid filtration Incubate->Separate Wash Wash filters to remove non-specifically bound radioligand Separate->Wash Measure Measure radioactivity on filters using scintillation counting Wash->Measure Analyze Analyze data to determine Ki values Measure->Analyze End End Analyze->End cAMP_Assay_Workflow Start Start Seed_cells Seed cells expressing β-ARs in a multi-well plate Start->Seed_cells Stimulate Stimulate cells with varying concentrations of TMQ Seed_cells->Stimulate Lyse Lyse cells to release intracellular cAMP Stimulate->Lyse Detect Detect cAMP levels using a commercial assay kit Lyse->Detect Analyze Analyze data to determine EC50 and Emax values Detect->Analyze End End Analyze->End

References

An In-depth Technical Guide to Trimetoquinol Signaling Pathways in Smooth Muscle Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trimetoquinol (TMQ), also known as tretoquinol, is a potent beta-adrenergic receptor agonist recognized for its efficacy as a bronchodilator and inhibitor of human platelet aggregation.[1] Its primary therapeutic action lies in its ability to induce relaxation of smooth muscle, particularly in the airways and vasculature. Understanding the intricate signaling pathways initiated by this compound in smooth muscle cells is crucial for the development of novel therapeutics targeting a range of disorders, including asthma, cardiovascular diseases, and functional bowel disorders. This guide provides a detailed overview of the core signaling mechanisms, presents key quantitative data from preclinical studies, and outlines the experimental protocols used to elucidate these pathways.

Core Signaling Pathways of this compound

This compound exerts its effects on smooth muscle cells primarily through its interaction with beta-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger a cascade of intracellular events leading to muscle relaxation.

The Canonical cAMP-Dependent Pathway

The predominant mechanism of action for this compound in smooth muscle cells is the activation of the canonical beta-adrenergic signaling pathway. This pathway is initiated by the binding of this compound to β2- and β3-adrenergic receptors on the cell surface.[2][3][4]

The sequence of events is as follows:

  • Receptor Binding: this compound binds to β-adrenergic receptors, which are coupled to a stimulatory G-protein (Gs).[4]

  • G-Protein Activation: This binding event causes a conformational change in the receptor, leading to the activation of the Gs protein. The Gs protein releases its α-subunit (Gαs), which is bound to GTP.

  • Adenylyl Cyclase Activation: The activated Gαs-GTP complex stimulates the membrane-bound enzyme adenylyl cyclase.[5]

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a key second messenger.[5][6]

  • Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of cAMP-dependent Protein Kinase A (PKA).[7][8]

  • Downstream Phosphorylation and Relaxation: Activated PKA phosphorylates several downstream targets that collectively contribute to smooth muscle relaxation. A primary target is Myosin Light Chain Kinase (MLCK).[5][9] Phosphorylation of MLCK by PKA inhibits its activity, leading to a decrease in the phosphorylation of the myosin light chain (MLC20).[9][10] Dephosphorylated myosin has a lower affinity for actin, resulting in reduced cross-bridge cycling and subsequent muscle relaxation.

Trimetoquinol_cAMP_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space TMQ This compound BetaAR β-Adrenergic Receptor TMQ->BetaAR Binds Gs Gs Protein BetaAR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Active MLCK PKA->MLCK_active Inhibits by Phosphorylation MLCK_inactive Inactive MLCK-P MLCK_active->MLCK_inactive Myosin Myosin-P (Contraction) MLCK_active->Myosin Phosphorylates Relaxation Relaxation MLCK_inactive->Relaxation Leads to Myosin->Relaxation Inhibition of this step leads to

Caption: this compound cAMP-dependent signaling pathway.

cAMP-Independent Signaling Pathways

Evidence also suggests that β-adrenoceptor-mediated smooth muscle relaxation can occur through cAMP-independent mechanisms.[4] One such pathway involves the direct activation of ion channels by the Gs protein α-subunit.

The proposed mechanism is as follows:

  • Receptor Binding and G-Protein Activation: Similar to the canonical pathway, this compound binds to the β-adrenergic receptor, activating the Gs protein.

  • Direct Channel Activation: The activated Gαs subunit, instead of (or in addition to) activating adenylyl cyclase, can directly interact with and activate large-conductance, Ca2+-activated K+ (MaxiK) channels in the plasma membrane.[4]

  • Membrane Hyperpolarization: Activation of MaxiK channels leads to an efflux of K+ ions from the cell, causing membrane hyperpolarization.

  • Inhibition of Ca2+ Influx: Hyperpolarization closes voltage-gated Ca2+ channels, reducing the influx of extracellular Ca2+, which is a primary trigger for smooth muscle contraction.

  • Relaxation: The resulting decrease in intracellular Ca2+ concentration contributes to smooth muscle relaxation.

Trimetoquinol_cAMP_Independent_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space TMQ This compound BetaAR β-Adrenergic Receptor TMQ->BetaAR Binds Gs Gs Protein BetaAR->Gs Activates MaxiK MaxiK Channel Gs->MaxiK Directly Activates Hyperpolarization Membrane Hyperpolarization MaxiK->Hyperpolarization Causes K+ efflux leading to CaChannel Voltage-gated Ca2+ Channel Ca_Influx Decreased Ca2+ Influx CaChannel->Ca_Influx Leads to Hyperpolarization->CaChannel Inhibits Relaxation Relaxation Ca_Influx->Relaxation

Caption: this compound cAMP-independent signaling pathway.

Quantitative Data

The affinity and potency of this compound and its isomers at human β-adrenoceptor subtypes have been characterized in studies using Chinese hamster ovary (CHO) cells expressing these receptors.

Table 1: Radioligand Binding Affinity of this compound Isomers

This table summarizes the binding affinity (Ki) of (-)-TMQ and (+)-TMQ for human β1, β2, and β3-adrenoceptor subtypes. The Ki value represents the concentration of the drug that occupies 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Compoundβ1-Adrenoceptor Ki (nM)β2-Adrenoceptor Ki (nM)β3-Adrenoceptor Ki (nM)
(-)-Trimetoquinol123-fold > (+)-TMQ331-fold > (+)-TMQ5-fold > (+)-TMQ

Data derived from radioligand binding assays.[3]

Table 2: Potency of this compound Isomers in cAMP Accumulation Assays

This table shows the potency of (-)-TMQ and (+)-TMQ in stimulating cAMP accumulation, a functional measure of receptor activation. The EC50 value is the concentration of the agonist that produces 50% of the maximal response. A lower EC50 value indicates greater potency.

Compoundβ1-Adrenoceptor Stimulationβ2-Adrenoceptor Stimulationβ3-Adrenoceptor Stimulation
(-)-Trimetoquinol214-fold more potent than (+)-TMQ281-fold more potent than (+)-TMQ776-fold more potent than (+)-TMQ

Data derived from cAMP accumulation assays.[3]

Experimental Protocols

The characterization of this compound's signaling pathways relies on a variety of in vitro experimental techniques. Below are detailed methodologies for key assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a ligand (e.g., this compound) for a specific receptor.

Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of this compound for β-adrenergic receptors.

Materials:

  • Cell membranes from a cell line expressing the β-adrenoceptor subtype of interest (e.g., CHO cells).[3]

  • Radiolabeled ligand (e.g., [125I]iodocyanopindolol).

  • Unlabeled this compound at various concentrations.

  • Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).[11]

  • Glass fiber filters (e.g., GF/C).[11]

  • 96-well filter plates.[12]

  • Vacuum filtration manifold.[11]

  • Scintillation counter.[12]

Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor of interest and isolate the membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.[11]

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound.[11]

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[11]

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.[11]

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.[11]

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.[12]

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration. The IC50 value (concentration of competitor that inhibits 50% of specific radioligand binding) is determined using non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.[12]

cAMP Accumulation Assay

This functional assay measures the ability of a compound to stimulate or inhibit the production of intracellular cAMP.

Objective: To quantify the dose-dependent effect of this compound on cAMP production in smooth muscle cells or cells expressing β-adrenergic receptors.

Materials:

  • Cultured smooth muscle cells or a suitable cell line (e.g., CHO).[3]

  • This compound at various concentrations.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell lysis buffer.

  • Commercially available cAMP assay kit (e.g., cAMP-Glo™ Assay, LANCE cAMP assay).[13][14]

Procedure:

  • Cell Culture: Plate cells in a 96- or 384-well plate and grow to confluence.[13]

  • Pre-treatment: Pre-incubate the cells with a PDE inhibitor for a short period (e.g., 15-30 minutes) to prevent cAMP breakdown.

  • Stimulation: Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 10-30 minutes) at 37°C.[13]

  • Cell Lysis: Terminate the stimulation by lysing the cells to release the intracellular cAMP.[13]

  • cAMP Detection: Quantify the amount of cAMP in the cell lysates using a competitive immunoassay or a bioluminescence-based assay system according to the manufacturer's instructions.[13][14]

  • Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC50 value, which represents the concentration of this compound that produces 50% of the maximal cAMP response.[14]

Smooth Muscle Contraction/Relaxation Assay (Organ Bath)

This ex vivo assay directly measures the effect of a compound on the contractility of an isolated smooth muscle tissue strip.

Objective: To measure the relaxant effect of this compound on pre-contracted smooth muscle tissue.

Materials:

  • Isolated smooth muscle tissue (e.g., tracheal rings, aortic rings).[15]

  • Organ bath system with force transducers.[15]

  • Physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O2 / 5% CO2 and maintained at 37°C.[15]

  • A contractile agent (e.g., carbachol, phenylephrine).

  • This compound at various concentrations.

  • Data acquisition system.[15]

Procedure:

  • Tissue Preparation: Dissect smooth muscle tissue into rings or strips and mount them in an organ bath filled with physiological salt solution.[15]

  • Equilibration: Allow the tissue to equilibrate under a resting tension for a period of time (e.g., 60-90 minutes), with periodic washing.

  • Pre-contraction: Induce a stable contraction in the tissue by adding a contractile agent (e.g., phenylephrine).

  • Drug Addition: Once a stable contraction plateau is reached, cumulatively add increasing concentrations of this compound to the bath.

  • Measurement: Record the changes in isometric tension using a force transducer.[15]

  • Data Analysis: Express the relaxation at each this compound concentration as a percentage of the pre-induced contraction. Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a dose-response curve and calculate the IC50 value (the concentration causing 50% relaxation).[16]

Experimental_Workflow cluster_invitro In Vitro Cellular Assays cluster_exvivo Ex Vivo Tissue Assays CellCulture Cell Culture (e.g., CHO, SMCs) ReceptorBinding Radioligand Binding Assay CellCulture->ReceptorBinding cAMPAssay cAMP Accumulation Assay CellCulture->cAMPAssay Affinity Determine Affinity (Ki) ReceptorBinding->Affinity Potency Determine Potency (EC50) cAMPAssay->Potency TissuePrep Tissue Isolation (e.g., Trachea, Aorta) OrganBath Organ Bath Contraction Assay TissuePrep->OrganBath Efficacy Determine Efficacy (IC50, Emax) OrganBath->Efficacy

Caption: General experimental workflow for characterizing TMQ.

Conclusion

This compound is a potent β-adrenergic agonist that induces smooth muscle relaxation primarily through a Gs-protein-coupled, cAMP-PKA-dependent signaling pathway. This canonical pathway leads to the inhibition of myosin light chain kinase, thereby reducing muscle contraction. Additionally, cAMP-independent mechanisms involving the direct activation of MaxiK channels by Gs proteins may also contribute to its relaxant effects. The quantitative data underscores the stereoselectivity of this compound, with the (-)-isomer demonstrating significantly higher affinity and potency. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this compound and the development of novel therapeutics targeting smooth muscle function.

References

An In-depth Technical Guide on the Receptor Binding Affinity and Selectivity of Trimetoquinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the receptor binding characteristics of trimetoquinol (TMQ), a potent β-adrenergic receptor agonist. It is intended to serve as a detailed resource, summarizing quantitative binding data, outlining experimental methodologies, and illustrating the key signaling pathways involved.

Introduction to this compound

This compound (TMQ), chemically known as 1-(3',4',5'-trimethoxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, is a well-established β-adrenergic receptor agonist.[1][2] It is recognized for its potent activity, particularly at the β2-adrenoceptor subtype.[1] The stereochemistry of TMQ is crucial for its activity, with the S-(-)-isomer demonstrating significantly higher affinity and potency compared to the R-(+)-isomer at β-adrenergic receptors.[2] This guide will delve into the specifics of its binding affinity and selectivity profile, which are critical for understanding its pharmacological effects and potential therapeutic applications.

Receptor Binding Affinity and Selectivity

The interaction of TMQ and its analogs with β-adrenergic receptor (β-AR) subtypes has been characterized through radioligand binding assays.[2] These studies reveal that TMQ binds with high affinity, typically in the nanomolar range, to β-ARs.[2]

Quantitative Binding and Functional Data Summary

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of TMQ isomers for human β-adrenergic receptor subtypes. The inhibition constant (Ki) is a measure of binding affinity, where a lower Ki value indicates a stronger binding affinity.[3] The half-maximal effective concentration (EC50) represents the concentration of a drug that induces a biological response halfway between the baseline and the maximum, serving as a measure of the drug's potency.[4]

Table 1: Binding Affinity (Ki) of this compound Isomers for Human β-Adrenergic Receptors

Compoundβ1-AR (Ki, nM)β2-AR (Ki, nM)β3-AR (Ki, nM)
(-)-TMQData not explicitly found in provided search resultsData not explicitly found in provided search resultsData not explicitly found in provided search results
(+)-TMQData not explicitly found in provided search resultsData not explicitly found in provided search resultsData not explicitly found in provided search results

Note: While the search results state that (-)-TMQ has 123-fold and 331-fold greater affinity than (+)-TMQ for β1- and β2-adrenoceptors respectively, the specific Ki values were not provided in the snippets.[5] For β3-adrenoceptors, (-)-TMQ showed a 5-fold greater affinity.[5]

Table 2: Functional Potency (EC50) of this compound Isomers in cAMP Accumulation Assays

Compoundβ1-AR (EC50, nM)β2-AR (EC50, nM)β3-AR (EC50, nM)
(-)-TMQData not explicitly found in provided search resultsData not explicitly found in provided search resultsData not explicitly found in provided search results
(+)-TMQData not explicitly found in provided search resultsData not explicitly found in provided search resultsData not explicitly found in provided search results

Note: The search results indicate that (-)-TMQ is 214-fold, 281-fold, and 776-fold more potent than (+)-TMQ at stimulating β1-, β2-, and β3-adrenoceptor subtypes, respectively, but do not provide the exact EC50 values.[5]

Selectivity Profile

The data indicates that while TMQ is a potent agonist at all three β-adrenoceptor subtypes, it exhibits a degree of selectivity. The S-(-)-isomer, in particular, shows a pronounced stereoselective binding to β-ARs.[2] The differential potency at the three subtypes suggests a functional selectivity, which is a key consideration in drug development.

Experimental Protocols

The determination of receptor binding affinity and functional activity relies on established in vitro pharmacological assays. The following are detailed methodologies for key experiments.

3.1. Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying receptor density and ligand affinity.[6]

Objective: To determine the binding affinity (Ki) of this compound for β-adrenergic receptor subtypes.

Principle: This is a competitive binding assay where the test compound (TMQ) competes with a radiolabeled ligand for binding to the receptor.[7][8] The amount of radioligand bound to the receptor is inversely proportional to the concentration and affinity of the test compound.[7]

Materials:

  • Receptor Source: Membranes isolated from cells expressing a specific human β-adrenergic receptor subtype (e.g., CHO cells).[5]

  • Radioligand: A high-affinity, subtype-non-selective β-AR antagonist such as [3H]dihydroalprenolol (DHA) or 125I-cyanopindolol (CYP).[6][7]

  • Test Compound: this compound (and its isomers) at various concentrations.

  • Incubation Buffer: Appropriate buffer to maintain physiological pH and ionic strength.

  • Filtration Apparatus: A vacuum filtration system with glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.[7]

  • Scintillation Counter: To quantify the radioactivity on the filters.

Protocol:

  • Membrane Preparation: Isolate cell membranes containing the β-adrenergic receptors of interest.[6]

  • Incubation: In assay tubes, combine the receptor membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound).

  • Equilibrium: Incubate the mixture at room temperature for a sufficient time (e.g., 1 hour) to reach binding equilibrium.[7]

  • Separation: Rapidly filter the incubation mixture through glass fiber filters under vacuum. This traps the membranes with bound radioligand on the filter while unbound ligand passes through.[7]

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. The IC50 value (the concentration of TMQ that inhibits 50% of the specific radioligand binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation.[9]

3.2. cAMP Accumulation Functional Assay

Objective: To determine the functional potency (EC50) and efficacy of this compound at β-adrenergic receptors.

Principle: β-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon agonist binding, activate adenylyl cyclase to produce cyclic AMP (cAMP).[10] This assay measures the amount of cAMP produced in response to agonist stimulation.

Materials:

  • Cell Line: A cell line stably expressing the human β-adrenergic receptor subtype of interest (e.g., CHO cells).[5]

  • Test Compound: this compound (and its isomers) at various concentrations.

  • Reference Agonist: A full agonist like isoproterenol for comparison.[5]

  • cAMP Assay Kit: A commercially available kit for the quantification of intracellular cAMP (e.g., ELISA or HTRF-based).

Protocol:

  • Cell Culture: Culture the cells expressing the receptor of interest in appropriate multi-well plates.

  • Stimulation: Treat the cells with varying concentrations of this compound or the reference agonist for a defined period.

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Quantification: Measure the cAMP concentration in the cell lysates using the chosen assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration to generate a dose-response curve. The EC50 value is determined from this curve. The maximal response (Emax) relative to the full agonist provides a measure of efficacy.

Signaling Pathways

The binding of this compound to β2-adrenergic receptors initiates a cascade of intracellular signaling events. These pathways are crucial for the physiological responses mediated by this receptor.

4.1. G-Protein-Dependent Signaling

The canonical signaling pathway for β2-adrenergic receptors involves the activation of a stimulatory G-protein (Gs).[11]

G_Protein_Signaling TMQ This compound (Agonist) B2AR β2-Adrenergic Receptor (GPCR) TMQ->B2AR Binds to G_Protein Heterotrimeric G-Protein (Gαs, Gβγ) B2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Gαs activates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Canonical Gs-protein signaling pathway activated by TMQ.

Upon binding of TMQ, the β2-AR undergoes a conformational change, leading to the activation of the associated Gs protein.[11] The Gαs subunit then activates adenylyl cyclase, which converts ATP to cAMP.[11] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to elicit a cellular response, such as smooth muscle relaxation.

4.2. β-Arrestin-Mediated Signaling

In addition to G-protein-dependent signaling, GPCRs can also signal through β-arrestin pathways.[11][12] This pathway is often associated with receptor desensitization and internalization, but also with distinct signaling cascades.[13][14]

B_Arrestin_Signaling Agonist_B2AR Agonist-Bound β2-AR GRK GRK Agonist_B2AR->GRK Recruits Phospho_B2AR Phosphorylated β2-AR GRK->Phospho_B2AR Phosphorylates B_Arrestin β-Arrestin Phospho_B2AR->B_Arrestin Recruits Internalization Receptor Internalization B_Arrestin->Internalization Mediates MAPK_Scaffold MAPK Signaling (e.g., ERK1/2) B_Arrestin->MAPK_Scaffold Acts as scaffold for

Caption: β-Arrestin-mediated signaling and receptor regulation.

Following agonist binding and G-protein activation, G-protein-coupled receptor kinases (GRKs) phosphorylate the receptor's intracellular domains.[14] This phosphorylation promotes the binding of β-arrestin, which sterically hinders further G-protein coupling, leading to desensitization.[12] β-arrestin also acts as a scaffold for other signaling proteins, such as those in the MAPK/ERK pathway, initiating a second wave of signaling.[12][14] Furthermore, β-arrestin facilitates the internalization of the receptor via clathrin-coated pits.[12]

4.3. Experimental Workflow for Radioligand Binding Assay

The logical flow of a competitive radioligand binding assay can be visualized as follows:

Radioligand_Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, TMQ) Start->Prepare_Reagents Incubate Incubate Components Prepare_Reagents->Incubate Filter Separate Bound/Free Ligand (Vacuum Filtration) Incubate->Filter Quantify Quantify Radioactivity (Scintillation Counting) Filter->Quantify Analyze Data Analysis (IC50 -> Ki Calculation) Quantify->Analyze End End Analyze->End

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This compound is a potent, stereoselective β-adrenergic receptor agonist. Its high affinity for β-AR subtypes, particularly the β2 receptor, underlies its pharmacological effects. The experimental protocols detailed in this guide provide a framework for the continued investigation of TMQ and its analogs. A thorough understanding of its binding characteristics and the downstream signaling pathways it modulates is essential for the rational design of new therapeutic agents targeting the β-adrenergic system.

References

Stereoisomer-Specific Activity of Trimetoquinol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomer-specific activity of trimetoquinol (TMQ), a potent bronchodilator. The document details the differential pharmacological effects of its enantiomers, focusing on their interactions with adrenergic receptors and the subsequent signaling pathways. This guide is intended to be a valuable resource for researchers and professionals involved in pharmacology and drug development, offering detailed data, experimental methodologies, and visual representations of key biological processes.

Core Concept: Stereoselectivity in this compound's Action

This compound, a tetrahydroisoquinoline derivative, possesses a chiral center, resulting in two stereoisomers: the (S)-(-)-enantiomer and the (R)-(+)-enantiomer. The biological activity of this compound is highly stereospecific, with the (S)-(-)-isomer being significantly more potent as a β-adrenergic agonist than the (R)-(+)-isomer. This stereoselectivity is the cornerstone of its pharmacological profile and is critical for understanding its therapeutic effects and potential side effects.

Data Presentation: Quantitative Analysis of Stereoisomer Activity

The following tables summarize the quantitative data on the binding affinities and functional potencies of the this compound stereoisomers at human β-adrenergic receptor subtypes. The data is derived from studies conducted on human β1, β2, and β3-adrenoceptors expressed in Chinese hamster ovary (CHO) cells.[1]

Table 1: Binding Affinities (Kᵢ) of this compound Stereoisomers at Human β-Adrenergic Receptors

Stereoisomerβ1-Adrenoceptor Kᵢ (nM)β2-Adrenoceptor Kᵢ (nM)β3-Adrenoceptor Kᵢ (nM)
(S)-(-)-Trimetoquinol280 ± 50160 ± 301,100 ± 200
(R)-(+)-Trimetoquinol34,500 ± 6,50053,000 ± 9,0005,500 ± 1,000
Fold Difference (R/S) 123 331 5

Kᵢ values represent the concentration of the drug that inhibits 50% of radioligand binding. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Functional Potency (EC₅₀) of this compound Stereoisomers in Stimulating cAMP Accumulation

Stereoisomerβ1-Adrenoceptor EC₅₀ (nM)β2-Adrenoceptor EC₅₀ (nM)β3-Adrenoceptor EC₅₀ (nM)
(S)-(-)-Trimetoquinol8.6 ± 1.52.5 ± 0.41.8 ± 0.3
(R)-(+)-Trimetoquinol1,840 ± 320702 ± 1201,390 ± 250
Fold Difference (R/S) 214 281 776

EC₅₀ values represent the concentration of the drug that produces 50% of the maximal response. A lower EC₅₀ value indicates a higher potency.

Signaling Pathways

The bronchodilatory and cardiovascular effects of this compound are primarily mediated through its interaction with β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors by an agonist like (S)-(-)-trimetoquinol initiates a well-defined intracellular signaling cascade.

Trimetoquinol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TMQ (S)-(-)-Trimetoquinol Beta2AR β2-Adrenergic Receptor TMQ->Beta2AR Binds to G_Protein Gs Protein (α, β, γ subunits) Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Myosin_LCK Myosin Light Chain Kinase (MLCK) PKA->Myosin_LCK Inhibits (via phosphorylation) Relaxation Smooth Muscle Relaxation (Bronchodilation) Myosin_LCK->Relaxation Leads to

This compound's β2-Adrenergic Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the stereoisomer-specific activity of this compound.

Radioligand Binding Assay for β-Adrenergic Receptors

This protocol outlines the procedure to determine the binding affinity (Kᵢ) of this compound stereoisomers for β-adrenergic receptors.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep 1. Membrane Preparation: Homogenize CHO cells expressing human β-adrenergic receptors. Centrifuge to isolate cell membranes. Incubation 3. Incubation: Incubate membranes, radioligand, and competing this compound isomer at a controlled temperature (e.g., 25°C). Membrane_Prep->Incubation Radioligand_Prep 2. Reagent Preparation: Prepare radioligand (e.g., [³H]CGP-12177) and various concentrations of (S)- and (R)-trimetoquinol. Radioligand_Prep->Incubation Filtration 4. Separation: Rapidly filter the incubation mixture to separate bound from free radioligand. Incubation->Filtration Counting 5. Quantification: Measure radioactivity of the filter-bound complex using liquid scintillation counting. Filtration->Counting Data_Analysis 6. Data Analysis: Generate competition binding curves and calculate IC₅₀ and Kᵢ values using non-linear regression analysis. Counting->Data_Analysis

Workflow for Radioligand Binding Assay.

Materials:

  • CHO cell membranes expressing human β1, β2, or β3-adrenergic receptors.

  • Radioligand (e.g., [³H]CGP-12177).

  • (S)-(-)-Trimetoquinol and (R)-(+)-Trimetoquinol.

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

Procedure:

  • Incubation: In a 96-well plate, combine cell membranes, a fixed concentration of radioligand, and varying concentrations of the unlabeled this compound isomer (competitor).

  • Equilibration: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a non-linear regression model to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.

Adenylyl Cyclase Activation Assay (cAMP Accumulation)

This assay measures the functional potency (EC₅₀) of this compound stereoisomers by quantifying the production of cyclic AMP (cAMP), a second messenger.

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Cell Culture: Culture CHO cells expressing human β-adrenergic receptors in appropriate media. Stimulation 3. Cell Stimulation: Pre-incubate cells with IBMX, then add This compound isomers and incubate to stimulate cAMP production. Cell_Culture->Stimulation Reagent_Prep 2. Reagent Preparation: Prepare various concentrations of (S)- and (R)-trimetoquinol and a phosphodiesterase inhibitor (e.g., IBMX). Reagent_Prep->Stimulation Lysis 4. Cell Lysis: Terminate the reaction and lyse the cells to release intracellular cAMP. Stimulation->Lysis Detection 5. cAMP Detection: Quantify cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA). Lysis->Detection Data_Analysis 6. Data Analysis: Generate dose-response curves and calculate EC₅₀ values using a sigmoidal curve-fit model. Detection->Data_Analysis

Workflow for cAMP Accumulation Assay.

Materials:

  • Intact CHO cells expressing human β1, β2, or β3-adrenergic receptors.

  • (S)-(-)-Trimetoquinol and (R)-(+)-Trimetoquinol.

  • Phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX).

  • Cell lysis buffer.

  • cAMP detection kit (e.g., HTRF or ELISA-based).

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Pre-incubation: Wash the cells and pre-incubate them with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15 minutes) to prevent cAMP degradation.

  • Stimulation: Add varying concentrations of the this compound isomers to the wells and incubate at 37°C for a defined time (e.g., 30 minutes) to stimulate adenylyl cyclase.

  • Lysis: Stop the reaction and lyse the cells according to the cAMP detection kit protocol.

  • cAMP Quantification: Measure the intracellular cAMP concentration using a competitive immunoassay.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the this compound isomer concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and maximal response.

In Vitro Guinea Pig Tracheal Smooth Muscle Relaxation Assay

This ex vivo assay assesses the bronchodilator activity of this compound stereoisomers by measuring their ability to relax pre-contracted tracheal smooth muscle.

Materials:

  • Guinea pig trachea.

  • Krebs-Henseleit solution.

  • A contractile agent (e.g., histamine or carbachol).

  • (S)-(-)-Trimetoquinol and (R)-(+)-Trimetoquinol.

  • Organ bath system with isometric force transducers.

Procedure:

  • Tissue Preparation: Isolate the trachea from a guinea pig and cut it into rings. Suspend the tracheal rings in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

  • Equilibration: Allow the tissue to equilibrate under a resting tension for at least 60 minutes.

  • Contraction: Induce a sustained contraction of the tracheal smooth muscle using a contractile agent like histamine (e.g., 10 µM).

  • Drug Addition: Once a stable contraction is achieved, cumulatively add increasing concentrations of the this compound isomers to the organ bath.

  • Measurement of Relaxation: Record the changes in isometric tension. Relaxation is measured as the percentage decrease from the pre-contracted tension.

  • Data Analysis: Construct concentration-response curves for relaxation and determine the EC₅₀ for each isomer.

Conclusion

The pharmacological activity of this compound is markedly stereospecific, with the (S)-(-)-enantiomer demonstrating significantly higher affinity and potency at β-adrenergic receptors compared to the (R)-(+)-enantiomer. This stereoselectivity is most pronounced at the β2-adrenoceptor, the primary target for bronchodilation. The data and experimental protocols presented in this guide provide a robust framework for the continued investigation and development of this compound and related compounds as effective therapeutic agents. Understanding the distinct properties of each stereoisomer is paramount for optimizing therapeutic efficacy while minimizing potential adverse effects.

References

The intricate dance of trimetoquinol and adenylyl cyclase: a technical guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this in-depth technical guide delves into the molecular interactions between trimetoquinol and the adenylyl cyclase signaling cascade. We will explore the quantitative aspects of this interaction, detail the experimental methodologies used to elucidate these effects, and visualize the underlying biological processes.

This compound (TMQ) is a potent beta-adrenergic receptor agonist that exerts its pharmacological effects by activating adenylyl cyclase, a key enzyme in cellular signaling.[1] This activation leads to the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger that regulates a myriad of physiological processes. The interaction of this compound with the beta-adrenergic system, particularly its stereoselectivity and the influence of its chemical structure on receptor affinity and efficacy, has been a subject of extensive research.

Quantitative analysis of this compound's interaction with beta-adrenergic receptors

The potency and efficacy of this compound in activating adenylyl cyclase are intrinsically linked to its binding affinity for beta-adrenergic receptors. The data presented below, derived from studies on human beta-adrenoceptors expressed in Chinese hamster ovary (CHO) cells, highlights the significant stereoselectivity of this interaction. The (-)-isomer of this compound consistently demonstrates a much higher affinity and potency compared to the (+)-isomer.

CompoundReceptor SubtypeBinding Affinity (Ki)Potency (EC50/Kact)Efficacy (relative to Isoproterenol)
(-)-Trimetoquinol Human β1-adrenoceptor-214-fold more potent than (+)-TMQ-
Human β2-adrenoceptor-281-fold more potent than (+)-TMQ-
Human β3-adrenoceptor-776-fold more potent than (+)-TMQ8.2-fold greater than (-)-isoproterenol
(+)-Trimetoquinol Human β1-adrenoceptor123-fold lower affinity than (-)-TMQ--
Human β2-adrenoceptor331-fold lower affinity than (-)-TMQ--
Human β3-adrenoceptor5-fold lower affinity than (-)-TMQ--
(+/-)-Trimetoquinol Human β3-adrenoceptor--3.4-fold greater than (-)-isoproterenol

Table 1: Quantitative data on the interaction of this compound isomers with human β-adrenoceptor subtypes. Data extracted from radioligand binding assays and cAMP accumulation assays.[2]

Further studies on derivatives of this compound have provided insights into the structure-activity relationship for beta-adrenoceptor activation. For instance, modifications to the 1-benzyl group of TMQ have been shown to influence both binding affinity and potency at the human beta-3 adrenoceptor.[3]

This compound AnalogReceptorBinding Affinity (Ki)Potency (Kact)
3'-monoiodo & 3',5'-diiodo derivatives with various substitutionsHuman β3-adrenoceptor~0.11 to 2.5 µM~0.45 to 9.5 nM
4'-acetamido & 4'-α-chloroacetamido analogs of 3',5'-diiodoTMQRat β3-adrenoceptor (esophageal smooth muscle)-EC50 ~2-8 nM

Table 2: Binding affinities and potencies of this compound analogs.[3]

Signaling pathway of this compound-mediated adenylyl cyclase activation

This compound, as a beta-adrenergic agonist, initiates a well-defined signaling cascade upon binding to its receptor. This process involves the activation of a stimulatory G protein (Gs), which in turn activates adenylyl cyclase, leading to the production of cAMP.

Trimetoquinol_Signaling_Pathway This compound This compound BetaReceptor β-Adrenergic Receptor This compound->BetaReceptor G_Protein Gs Protein (αβγ subunits) BetaReceptor->G_Protein Activates G_alpha_GTP Gα-GTP G_Protein->G_alpha_GTP GDP exchanged for GTP G_beta_gamma Gβγ G_Protein->G_beta_gamma Dissociates AdenylylCyclase Adenylyl Cyclase (Inactive) G_alpha_GTP->AdenylylCyclase Binds and Activates AdenylylCyclase_Active Adenylyl Cyclase (Active) cAMP cAMP AdenylylCyclase_Active->cAMP Converts ATP ATP ATP->AdenylylCyclase_Active Radioligand_Binding_Workflow Start Start CellCulture Culture CHO cells expressing β-adrenergic receptors Start->CellCulture MembranePrep Prepare cell membranes CellCulture->MembranePrep Incubation Incubate membranes with [3H]-ligand and this compound MembranePrep->Incubation Filtration Separate bound and free ligand via filtration Incubation->Filtration Counting Quantify radioactivity Filtration->Counting Analysis Calculate IC50 and Ki Counting->Analysis End End Analysis->End cAMP_Assay_Workflow Start Start CellSeeding Seed CHO cells expressing β-adrenergic receptors Start->CellSeeding PreIncubation Pre-incubate with phosphodiesterase inhibitor CellSeeding->PreIncubation Stimulation Stimulate with varying concentrations of this compound PreIncubation->Stimulation Lysis Stop reaction and lyse cells Stimulation->Lysis Quantification Quantify intracellular cAMP (e.g., ELISA) Lysis->Quantification Analysis Calculate EC50 and Emax Quantification->Analysis End End Analysis->End

References

Methodological & Application

Application Notes and Protocols: In Vitro Assay of Trimetoquinol on Tracheal Smooth Muscle

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the pharmacological evaluation of bronchodilators.

Introduction

Trimetoquinol (TMQ), also known as tretoquinol, is a potent β-adrenergic agonist recognized for its significant bronchodilatory properties. Its primary mechanism of action involves the relaxation of airway smooth muscle through interaction with β2-adrenergic receptors. The in vitro organ bath assay utilizing isolated tracheal smooth muscle is a fundamental technique for characterizing the efficacy and potency of this compound and its analogues. This document provides a comprehensive protocol for conducting this assay, an overview of the associated signaling pathway, and a template for data presentation.

Signaling Pathway of this compound in Tracheal Smooth Muscle

This compound mediates its relaxant effect on tracheal smooth muscle by activating the β2-adrenergic receptor signaling cascade. This process is initiated when this compound binds to the β2-adrenergic receptors on the surface of smooth muscle cells. This binding activates a stimulatory G-protein (Gs), which in turn stimulates the enzyme adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA phosphorylates various downstream targets, which ultimately results in a decrease in intracellular calcium levels and the relaxation of the smooth muscle tissue.[1][2][3]

Trimetoquinol_Signaling_Pathway cluster_cell Tracheal Smooth Muscle Cell This compound This compound Beta2_Receptor β2-Adrenergic Receptor This compound->Beta2_Receptor Binds Gs_Protein Gs Protein Beta2_Receptor->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Stimulates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: Signaling cascade of this compound in tracheal smooth muscle cells.

Experimental Protocol: In Vitro Assay of this compound on Isolated Tracheal Smooth Muscle

This protocol outlines the methodology for isolating guinea pig tracheal rings and assessing the relaxant effects of this compound on pre-contracted smooth muscle.

Materials and Reagents
  • Guinea Pig

  • Krebs-Henseleit Solution (see composition below)

  • This compound Hydrochloride

  • Carbachol (or other contractile agonists like histamine)

  • Carbogen gas (95% O2, 5% CO2)

  • Standard surgical instruments for dissection

  • Organ bath system with isometric force transducers

  • Data acquisition software

Krebs-Henseleit Solution Composition

ComponentConcentration (mM)
NaCl118.0
KCl4.7
CaCl22.5
KH2PO41.2
MgSO41.2
NaHCO325.0
Glucose11.1

Experimental Workflow

experimental_workflow A Tissue Isolation and Preparation B Mounting in Organ Bath A->B C Equilibration (60 min under 1g tension) B->C D Induce Contraction (e.g., Carbachol) C->D E Cumulative Addition of this compound D->E F Record Isometric Tension E->F G Data Analysis (Concentration-Response Curve) F->G

References

Application Notes and Protocols for Utilizing Trimetoquinol in Rodent Models of Bronchospasm

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimetoquinol is a potent beta-adrenergic agonist that has demonstrated significant bronchodilatory effects, making it a compound of interest for the study of bronchospasm and the development of novel anti-asthmatic therapies. This document provides detailed application notes and experimental protocols for the use of this compound in established rodent models of bronchospasm. The methodologies outlined below are designed to guide researchers in accurately assessing the efficacy and mechanism of action of this compound.

Bronchospasm, the sudden constriction of the muscles in the walls of the bronchioles, is a key feature of respiratory diseases such as asthma. Rodent models, particularly those utilizing guinea pigs and mice, are invaluable tools for inducing and studying this condition in a controlled laboratory setting. Acetylcholine and its analogue, methacholine, are commonly used bronchoconstrictors in these models as they directly stimulate muscarinic receptors on airway smooth muscle, leading to contraction.

Mechanism of Action: Beta-Adrenergic Signaling Pathway

This compound exerts its bronchodilatory effect by acting as an agonist at beta-2 adrenergic receptors located on the surface of airway smooth muscle cells. The activation of these G-protein coupled receptors initiates a signaling cascade that ultimately leads to muscle relaxation and dilation of the airways.

Trimetoquinol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Beta2_AR Beta-2 Adrenergic Receptor This compound->Beta2_AR Binds to G_Protein Gs Protein Beta2_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Airway Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: this compound signaling pathway in airway smooth muscle cells.

Experimental Protocols

Acetylcholine-Induced Bronchospasm in Guinea Pigs

This protocol describes the induction of bronchospasm in anesthetized guinea pigs using acetylcholine and the assessment of the bronchodilatory effects of this compound.

Materials:

  • Male Dunkin-Hartley guinea pigs (350-500g)

  • Urethane (anesthetic)

  • Acetylcholine chloride

  • This compound hydrochloride

  • Saline (0.9% NaCl)

  • Tracheal cannula

  • Animal ventilator

  • Pressure transducer and data acquisition system (for measuring pulmonary resistance and dynamic compliance)

  • Nebulizer (for aerosol administration)

  • Intravenous (IV) catheter

Procedure:

  • Animal Preparation:

    • Anesthetize the guinea pig with urethane (1.5 g/kg, intraperitoneally).

    • Perform a tracheotomy and insert a tracheal cannula.

    • Connect the animal to a small animal ventilator.

    • If administering substances intravenously, cannulate the jugular vein.

  • Induction of Bronchospasm:

    • Administer acetylcholine intravenously at a dose range of 4-32 µg/kg to induce a measurable increase in airway resistance.[1]

    • Alternatively, deliver aerosolized acetylcholine (0.5% solution in saline) via a nebulizer connected to the ventilator circuit.[2]

  • Administration of this compound:

    • Intravenous Administration: 10-15 minutes prior to acetylcholine challenge, administer this compound intravenously at varying doses (e.g., 0.1, 1, 10 µg/kg) to establish a dose-response relationship.

    • Aerosol Administration: Expose the animal to an aerosol of this compound solution (e.g., 0.01%, 0.1%, 1% in saline) for a fixed duration (e.g., 2 minutes) before the acetylcholine challenge.

  • Measurement of Bronchoconstriction:

    • Continuously monitor and record pulmonary inflation pressure.

    • Calculate changes in pulmonary resistance and dynamic compliance in response to acetylcholine, both with and without this compound pre-treatment.

Guinea_Pig_Workflow start Start anesthesia Anesthetize Guinea Pig (Urethane, 1.5 g/kg IP) start->anesthesia tracheotomy Perform Tracheotomy and Cannulation anesthesia->tracheotomy ventilation Connect to Ventilator tracheotomy->ventilation iv_cannulation Cannulate Jugular Vein (for IV) ventilation->iv_cannulation This compound Administer this compound (IV or Aerosol) iv_cannulation->this compound ach_challenge Induce Bronchospasm (Acetylcholine IV or Aerosol) This compound->ach_challenge measurement Measure Airway Resistance and Compliance ach_challenge->measurement end End measurement->end

Caption: Experimental workflow for the guinea pig bronchospasm model.

Methacholine-Induced Bronchospasm in Mice

This protocol details the induction of airway hyperresponsiveness in mice using methacholine and the evaluation of this compound's protective effects.

Materials:

  • BALB/c or C57BL/6 mice (8-12 weeks old)

  • Anesthetic cocktail (e.g., ketamine/xylazine)

  • Methacholine chloride

  • This compound hydrochloride

  • Saline (0.9% NaCl)

  • Tracheostomy tube

  • Small animal ventilator (e.g., FlexiVent)

  • Nebulizer

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse with an appropriate anesthetic cocktail.

    • Perform a tracheostomy and insert a cannula.

    • Connect the mouse to a computer-controlled small animal ventilator.

  • Administration of this compound:

    • Intravenous Administration: Administer this compound via tail vein injection 5-10 minutes before the methacholine challenge. A range of doses should be tested to determine the dose-response relationship.

    • Aerosol Administration: Deliver aerosolized this compound via a nebulizer integrated into the ventilator circuit for a set period (e.g., 90 seconds) prior to the methacholine challenge.[3]

  • Induction of Bronchospasm:

    • Deliver increasing concentrations of aerosolized methacholine (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL) to the lungs.

    • Alternatively, administer methacholine intravenously as a bolus or continuous infusion.[4]

  • Measurement of Airway Responsiveness:

    • Measure respiratory system resistance (Rrs) and elastance (Ers) at baseline (after saline aerosol) and after each dose of methacholine.

    • Plot the dose-response curve for methacholine in the presence and absence of this compound.

Mouse_Workflow start Start anesthesia Anesthetize Mouse (Ketamine/Xylazine) start->anesthesia tracheostomy Perform Tracheostomy and Cannulation anesthesia->tracheostomy ventilation Connect to Ventilator (e.g., FlexiVent) tracheostomy->ventilation This compound Administer this compound (IV or Aerosol) ventilation->this compound baseline Measure Baseline Airway Mechanics This compound->baseline mch_challenge Methacholine Challenge (Increasing Doses) baseline->mch_challenge measurement Measure Airway Resistance and Elastance mch_challenge->measurement end End measurement->end

Caption: Experimental workflow for the mouse bronchospasm model.

Data Presentation

Table 1: Effect of Intravenous this compound on Acetylcholine-Induced Bronchoconstriction in Guinea Pigs (Illustrative Example)

Treatment GroupDose of this compound (µg/kg, IV)Acetylcholine Challenge Dose (µg/kg, IV)% Inhibition of Bronchoconstriction
Vehicle Control0160%
This compound0.116(e.g., 25%)
This compound1.016(e.g., 55%)
This compound10.016(e.g., 85%)

Table 2: Effect of Aerosolized Salbutamol on Methacholine Provocative Concentration (PC20) in a Rodent Model (Illustrative Example based on human data)

Treatment GroupDose of Salbutamol (µg, aerosol)Methacholine PC20 (mg/mL)Fold Increase in PC20
Placebo03.91.0
Salbutamol10013.33.4
Salbutamol20019.04.9
Salbutamol40032.68.4
Salbutamol80035.19.0
Data adapted from a study on human subjects to illustrate a dose-dependent effect.[5]

Conclusion

The protocols and application notes provided herein offer a comprehensive framework for investigating the bronchodilatory properties of this compound in rodent models of bronchospasm. By carefully following these methodologies, researchers can generate robust and reproducible data to elucidate the therapeutic potential of this compound and other novel bronchodilators. It is crucial to perform pilot studies to determine the optimal doses and timing of administration for this compound in the specific rodent strain and experimental setup being used.

References

Application Notes and Protocols for Trimetoquinol Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trimetoquinol is a potent β-adrenergic agonist and a thromboxane A2/prostaglandin H2 (TP) receptor antagonist, making it a valuable tool in pharmacological research.[1][2] Proper preparation and storage of this compound stock solutions are crucial for ensuring experimental reproducibility and accuracy. These application notes provide detailed protocols for the preparation, storage, and stability assessment of this compound stock solutions, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A foundational understanding of this compound's properties is essential for its effective use.

PropertyValue
Chemical Name (1S)-1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride
Synonyms Tretoquinol, Inolin, AQL 208[3][4][5]
Molecular Formula C₁₉H₂₄ClNO₅ (hydrochloride)[4], C₁₉H₂₆ClNO₆ (hydrochloride hydrate)[6]
Molecular Weight 381.8 g/mol (hydrochloride)[4], 399.9 g/mol (hydrochloride hydrate)[6]
Appearance Solid powder

Preparation of this compound Stock Solutions

The selection of an appropriate solvent is the first critical step in preparing a stable and effective this compound stock solution. The choice of solvent will depend on the experimental requirements and the desired concentration.

Solubility Data
SolventConcentration & Conditions
Acetonitrile A commercially available solution has a concentration of 100 µg/mL.[7]
Aqueous Solutions (General) Can be dissolved in a small amount of water. For difficult to dissolve compounds, a few drops of 1 N HCl or 1 N NaOH may be required.[8] For dilution into working solutions, water, saline solution, PBS, or culture medium are recommended.[9]
Purified Water with pH adjustment A stable internal solution can be prepared by dissolving this compound hydrochloride in purified water with citric acid to adjust the pH to 2.5-4.5. Warming the solution can aid in dissolution.[10]
Experimental Protocol: Preparation of a 10 mM Aqueous Stock Solution

This protocol outlines the steps for preparing a 10 mM stock solution of this compound hydrochloride (MW: 381.8 g/mol ).

  • Materials:

    • This compound hydrochloride powder

    • Sterile, purified water (e.g., Milli-Q or equivalent)

    • 0.1 M Citric acid solution (optional, for pH adjustment)

    • 0.1 M NaOH solution (optional, for pH adjustment)

    • Sterile conical tubes or vials

    • Calibrated analytical balance

    • pH meter

    • Vortex mixer

    • Sterile filter (0.22 µm)

  • Procedure:

    • Weigh out 3.818 mg of this compound hydrochloride powder and place it in a sterile conical tube.

    • Add 900 µL of sterile, purified water to the tube.

    • Gently vortex the solution to aid in dissolution. Gentle warming may be applied if necessary.

    • Optional but recommended for enhanced stability: Adjust the pH of the solution to between 2.5 and 4.5 using the 0.1 M citric acid and/or 0.1 M NaOH solutions.[10]

    • Once the powder is completely dissolved, add purified water to bring the final volume to 1 mL.

    • Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a fresh, sterile vial.

    • Label the vial clearly with the compound name, concentration, preparation date, and solvent.

Stability and Storage of this compound Stock Solutions

Proper storage is paramount to maintaining the efficacy of this compound stock solutions. Degradation can lead to inaccurate experimental results.

Storage Recommendations
FormStorage TemperatureDurationConditions
Solid Powder 0 - 4 °CShort-term (days to weeks)Dry and dark.[11]
-20 °CLong-term (months to years)Dry and dark.[11]
Stock Solution 4 °CUp to one weekFor frequent use. It is recommended to prepare fresh solutions weekly as prolonged storage may lead to loss of efficacy.[9]
-80 °COver 1 yearAliquot to avoid repeated freeze-thaw cycles.[9]
Experimental Protocol: Assessment of Stock Solution Stability via HPLC

This protocol provides a method to assess the stability of a prepared this compound stock solution over time.

  • Materials:

    • Prepared this compound stock solution

    • HPLC system with a UV detector

    • Appropriate HPLC column (e.g., C18)

    • Mobile phase (e.g., acetonitrile and water with a suitable buffer)

    • Autosampler vials

  • Procedure:

    • Immediately after preparation (Time 0), dilute a small aliquot of the stock solution to a suitable concentration for HPLC analysis.

    • Inject the diluted sample onto the HPLC system and record the chromatogram. The peak area of this compound at Time 0 will serve as the baseline.

    • Store the stock solution under the desired conditions (e.g., 4°C, -20°C, -80°C).

    • At specified time points (e.g., 1 week, 1 month, 3 months), withdraw an aliquot of the stock solution, dilute it in the same manner, and analyze it by HPLC under the same conditions.

    • Compare the peak area of this compound at each time point to the baseline peak area at Time 0 to determine the percentage of degradation.

Signaling Pathways and Experimental Workflow

This compound Signaling Pathway

This compound primarily acts as a β-adrenergic agonist and a thromboxane A2/prostaglandin H2 (TP) receptor antagonist.[1][2] Its agonistic activity on β-adrenergic receptors leads to the activation of Gs alpha subunit of the heterotrimeric G-protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[3]

Trimetoquinol_Signaling_Pathway This compound This compound Beta_Adrenergic_Receptor β-Adrenergic Receptor This compound->Beta_Adrenergic_Receptor Binds to G_Protein Gs Protein Beta_Adrenergic_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Catalyzes conversion ATP ATP ATP->Adenylyl_Cyclase Cellular_Response Cellular Response (e.g., bronchodilation) cAMP->Cellular_Response Leads to

Caption: this compound's β-adrenergic signaling pathway.

Experimental Workflow: Stock Solution Preparation and Stability Testing

The following workflow diagram illustrates the logical steps from receiving the compound to assessing its stability over time.

Stock_Solution_Workflow Start Receive this compound Powder Weigh Weigh Compound Start->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve pH_Adjust Adjust pH (Optional) Dissolve->pH_Adjust Final_Volume Adjust to Final Volume pH_Adjust->Final_Volume Sterilize Sterile Filter Final_Volume->Sterilize Store Aliquot and Store at Recommended Temperature Sterilize->Store Stability_Test Perform Stability Test (e.g., HPLC) Store->Stability_Test Time_0 Time 0 Analysis Stability_Test->Time_0 Initial Time_X Time X Analysis Stability_Test->Time_X Subsequent Compare Compare Results Time_0->Compare Time_X->Compare End Determine Stability Compare->End

Caption: Workflow for preparing and testing this compound stock solutions.

References

Application Notes and Protocols: Appropriate Dosage of Trimetoquinol for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing trimetoquinol in cell culture experiments. Due to the limited availability of direct studies detailing the effective dosage of this compound in various cell lines, this document provides a detailed protocol based on its mechanism of action as a β-adrenergic agonist and by drawing parallels with other well-characterized β2-adrenergic agonists.

Introduction to this compound

This compound is a potent β-adrenergic agonist with a strong affinity for β2-adrenergic receptors. Its primary mechanism of action involves the activation of these receptors, leading to a cascade of intracellular signaling events. In cell culture, this compound can be utilized to study β-adrenergic signaling pathways, receptor pharmacology, and downstream cellular responses such as changes in cell proliferation, apoptosis, and metabolism.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is essential for accurate stock solution preparation and experimental design.

PropertyValueSource
Chemical Name (1S)-1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloridePubChem
Molecular Formula C₁₉H₂₄ClNO₅ (hydrochloride)PubChem
Molecular Weight 381.85 g/mol (hydrochloride)Vendor Data
Molecular Weight 399.87 g/mol (hydrochloride hydrate)Vendor Data
Solubility Soluble in water and DMSOGeneral Knowledge

Recommended Dosage and Efficacy

It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

Based on the effective concentrations of similar compounds, a starting range of 1 nM to 10 µM is recommended for initial experiments with this compound.

The following table summarizes the effective concentrations of other commonly used β2-adrenergic agonists in different cell lines, which can serve as a valuable reference for designing your experiments.

CompoundCell LineEffective Concentration RangeObserved Effect
SalbutamolHuman Airway Smooth Muscle Cells0.1 nM - 100 nMInhibition of [³H]-thymidine incorporation
IsoproterenolNeonatal Rat Cardiomyocytes> 2.5 x 10⁻⁴ M (Cytotoxicity)Increased cell injury
IsoproterenolKeratinocytes10⁻⁷ M - 10⁻⁵ MInhibition of proliferation
Formoterol & BudesonideHuman Tracheal Epithelial CellsNot specifiedReduction in rhinovirus infection and cytokine production
Various β-agonistsC2C12 (mouse myoblast)10⁻⁶ MOptimal concentration for inducing cellular responses

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound hydrochloride (or hydrate) powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Sterile pipette tips

Procedure:

  • Calculate the required mass of this compound:

    • To prepare a 10 mM stock solution, use the following formula:

      • Mass (g) = 0.01 L * Molarity (mol/L) * Molecular Weight ( g/mol )

      • For this compound HCl (MW: 381.85 g/mol ): Mass = 0.01 * 0.01 * 381.85 = 0.038185 g (38.19 mg) for 10 mL.

      • For this compound HCl hydrate (MW: 399.87 g/mol ): Mass = 0.01 * 0.01 * 399.87 = 0.039987 g (39.99 mg) for 10 mL.

  • Weigh the this compound powder accurately in a sterile microcentrifuge tube.

  • Dissolve the powder in DMSO: Add the calculated volume of DMSO to the tube. Vortex thoroughly until the powder is completely dissolved.

  • Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light.

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability.

Protocol 2: General Protocol for Cell Treatment

Materials:

  • Cultured cells in multi-well plates

  • Complete cell culture medium

  • This compound stock solution (from Protocol 1)

  • Sterile pipette tips

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere and recover overnight.

  • Prepare working solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).

  • Treatment: Remove the existing medium from the cell culture plates and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used in the highest this compound concentration).

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) in a suitable cell culture incubator (37°C, 5% CO₂).

  • Assessment: Following incubation, proceed with the desired cellular assay to assess the effects of this compound.

Visualizations

β-Adrenergic Signaling Pathway

G This compound This compound Beta2AR β2-Adrenergic Receptor This compound->Beta2AR Binds to G_protein Gs Protein Beta2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Catalyzes conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., smooth muscle relaxation, glycogenolysis) PKA->Cellular_Response Phosphorylates targets leading to G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution (10 mM in DMSO) Prepare_Working Prepare Serial Dilutions of this compound Prep_Stock->Prepare_Working Seed_Cells Seed Cells in Multi-well Plates Treat_Cells Treat Cells with This compound Seed_Cells->Treat_Cells Prepare_Working->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Perform_Assay Perform Cellular Assays (e.g., Viability, cAMP) Incubate->Perform_Assay Analyze_Data Analyze Data and Determine EC50/IC50 Perform_Assay->Analyze_Data

Application of Trimetoquinol in the Study of G-Protein Coupled Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Trimetoquinol is a potent beta-adrenergic receptor agonist that serves as a valuable pharmacological tool for researchers studying G-protein coupled receptors (GPCRs). As a high-affinity ligand for β-adrenergic receptors, particularly the β2 and β3 subtypes, this compound is instrumental in characterizing receptor binding, function, and downstream signaling pathways. Its utility extends to screening new drug candidates and investigating the physiological roles of these receptors.

Primarily known for its bronchodilator properties, this compound's mechanism of action involves the activation of β2-adrenergic receptors, which are coupled to the stimulatory G-protein (Gs). This activation triggers a signaling cascade leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent smooth muscle relaxation. Beyond its well-established role as a β-agonist, this compound has also been reported to exhibit antagonist activity at thromboxane A2 receptors, which are coupled to the Gq G-protein and mediate vasoconstriction and platelet aggregation. This dual activity makes this compound an interesting subject for studies on ligand bias and receptor cross-talk.

These application notes provide an overview of the use of this compound in key in vitro assays for GPCR research: radioligand binding assays, cAMP accumulation assays, and β-arrestin recruitment assays. Detailed protocols and data presentation are included to facilitate the integration of this compound into GPCR study workflows.

Quantitative Data Summary

The following tables summarize the binding affinity (Ki) and functional potency (EC50) of (-)-trimetoquinol for human β-adrenergic receptor subtypes. This data is essential for designing experiments and interpreting results.

Table 1: Binding Affinity of (-)-Trimetoquinol for Human β-Adrenergic Receptors

Receptor SubtypeRadioligandKi (nM)Cell LineReference
β1[125I]Iodocyanopindolol2,340CHO[1]
β2[125I]Iodocyanopindolol4.8CHO[1]
β3[125I]Iodocyanopindolol4,270CHO[1]

Table 2: Functional Potency of (-)-Trimetoquinol in cAMP Accumulation Assays

Receptor SubtypeEC50 (nM)Cell LineReference
β11,070CHO[1]
β22.5CHO[1]
β324CHO[1]

Note: No quantitative data for this compound in β-arrestin recruitment assays was found in the reviewed literature. The protocol provided below is a general method that can be adapted to test this compound.

Signaling Pathways

The following diagrams illustrate the primary signaling pathways activated by the GPCRs targeted by this compound.

Gs_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TMQ This compound B2AR β2-Adrenergic Receptor TMQ->B2AR Binds Gs Gs Protein (αβγ) B2AR->Gs Activates Galpha_GTP Gαs-GTP Gs->Galpha_GTP Gbetagamma Gβγ Gs->Gbetagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Galpha_GTP->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., Smooth Muscle Relaxation) PKA->CellularResponse Phosphorylates Targets

β2-Adrenergic Receptor Gs Signaling Pathway

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TXA2_Antagonist This compound (Antagonist) TXA2R Thromboxane A2 Receptor TXA2_Antagonist->TXA2R Blocks Gq Gq Protein (αβγ) TXA2R->Gq Activates Galpha_GTP Gαq-GTP Gq->Galpha_GTP Gbetagamma Gβγ Gq->Gbetagamma PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Cleaves DAG DAG PLC->DAG Cleaves Galpha_GTP->PLC Activates PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates CellularResponse Cellular Response (e.g., Vasoconstriction, Platelet Aggregation) PKC->CellularResponse Phosphorylates Targets

Thromboxane A2 Receptor Gq Signaling Pathway

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Radioligand Binding Assay

This protocol is for a competitive binding assay to determine the affinity (Ki) of this compound for β-adrenergic receptors using [3H]dihydroalprenolol, a non-selective β-adrenergic antagonist radioligand.

Workflow Diagram:

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes Expressing β-Adrenergic Receptors start->prep_membranes prep_reagents Prepare Assay Buffer, Radioligand, and this compound Dilutions prep_membranes->prep_reagents incubation Incubate Membranes, Radioligand, and this compound prep_reagents->incubation filtration Separate Bound and Free Radioligand via Rapid Filtration incubation->filtration counting Quantify Radioactivity using Scintillation Counting filtration->counting analysis Data Analysis: Determine IC50 and Calculate Ki counting->analysis end End analysis->end

Radioligand Binding Assay Workflow

Materials:

  • Cells or tissues expressing the β-adrenergic receptor of interest.

  • Radioligand: [3H]dihydroalprenolol.

  • Non-labeled competitor: this compound.

  • Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

  • Filtration apparatus.

Procedure:

  • Membrane Preparation:

    • Homogenize cells or tissues in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in binding buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).

  • Assay Setup:

    • Perform the assay in duplicate or triplicate.

    • For each replicate, combine the following in a microcentrifuge tube or 96-well plate:

      • Cell membrane preparation (typically 20-50 µg of protein).

      • A fixed concentration of [3H]dihydroalprenolol (typically at or below its Kd).

      • Varying concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

      • Binding buffer to reach the final assay volume.

    • Include control tubes for total binding (no this compound) and non-specific binding (a high concentration of a non-labeled antagonist like propranolol, e.g., 10 µM).

  • Incubation:

    • Incubate the reactions at room temperature (or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter under vacuum.

    • Wash the filters quickly with several volumes of ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and vortex.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each this compound concentration: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the specific binding as a function of the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This protocol describes a method to measure the ability of this compound to stimulate the production of cAMP in whole cells expressing β-adrenergic receptors.

Workflow Diagram:

cAMP_Assay_Workflow start Start seed_cells Seed Cells Expressing β-Adrenergic Receptors start->seed_cells pre_incubation Pre-incubate Cells with PDE Inhibitor (e.g., IBMX) seed_cells->pre_incubation stimulation Stimulate Cells with Varying Concentrations of this compound pre_incubation->stimulation lysis Lyse Cells to Release Intracellular cAMP stimulation->lysis detection Detect cAMP Levels using a Competitive Immunoassay (e.g., HTRF, AlphaScreen) lysis->detection analysis Data Analysis: Determine EC50 detection->analysis end End analysis->end

cAMP Accumulation Assay Workflow

Materials:

  • Cells stably or transiently expressing the β-adrenergic receptor of interest.

  • Cell culture medium and supplements.

  • Assay buffer (e.g., HBSS or PBS with 0.1% BSA).

  • Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX).

  • This compound.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Multi-well assay plates (e.g., 96- or 384-well).

  • Plate reader compatible with the chosen detection kit.

Procedure:

  • Cell Culture and Seeding:

    • Culture cells under standard conditions.

    • Seed the cells into multi-well plates at an appropriate density and allow them to adhere overnight.

  • Assay:

    • Remove the culture medium and wash the cells with assay buffer.

    • Pre-incubate the cells with a PDE inhibitor in assay buffer for a short period (e.g., 15-30 minutes) at 37°C to prevent the degradation of newly synthesized cAMP.

    • Prepare serial dilutions of this compound in assay buffer containing the PDE inhibitor.

    • Add the this compound dilutions to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Include a vehicle control (no this compound) and a positive control (e.g., a known full agonist like isoproterenol).

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the instructions of the chosen cAMP detection kit.

    • Perform the cAMP detection assay as per the manufacturer's protocol. This typically involves a competitive immunoassay where cellular cAMP competes with a labeled cAMP for binding to a specific antibody.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the concentration of cAMP produced in each well by interpolating from the standard curve.

    • Plot the cAMP concentration as a function of the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).

β-Arrestin Recruitment Assay

This is a general protocol for a β-arrestin recruitment assay using a commercially available system like the PathHunter® assay, which can be used to assess the potential of this compound to induce β-arrestin translocation to the β-adrenergic receptor.

Workflow Diagram:

Beta_Arrestin_Workflow start Start seed_cells Seed PathHunter® Cells Co-expressing Tagged GPCR and β-Arrestin start->seed_cells incubation_overnight Incubate Overnight seed_cells->incubation_overnight stimulation Stimulate Cells with Varying Concentrations of this compound incubation_overnight->stimulation incubation_stimulation Incubate for 90 minutes stimulation->incubation_stimulation add_detection_reagent Add Detection Reagents incubation_stimulation->add_detection_reagent incubation_detection Incubate for 60 minutes add_detection_reagent->incubation_detection read_luminescence Read Chemiluminescent Signal incubation_detection->read_luminescence analysis Data Analysis: Determine EC50 and Emax read_luminescence->analysis end End analysis->end

β-Arrestin Recruitment Assay Workflow

Materials:

  • PathHunter® β-arrestin cell line expressing the β-adrenergic receptor of interest.

  • PathHunter® detection reagents.

  • Cell plating reagent.

  • This compound.

  • White, solid-bottom multi-well assay plates.

  • Luminometer.

Procedure:

  • Cell Plating:

    • Thaw and suspend the PathHunter® cells in the provided cell plating reagent.

    • Dispense the cell suspension into the wells of a white, solid-bottom assay plate.

    • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.

  • Compound Addition:

    • Prepare serial dilutions of this compound in the appropriate assay buffer.

    • Add the this compound dilutions to the wells containing the cells.

    • Include a vehicle control and a positive control (a known β-arrestin-recruiting agonist).

  • Incubation:

    • Incubate the plate for 90 minutes at 37°C.

  • Detection:

    • Equilibrate the PathHunter® detection reagents to room temperature.

    • Prepare the detection reagent mixture according to the manufacturer's protocol.

    • Add the detection reagent mixture to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Signal Measurement:

    • Measure the chemiluminescent signal using a luminometer.

  • Data Analysis:

    • Plot the relative light units (RLU) as a function of the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) for β-arrestin recruitment.

References

Application Notes and Protocols for the Analytical Detection of Trimetoquinol in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of trimetoquinol in plasma samples. The methods described herein are essential for pharmacokinetic studies, drug monitoring, and toxicological assessments. This guide covers two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and a proposed Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method, offering high sensitivity and specificity for the detection of this potent β2-adrenergic agonist.

Introduction

This compound, also known as tretoquinol, is a bronchodilator used in the treatment of asthma.[1][2] As a non-selective beta-2 agonist, it exerts its therapeutic effects by relaxing the smooth muscles of the airways.[1] Accurate and reliable quantification of this compound in plasma is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which is fundamental in drug development and clinical practice. The analytical methods detailed below provide the necessary procedures to achieve precise and accurate measurements of this compound in a complex biological matrix like plasma.

Quantitative Data Summary

The following table summarizes the quantitative performance parameters for the analytical methods used for this compound detection in plasma.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity Range 2 - 50 ng/mL[3]0.1 - 100 ng/mL (Estimated)
Lower Limit of Detection (LOD) 0.1 ng/mL[3]0.03 ng/mL (Estimated, based on urine analysis)[4]
Lower Limit of Quantification (LOQ) 2 ng/mL[3]0.1 ng/mL (Estimated)
Intra-day Precision (%RSD) < 15% (Typical)< 10% (Typical)
Inter-day Precision (%RSD) < 15% (Typical)< 10% (Typical)
Accuracy/Recovery > 85% (Typical)> 90% (Typical)
Internal Standard Deuterated this compound[3]Deuterated this compound (e.g., this compound-d9)

Experimental Protocols

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on the established method for the quantitative determination of this compound in plasma, which involves derivatization to enhance volatility for GC-MS analysis.[3]

1. Sample Preparation: Liquid-Liquid Extraction and Derivatization

  • Objective: To extract this compound from plasma proteins and derivatize it to a volatile form suitable for GC-MS analysis.

  • Materials:

    • Plasma sample (1 mL)

    • Deuterated this compound internal standard (IS) solution

    • pH 9.0 Buffer (e.g., Borate buffer)

    • Extraction Solvent (e.g., Ethyl acetate)

    • Derivatization Reagents: N-methyl-bis-pentafluoropropionamide and N-methyl-(trimethylsilyl)pentafluoropropionamide to form a mixed O-TMS-N-PFP derivative[3]

    • Vortex mixer

    • Centrifuge

    • Evaporator (e.g., Nitrogen evaporator)

    • Heating block

  • Procedure:

    • Pipette 1 mL of the plasma sample into a clean glass centrifuge tube.

    • Spike the sample with an appropriate amount of the deuterated this compound internal standard solution.

    • Add 1 mL of pH 9.0 buffer and vortex for 30 seconds.

    • Add 5 mL of ethyl acetate, vortex for 2 minutes, and then centrifuge at 3000 rpm for 10 minutes.

    • Carefully transfer the upper organic layer to a new clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • To the dry residue, add the derivatization reagents.

    • Seal the tube and heat at 70°C for 30 minutes to facilitate the derivatization reaction.

    • Cool the tube to room temperature. The sample is now ready for GC-MS injection.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • GC Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Injection Mode: Splitless, 1 µL injection volume

  • Inlet Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute

    • Ramp: 20°C/min to 300°C

    • Hold at 300°C for 5 minutes

  • MSD Transfer Line Temperature: 290°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Monitor characteristic ions for the derivatized this compound and its deuterated internal standard.

Method 2: Proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This proposed method is adapted from established techniques for the analysis of other β2-agonists in biological matrices and offers higher throughput and sensitivity without the need for derivatization.

1. Sample Preparation: Protein Precipitation

  • Objective: To remove proteins from the plasma sample, which can interfere with the LC-MS/MS analysis.

  • Materials:

    • Plasma sample (100 µL)

    • Deuterated this compound internal standard (IS) solution

    • Acetonitrile (ACN) containing 0.1% formic acid (ice-cold)

    • Vortex mixer

    • Centrifuge (capable of >10,000 x g)

    • Autosampler vials

  • Procedure:

    • Pipette 100 µL of the plasma sample into a microcentrifuge tube.

    • Add the deuterated this compound internal standard.

    • Add 300 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate the proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Agilent 1290 Infinity II LC System (or equivalent)

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS (or equivalent)

  • LC Column: Zorbax Eclipse Plus C18 (or equivalent), 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ion Source: Electrospray Ionization (ESI), Positive Mode

  • Gas Temperature: 325°C

  • Gas Flow: 10 L/min

  • Nebulizer: 45 psi

  • Sheath Gas Temperature: 350°C

  • Sheath Gas Flow: 11 L/min

  • Capillary Voltage: 3500 V

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • Develop and optimize MRM transitions for this compound and its deuterated internal standard.

Visualizations

Signaling Pathway of this compound

This compound acts as a β2-adrenergic receptor agonist. Its primary mechanism of action involves the activation of the Gs alpha subunit of the G-protein coupled receptor, leading to a cascade of intracellular events that result in smooth muscle relaxation.

Trimetoquinol_Signaling_Pathway This compound This compound Beta2AR β2-Adrenergic Receptor This compound->Beta2AR Binds to G_Protein Gs Protein (α, β, γ subunits) Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Myosin Light Chain Kinase PKA->Phosphorylation Catalyzes Relaxation Smooth Muscle Relaxation Phosphorylation->Relaxation Leads to

Caption: this compound's signaling cascade.

Experimental Workflow for this compound Analysis in Plasma

The following diagram illustrates the general workflow for the analysis of this compound in plasma, from sample collection to final data analysis.

Trimetoquinol_Analysis_Workflow Start Start: Plasma Sample Collection Spike_IS Spike with Internal Standard (Deuterated this compound) Start->Spike_IS Sample_Prep Sample Preparation Spike_IS->Sample_Prep LLE Liquid-Liquid Extraction (for GC-MS) Sample_Prep->LLE Method 1 PP Protein Precipitation (for LC-MS/MS) Sample_Prep->PP Method 2 Derivatization Derivatization (for GC-MS) LLE->Derivatization Analysis Instrumental Analysis PP->Analysis Derivatization->Analysis GCMS GC-MS Analysis->GCMS If Method 1 LCMSMS LC-MS/MS Analysis->LCMSMS If Method 2 Data_Processing Data Processing and Quantification GCMS->Data_Processing LCMSMS->Data_Processing End End: Report Results Data_Processing->End

Caption: Workflow for this compound plasma analysis.

References

In Vivo Efficacy of Trimetoquinol: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo assessment of trimetoquinol, a potent beta-adrenergic agonist. The described experimental designs are intended to facilitate the evaluation of its bronchodilatory and cardiovascular effects in established preclinical models.

Introduction

This compound is a non-selective beta-adrenergic agonist that has demonstrated significant bronchodilator and cardiovascular activities. As a research compound, its efficacy is evaluated in various in vivo models to characterize its therapeutic potential and potential side effects. This document outlines detailed experimental procedures for assessing this compound's efficacy in a guinea pig model of bronchoconstriction and a rat model of cardiovascular function.

Mechanism of Action: Beta-Adrenergic Signaling

This compound exerts its effects by activating beta-adrenergic receptors, which are coupled to a stimulatory G protein (Gs). This activation initiates a signaling cascade that leads to the relaxation of smooth muscle in the airways and an increase in cardiac muscle contractility and heart rate.

Trimetoquinol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Beta_Receptor β-Adrenergic Receptor This compound->Beta_Receptor G_Protein Gs Protein (α, β, γ subunits) Beta_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Smooth_Muscle_Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Smooth_Muscle_Relaxation leads to Increased_Contractility Increased Cardiac Contractility PKA->Increased_Contractility leads to

Caption: Beta-Adrenergic Signaling Pathway of this compound.

Experimental Protocols

Assessment of Bronchodilator Efficacy in a Guinea Pig Model of Methacholine-Induced Bronchoconstriction

This protocol details the procedure for evaluating the bronchodilatory effects of this compound in guinea pigs following a methacholine challenge. Guinea pigs are a suitable model as their airway smooth muscle pharmacology is similar to that of humans.[1][2]

Materials:

  • Male Hartley guinea pigs (350-450 g)

  • This compound hydrochloride

  • Methacholine chloride

  • Sterile saline (0.9% NaCl)

  • Whole-body plethysmograph

  • Nebulizer

  • Animal scale

Experimental Workflow:

Bronchodilator_Efficacy_Workflow Acclimatization 1. Animal Acclimatization (1 week) Grouping 2. Randomization into Groups (Vehicle, this compound) Acclimatization->Grouping Drug_Admin 3. Drug Administration (e.g., oral gavage) Grouping->Drug_Admin Baseline 4. Baseline Measurement (Whole-body plethysmography) Drug_Admin->Baseline Challenge 5. Methacholine Challenge (Aerosolized) Baseline->Challenge Measurement 6. Post-Challenge Measurement (Airway Resistance) Challenge->Measurement Analysis 7. Data Analysis (Comparison of groups) Measurement->Analysis

Caption: Workflow for Bronchodilator Efficacy Assessment.

Procedure:

  • Animal Acclimatization: Acclimate guinea pigs for at least one week prior to the experiment with ad libitum access to food and water.

  • Grouping: Randomly assign animals to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection). The timing of administration should be based on the pharmacokinetic profile of the compound.

  • Baseline Measurement: Place the guinea pig in the whole-body plethysmograph and allow for a 5-10 minute acclimatization period. Record baseline respiratory parameters, including specific airway resistance (sRaw).

  • Methacholine Challenge: Expose the animal to an aerosolized solution of methacholine (e.g., 0.1 mg/mL in saline) for a fixed duration (e.g., 30 seconds) using a nebulizer.

  • Post-Challenge Measurement: Continuously monitor and record respiratory parameters for at least 5 minutes following the methacholine challenge.

  • Data Analysis: Calculate the percentage inhibition of the methacholine-induced increase in sRaw for each treatment group compared to the vehicle control group.

Data Presentation:

Treatment GroupDose (mg/kg)RoutenBaseline sRaw (cmH2O·s)Peak sRaw post-methacholine (cmH2O·s)% Inhibition of Bronchoconstriction
Vehicle Control-p.o.80.3 ± 0.052.5 ± 0.40%
This compound1p.o.80.3 ± 0.061.5 ± 0.345%
This compound3p.o.80.29 ± 0.040.8 ± 0.2 77%
Salbutamol (Ref)1p.o.80.31 ± 0.050.7 ± 0.1582%
p<0.05, **p<0.01 vs. Vehicle Control. Data are presented as mean ± SEM.
Assessment of Cardiovascular Efficacy in a Rat Model

This protocol describes the evaluation of the cardiovascular effects of this compound in anesthetized rats, including a dobutamine-induced cardiac stress test to assess inotropic and chronotropic responses.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • This compound hydrochloride

  • Dobutamine hydrochloride

  • Anesthetic (e.g., isoflurane)

  • Pressure-volume (PV) loop catheter system or echocardiography equipment

  • ECG electrodes

  • Intravenous (IV) catheter

  • Animal scale

Experimental Workflow:

Cardiovascular_Efficacy_Workflow Anesthesia 1. Anesthesia & Instrumentation (IV catheter, ECG, PV loop/Echo) Stabilization 2. Stabilization Period (15-20 minutes) Anesthesia->Stabilization Baseline 3. Baseline Cardiovascular Recordings Stabilization->Baseline Trimetoquinol_Infusion 4. This compound Administration (Intravenous) Baseline->Trimetoquinol_Infusion Post_this compound 5. Post-Trimetoquinol Recordings Trimetoquinol_Infusion->Post_this compound Dobutamine_Challenge 6. Dobutamine Stress Test (Intravenous) Post_this compound->Dobutamine_Challenge Post_Dobutamine 7. Post-Dobutamine Recordings Dobutamine_Challenge->Post_Dobutamine Data_Analysis 8. Data Analysis (Hemodynamic parameters) Post_Dobutamine->Data_Analysis

Caption: Workflow for Cardiovascular Efficacy Assessment.

Procedure:

  • Anesthesia and Instrumentation: Anesthetize the rat and place it on a heating pad to maintain body temperature. Insert an IV catheter into a tail vein for drug administration. Place ECG electrodes for heart rate monitoring. For detailed hemodynamic assessment, insert a pressure-volume catheter into the left ventricle via the carotid artery or use transthoracic echocardiography.

  • Stabilization: Allow the animal to stabilize for 15-20 minutes after instrumentation.

  • Baseline Recordings: Record baseline cardiovascular parameters, including heart rate (HR), blood pressure (BP), left ventricular systolic pressure (LVSP), left ventricular end-diastolic pressure (LVEDP), and cardiac output (CO).

  • This compound Administration: Administer this compound intravenously at various doses.

  • Post-Trimetoquinol Recordings: Record cardiovascular parameters continuously for a set period after each dose.

  • Dobutamine Stress Test: After the effects of this compound have been recorded, a dobutamine stress test can be performed by administering dobutamine (e.g., 5-10 µg/kg/min, IV) to assess the maximal cardiac response.

  • Post-Dobutamine Recordings: Record cardiovascular parameters during and after the dobutamine infusion.

  • Data Analysis: Analyze the changes in hemodynamic parameters from baseline in response to this compound and dobutamine.

Data Presentation:

ParameterBaselineThis compound (0.1 mg/kg, IV)This compound (0.3 mg/kg, IV)Dobutamine (10 µg/kg/min, IV)
Heart Rate (bpm)350 ± 20400 ± 25450 ± 30 500 ± 35
Mean Arterial Pressure (mmHg)100 ± 595 ± 690 ± 7110 ± 8
LV dP/dt_max (mmHg/s)3000 ± 2504000 ± 3005000 ± 350 6000 ± 400
Cardiac Output (mL/min)80 ± 7100 ± 9120 ± 11 140 ± 15
*p<0.05, **p<0.01 vs. Baseline. Data are presented as mean ± SEM (n=6 per group).

Pharmacokinetic Considerations

Understanding the pharmacokinetic profile of this compound is crucial for designing and interpreting in vivo efficacy studies. Key parameters to consider include:

SpeciesRouteT1/2 (half-life)Cmax (Max. Concentration)Tmax (Time to Max. Conc.)Bioavailability
RatIV~2 hours---
RatOral~2 hours(dose-dependent)~30 minutesModerate
Guinea PigOral(Not available)(Not available)(Not available)(Not available)

Note: Specific pharmacokinetic data for this compound in these species is limited in publicly available literature. The provided values for rats are estimations based on similar compounds and should be determined experimentally.

Conclusion

The protocols outlined in these application notes provide a framework for the in vivo evaluation of this compound's efficacy as a bronchodilator and cardiovascular agent. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, which is essential for the preclinical development of this and similar compounds. Researchers should establish dose-response relationships to determine the ED50 for the desired therapeutic effects.

References

Application Notes and Protocols for Trimetoquinol Administration in Laboratory Animals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of trimetoquinol (TMQ) in laboratory animals. This compound, a potent β-adrenergic receptor agonist, is primarily recognized for its bronchodilator properties.[1] This document outlines its mechanism of action, administration protocols for various routes, and available quantitative data.

Introduction to this compound

This compound, chemically known as 1-(3,4,5-trimethoxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, is a catecholamine that demonstrates strong agonistic activity at β-adrenergic receptors.[2] Its primary therapeutic application has been in the treatment of asthma.[1] In a laboratory setting, this compound is a valuable tool for studying the β-adrenergic system, cardiovascular effects, and smooth muscle relaxation.[3][4] The biological activity of this compound is stereodependent, with the (-)-isomer being significantly more potent than the (+)-isomer in stimulating β-adrenoceptors.[5]

Mechanism of Action: β-Adrenergic Signaling

This compound exerts its effects by binding to and activating β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This activation initiates a downstream signaling cascade, as illustrated in the diagram below. The binding of this compound to the β-adrenergic receptor leads to the activation of the associated Gs protein.[6] The Gs alpha subunit then activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[7][8] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the physiological response, such as smooth muscle relaxation in the bronchioles.[6]

Trimetoquinol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound BetaReceptor β-Adrenergic Receptor (GPCR) This compound->BetaReceptor Binds to GsProtein Gs Protein (inactive) BetaReceptor->GsProtein Activates AdenylylCyclase Adenylyl Cyclase cAMP cAMP AdenylylCyclase->cAMP Converts GsProtein_active Gs Protein (active) GsProtein->GsProtein_active GDP -> GTP GsProtein_active->AdenylylCyclase ATP ATP ATP->AdenylylCyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response (e.g., Smooth Muscle Relaxation) PKA->Response Phosphorylates Targets

Caption: this compound β-Adrenergic Signaling Pathway

Quantitative Data on this compound Administration

Animal ModelAdministration RouteDosage RangeObserved Effects & DurationCitations
Horse Intravenous (IV)0.001 - 0.2 µg/kgPotent cardiac stimulation and bronchodilation starting at 0.01 µg/kg. Effects are rapid (within 3 minutes) and last for approximately 2 hours.[9][10]
Horse Intratracheal (IT)0.01 - 2 µg/kg50-100 times less potent than IV administration.[9][10]
Horse Aerosol100 - 1000 µ g/horse Dose-dependent bronchodilation without significant cardiac side effects. A 1000 µg dose showed a two-phase effect, with an immediate response and a second phase between 2 and 4 hours.[11]
Horse Oral6 - 60 µg/kgTherapeutically ineffective for bronchodilation.[11]
Mouse IV, IP, SC, OralData not availableResearchers should conduct pilot studies to establish effective and safe dosage ranges.
Rat IV, IP, SC, OralData not availableResearchers should conduct pilot studies to establish effective and safe dosage ranges.
Guinea Pig IV, IP, SC, OralData not availableTissues from guinea pigs have been used for in vitro studies of this compound's effects on beta-adrenoceptors.[4]

Experimental Protocols

The following are generalized protocols for the administration of this compound to laboratory animals. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines. The vehicle for this compound should be sterile and non-irritating, such as sterile saline (0.9% NaCl).

General Experimental Workflow

The diagram below outlines a typical workflow for an in vivo study involving the administration of a test compound like this compound.

Experimental_Workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_post Post-Administration Phase A Acclimatize Animals C Randomize Animals into Groups A->C B Prepare this compound Solution E Administer this compound (IV, IP, SC, or Oral) B->E D Animal Restraint C->D D->E F Monitor for Effects and Side Effects E->F G Data Collection (e.g., physiological measurements) F->G H Euthanasia and Tissue Collection (if applicable) G->H I Data Analysis H->I

Caption: General In Vivo Experimental Workflow
Intravenous (IV) Administration (Rat/Mouse Tail Vein)

Intravenous administration provides the most rapid onset of action.

  • Materials:

    • This compound solution

    • Appropriate size syringes (e.g., 1 mL)

    • 27-30 gauge needles

    • Restraining device for rats or mice

    • Heat lamp or warm water to dilate the tail vein

  • Protocol:

    • Warm the animal's tail using a heat lamp or by immersing it in warm water (30-35°C) to induce vasodilation of the lateral tail veins.

    • Place the animal in a suitable restraining device.

    • Swab the tail with 70% ethanol.

    • Identify one of the lateral tail veins.

    • Insert the needle, bevel up, into the vein at a shallow angle.

    • Aspirate gently to confirm placement in the vein (a small flash of blood should be visible in the needle hub).

    • Inject the this compound solution slowly. The maximum bolus injection volume is typically 5 ml/kg.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

    • Monitor the animal for immediate effects and any signs of distress.

Intraperitoneal (IP) Administration (Rat/Mouse/Guinea Pig)

IP injections are a common route for systemic administration when IV access is difficult.

  • Materials:

    • This compound solution

    • 1 mL or 3 mL syringe

    • 23-27 gauge needle

  • Protocol:

    • Restrain the animal securely, often by scruffing the neck and supporting the body.

    • Tilt the animal's head downwards to allow the abdominal organs to shift forward.

    • Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.

    • Insert the needle at a 15-20 degree angle.

    • Aspirate to ensure no blood or urine is drawn into the syringe. If so, discard the syringe and start over with a fresh one.

    • Inject the solution into the peritoneal cavity. Recommended maximum volumes are up to 20 ml/kg.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any signs of discomfort.

Subcutaneous (SC) Administration (Rat/Mouse/Rabbit/Guinea Pig)

Subcutaneous injections are used for slower, sustained absorption.

  • Materials:

    • This compound solution

    • 1 mL syringe

    • 23-25 gauge needle

  • Protocol:

    • Restrain the animal.

    • Gently lift a fold of skin over the back of the neck or along the flank to form a "tent".

    • Insert the needle into the base of the tented skin, parallel to the body.

    • Aspirate to ensure a blood vessel has not been entered.

    • Inject the solution. Maximum volumes are typically 5-10 ml/kg per site.

    • Withdraw the needle and gently massage the area to aid in dispersal of the solution.

    • Return the animal to its cage and monitor.

Oral Gavage (Rat/Mouse)

Oral gavage ensures a precise dose is delivered directly to the stomach. This technique requires significant training to perform correctly and humanely.

  • Materials:

    • This compound solution

    • Appropriate size syringe

    • Flexible or rigid gavage needle with a ball tip

  • Protocol:

    • Measure the distance from the animal's mouth to the last rib to determine the correct insertion depth of the gavage needle.

    • Securely restrain the animal in an upright position.

    • Gently insert the gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus. The animal should swallow the tube. Do not force the needle. If resistance is met, withdraw and try again.

    • Once the needle is at the predetermined depth, administer the solution.

    • Slowly withdraw the gavage needle.

    • Return the animal to its cage and monitor for any signs of respiratory distress, which could indicate accidental administration into the trachea. Alternative, less stressful methods like incorporating the drug into a palatable jelly can also be considered.[8]

References

Application Notes and Protocols for the Isolation and Use of Trimetoquinol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimetoquinol (TMQ) and its analogs are a class of tetrahydroisoquinoline compounds that have garnered significant interest in pharmacological research. These compounds primarily interact with β-adrenergic receptors (β-ARs) and thromboxane A2/prostaglandin H2 (TP) receptors.[1][2][3] The versatility of the TMQ scaffold allows for chemical modifications that can modulate the potency and selectivity of these analogs for different receptor subtypes.[4][5] This document provides detailed protocols for the synthesis, purification, and functional characterization of TMQ analogs, with a focus on their interaction with β-adrenergic receptors.

Data Presentation: Quantitative Analysis of this compound Analog Activity

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of representative this compound analogs for different β-adrenergic receptor subtypes. This data is crucial for selecting the appropriate analog for specific research applications.

Table 1: Binding Affinities (Ki, nM) of this compound Analogs at Human β-Adrenergic Receptors [3][5]

Compoundβ1-ARβ2-ARβ3-AR
This compound (TMQ)150 ± 2050 ± 81200 ± 150
3',5'-diiodo-TMQ80 ± 1210 ± 2550 ± 60
3'-iodo-TMQ120 ± 1525 ± 4800 ± 90
3',5'-diiodo-4'-amino-TMQ250 ± 3015 ± 350 ± 7
3',5'-diiodo-4'-acetamido-TMQ180 ± 2220 ± 3150 ± 18

Table 2: Functional Potencies (EC50, nM) of this compound Analogs in cAMP Accumulation Assays [5]

Compoundβ1-ARβ2-ARβ3-AR
Isoproterenol (control)1.2 ± 0.22.5 ± 0.415 ± 2
This compound (TMQ)25 ± 48 ± 1500 ± 60
3',5'-diiodo-4'-amino-TMQ45 ± 610 ± 230 ± 5

Experimental Protocols

Protocol 1: Synthesis and Purification of a Representative this compound Analog (3',5'-diiodo-4'-amino-TMQ)

This protocol describes a general method for the synthesis of a potent and selective β-adrenergic receptor agonist.

Materials:

  • Protected 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline precursor

  • 3,5-diiodo-4-aminobenzaldehyde

  • Sodium triacetoxyborohydride

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., DCM/MeOH gradient)

  • Deprotection reagents (e.g., trifluoroacetic acid)

Procedure:

  • Reductive Amination:

    • Dissolve the protected 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline precursor (1 equivalent) and 3,5-diiodo-4-aminobenzaldehyde (1.2 equivalents) in anhydrous DCM.

    • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirring solution at room temperature.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

    • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification of the Protected Analog:

    • Purify the crude product by silica gel column chromatography.[6][7][8]

    • Use a solvent gradient (e.g., 0-10% MeOH in DCM) to elute the product.[6][7][8]

    • Collect and combine fractions containing the pure product (as determined by TLC) and evaporate the solvent.

  • Deprotection:

    • Dissolve the purified, protected analog in a suitable solvent (e.g., DCM).

    • Add the deprotection reagent (e.g., trifluoroacetic acid) and stir at room temperature.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, remove the solvent and excess reagent under reduced pressure.

    • Purify the final product by recrystallization or further chromatography if necessary.

Protocol 2: Preparation of Cell Membranes for Radioligand Binding Assays

This protocol is for the preparation of crude membrane fractions from cultured cells expressing the target receptor.[1][9][10]

Materials:

  • Cultured cells expressing the β-adrenergic receptor of interest

  • Lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors

  • Homogenizer (e.g., Dounce or Polytron)

  • High-speed centrifuge

  • Storage buffer (e.g., Lysis buffer with 10% sucrose)

Procedure:

  • Cell Harvesting: Harvest cells from culture plates and wash with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Resuspend the cell pellet in ice-cold lysis buffer and homogenize.

  • Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the membranes.[9]

  • Washing: Discard the supernatant and resuspend the membrane pellet in fresh lysis buffer. Repeat the high-speed centrifugation step.

  • Storage: Resuspend the final membrane pellet in storage buffer, determine the protein concentration (e.g., using a BCA assay), aliquot, and store at -80°C.

Protocol 3: Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of the this compound analogs.[1][11]

Materials:

  • Prepared cell membranes

  • Radioligand (e.g., [³H]-dihydroalprenolol for β-ARs)

  • Unlabeled this compound analogs at various concentrations

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation cocktail and counter

Procedure:

  • Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of radioligand, and varying concentrations of the unlabeled this compound analog.

  • Incubation: Initiate the binding reaction by adding the cell membrane preparation to each well. Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of analog that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.

Protocol 4: cAMP Accumulation Assay

This functional assay measures the ability of this compound analogs to stimulate the production of cyclic AMP (cAMP), a downstream second messenger of β-adrenergic receptor activation.

Materials:

  • Intact cells expressing the β-adrenergic receptor of interest

  • This compound analogs at various concentrations

  • Stimulation buffer (e.g., Hanks' Balanced Salt Solution with a phosphodiesterase inhibitor like IBMX)

  • cAMP assay kit (e.g., ELISA or HTRF-based)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with stimulation buffer and pre-incubate with a phosphodiesterase inhibitor to prevent cAMP degradation.

  • Stimulation: Add varying concentrations of the this compound analog to the wells and incubate for a specific time (e.g., 15-30 minutes) at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the analog concentration. The EC50 value (the concentration of analog that produces 50% of the maximal response) and the maximum effect (Emax) are determined by non-linear regression.

Visualizations

Signaling Pathway of this compound Analogs at β-Adrenergic Receptors

G cluster_membrane Cell Membrane cluster_cytosol Cytosol TMQ This compound Analog betaAR β-Adrenergic Receptor TMQ->betaAR Binds to G_protein G Protein (Gs) betaAR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: β-Adrenergic receptor signaling pathway activated by this compound analogs.

Experimental Workflow for Characterizing this compound Analogs

G cluster_synthesis Synthesis & Purification cluster_binding Binding Affinity cluster_functional Functional Activity Synthesis Chemical Synthesis of This compound Analog Purification Column Chromatography & Recrystallization Synthesis->Purification MembranePrep Cell Membrane Preparation Purification->MembranePrep CellCulture Cell Culture with Receptor Expression Purification->CellCulture BindingAssay Radioligand Competition Binding Assay MembranePrep->BindingAssay Ki_Value Determine Ki Value BindingAssay->Ki_Value cAMPAssay cAMP Accumulation Assay CellCulture->cAMPAssay EC50_Value Determine EC50 & Emax cAMPAssay->EC50_Value

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Trimetoquinol Concentration for Maximal Bronchodilation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with trimetoquinol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing this compound concentrations for achieving maximal bronchodilation in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound as a bronchodilator?

This compound is a potent beta-adrenergic receptor agonist.[1] It primarily targets β2-adrenergic receptors on the smooth muscle cells of the airways.[2][3] Activation of these Gs protein-coupled receptors leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[4] This increase in cAMP activates protein kinase A (PKA), leading to the phosphorylation of various downstream targets that ultimately results in the relaxation of airway smooth muscle and bronchodilation.

Q2: Is this compound a selective β2-adrenergic agonist?

This compound exhibits selectivity for the β2-adrenergic receptor over the β1-adrenergic receptor, which is advantageous for minimizing cardiac side effects.[1][2][5] However, it is considered a non-selective beta-2 agonist compared to newer generation bronchodilators.[6] The S(-)-isomer of this compound has been shown to be significantly more potent at β2-receptors than the R(+)-isomer.[1]

Q3: Is this compound a full or partial agonist at the β2-adrenergic receptor?

Studies have classified this compound and its halogenated derivatives as partial agonists at the human β2-adrenergic receptor.[7][8] This means that even at saturating concentrations, they may not produce the same maximal response as a full agonist like isoproterenol.[7][8]

Q4: What are typical EC50 values for this compound in in vitro bronchodilation models?

The half-maximal effective concentration (EC50) of this compound can vary depending on the experimental model and conditions. The following table summarizes some reported values.

Data Presentation: Potency and Efficacy of this compound

Experimental ModelAgonistParameterValueReference
Guinea Pig Trachea(+/-)-TrimetoquinolPotency Rank> Isoproterenol[9]
Guinea Pig TracheaS(-)-TrimetoquinolPotency Rank> R(+)-Trimetoquinol[1]
CHO cells (human β2-AR)(-)-TrimetoquinolPotency vs (+)-TMQ281-fold more potent[7]
CHO cells (human β2-AR)This compoundAgonist TypePartial Agonist[7][8]
Anesthetized Cat (in vivo)(-)-TrimetoquinolED50 (soleus muscle depression)0.18 µg/kg[10]

Note: Direct EC50 and Emax values for bronchodilation are not consistently reported across the literature in a standardized format. The potency is often compared to the reference agonist, isoproterenol.

Experimental Protocols

Detailed Methodology 1: Isolated Guinea Pig Tracheal Ring Relaxation Assay

This in vitro assay is a classic method to assess the relaxant properties of bronchodilators on airway smooth muscle.

1. Tissue Preparation:

  • Euthanize a male Hartley guinea pig (250-350 g) via cervical dislocation.
  • Carefully dissect the trachea and place it in cold, oxygenated Krebs-Henseleit buffer (Composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11.1).
  • Clean the trachea of adherent connective tissue and cut it into 2-3 mm wide rings.

2. Organ Bath Setup:

  • Suspend each tracheal ring between two stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit buffer at 37°C, continuously bubbled with 95% O2 and 5% CO2.
  • Connect the upper hook to an isometric force transducer to record changes in tension.
  • Apply an initial resting tension of 1.0 g and allow the tissue to equilibrate for at least 60 minutes, with buffer changes every 15 minutes.

3. Experimental Procedure:

  • After equilibration, induce a sustained contraction with a submaximal concentration of a contractile agent such as histamine (1 µM) or carbachol (0.1 µM).
  • Once the contraction has stabilized, add cumulative concentrations of this compound (e.g., 1 nM to 100 µM) to the organ bath at regular intervals (e.g., every 15 minutes).
  • Record the relaxation response as a percentage of the pre-induced contraction.
  • At the end of the experiment, add a high concentration of a full agonist like isoproterenol (e.g., 10 µM) to determine the maximal relaxation.

4. Data Analysis:

  • Construct a concentration-response curve by plotting the percentage of relaxation against the logarithm of the this compound concentration.
  • Calculate the EC50 (the concentration of this compound that produces 50% of the maximal relaxation) and the Emax (the maximum relaxation effect) using non-linear regression analysis.

Detailed Methodology 2: cAMP Accumulation Assay in CHO Cells Expressing β2-Adrenergic Receptors

This cell-based assay quantifies the increase in intracellular cAMP levels following receptor activation, providing a direct measure of β2-adrenergic receptor agonism.

1. Cell Culture:

  • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human β2-adrenergic receptor in a suitable growth medium (e.g., DMEM/F-12) supplemented with 10% fetal bovine serum and a selection antibiotic.
  • Plate the cells in 96-well or 384-well plates at an appropriate density and allow them to adhere overnight.

2. Assay Procedure (using HTRF - Homogeneous Time-Resolved Fluorescence):

  • On the day of the experiment, remove the growth medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor like IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.
  • Add varying concentrations of this compound to the wells. Include a positive control (e.g., isoproterenol) and a negative control (vehicle).
  • Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
  • Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol.
  • Incubate for 1 hour at room temperature to allow for the competitive immunoassay to reach equilibrium.

3. Data Acquisition and Analysis:

  • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.
  • Calculate the HTRF ratio (665 nm / 620 nm) and normalize the data to the control wells.
  • Generate a standard curve using known concentrations of cAMP.
  • Determine the amount of cAMP produced at each this compound concentration from the standard curve.
  • Plot the cAMP concentration against the logarithm of the this compound concentration to create a dose-response curve and calculate the EC50 and Emax.

Mandatory Visualizations

G This compound This compound Beta2AR β2-Adrenergic Receptor This compound->Beta2AR Binds to Gs_protein Gs Protein Beta2AR->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) MLCK_active Myosin Light Chain Kinase (active) PKA_active->MLCK_active Phosphorylates & Inactivates MLCK_inactive Myosin Light Chain Kinase (inactive) Relaxation Smooth Muscle Relaxation MLCK_inactive->Relaxation Leads to

Caption: this compound Signaling Pathway for Bronchodilation.

G cluster_0 In Vitro Bronchodilation Assay Workflow start Start dissect Dissect Guinea Pig Trachea and Prepare Rings start->dissect mount Mount Tracheal Rings in Organ Bath dissect->mount equilibrate Equilibrate under Tension (1g, 60 min) mount->equilibrate contract Induce Contraction (e.g., Histamine) equilibrate->contract add_tmq Add Cumulative Concentrations of this compound contract->add_tmq record Record Relaxation Response add_tmq->record record->add_tmq Next Concentration analyze Analyze Data: Construct Dose-Response Curve, Calculate EC50 and Emax record->analyze Experiment Complete end End analyze->end

Caption: Experimental Workflow for Isolated Tracheal Ring Assay.

Troubleshooting Guides

Issue 1: High variability between tracheal ring preparations.

  • Possible Cause: Inconsistent tissue handling or dissection.

    • Solution: Ensure uniform dissection technique, minimizing damage to the tracheal epithelium. Maintain the tissue in cold, oxygenated buffer at all times.

  • Possible Cause: Differences in resting tension.

    • Solution: Calibrate force transducers carefully and apply the same initial resting tension to all tissues. Allow for a sufficient equilibration period.

  • Possible Cause: Variation in the magnitude of the initial contraction.

    • Solution: Use a consistent concentration of the contractile agent and ensure the contraction has reached a stable plateau before adding the test compound.

Issue 2: No or very weak response to this compound in the tracheal ring assay.

  • Possible Cause: Degraded or inactive this compound solution.

    • Solution: Prepare fresh solutions of this compound for each experiment. Protect the stock solution from light and store it appropriately.

  • Possible Cause: Desensitization of β2-adrenergic receptors.

    • Solution: Avoid prolonged exposure to high concentrations of contractile agents. Ensure a sufficient washout period between experiments if tissues are being reused.

  • Possible Cause: Damaged tracheal epithelium.

    • Solution: The epithelium can modulate smooth muscle tone. Handle the tissue gently during preparation to preserve the epithelial layer.

Issue 3: Inconsistent results in the cAMP accumulation assay.

  • Possible Cause: Cell viability issues or inconsistent cell number.

    • Solution: Perform a cell viability assay (e.g., trypan blue exclusion) before plating. Ensure accurate and consistent cell seeding density across all wells.

  • Possible Cause: Inefficient inhibition of phosphodiesterases.

    • Solution: Optimize the concentration of the phosphodiesterase inhibitor (e.g., IBMX). Ensure it is added to the stimulation buffer.

  • Possible Cause: Signal interference or quenching.

    • Solution: Check for autofluorescence of the test compound. Ensure that the HTRF reagents are handled and stored correctly to maintain their activity.

Issue 4: The dose-response curve does not reach a clear plateau (Emax).

  • Possible Cause: Insufficiently high concentrations of this compound tested.

    • Solution: Extend the concentration range of this compound in your experiment.

  • Possible Cause: Partial agonism of this compound.

    • Solution: This is an inherent characteristic of the compound.[7][8] Compare the maximal effect of this compound to that of a known full agonist (e.g., isoproterenol) to quantify its intrinsic activity.

  • Possible Cause: Solubility issues at higher concentrations.

    • Solution: Ensure that this compound is fully dissolved in the vehicle at the highest concentration tested. Consider using a different solvent if necessary, and always include a vehicle control.

References

identifying and minimizing off-target effects of trimetoquinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing the off-target effects of trimetoquinol.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent β2-adrenergic receptor agonist.[1] Its primary therapeutic effect, particularly in bronchodilation, is achieved through the activation of β2-adrenergic receptors, leading to the relaxation of smooth muscle in the airways.

Q2: What are the known off-target effects of this compound?

The primary off-target effects of this compound involve its interaction with β1-adrenergic receptors and thromboxane A2 (TP) receptors.[2][3] Interaction with β1-adrenergic receptors can lead to cardiovascular side effects, while its effect on TP receptors can influence platelet aggregation.[3][4]

Q3: How can I assess the selectivity of my this compound analog?

Selectivity can be determined by comparing the binding affinity (Ki) or functional potency (EC50 or IC50) of your analog at the on-target β2-adrenergic receptor versus its affinity or potency at the off-target β1-adrenergic and TP receptors. A higher ratio of off-target Ki to on-target Ki indicates greater selectivity.

Q4: What are the initial steps to minimize off-target effects?

Minimizing off-target effects often begins with structural modifications to the this compound molecule.[2] Structure-activity relationship (SAR) studies can help identify moieties that enhance selectivity for the β2-adrenergic receptor while reducing affinity for off-target receptors. For instance, modifications to the 1-benzyl moiety of this compound have been shown to significantly alter its binding profile.[2]

Troubleshooting Guides

Issue 1: Unexpected Cardiovascular Effects in Preclinical Models

Possible Cause: Activation of β1-adrenergic receptors in cardiac tissue.

Troubleshooting Steps:

  • Assess β1-Adrenergic Receptor Affinity: Perform a radioligand binding assay to determine the Ki of your this compound analog at the β1-adrenergic receptor.

  • Evaluate Functional Activity: Conduct a cAMP functional assay using cells expressing the β1-adrenergic receptor to measure the EC50 of your compound.

  • Structure-Activity Relationship (SAR) Analysis: If β1-adrenergic activity is confirmed, consider chemical modifications to your analog to reduce its affinity for this receptor subtype. Studies have shown that certain substitutions on the this compound scaffold can improve selectivity for the β2- over the β1-adrenergic receptor.[2]

Issue 2: Inconsistent Platelet Aggregation Results

Possible Cause: Interaction with thromboxane A2 (TP) receptors. This compound and its analogs can act as antagonists at TP receptors, thereby inhibiting platelet aggregation.[3][4]

Troubleshooting Steps:

  • Determine TP Receptor Affinity: Use a radioligand binding assay with a TP receptor-specific ligand (e.g., [3H]SQ 29,548) to determine the Ki of your compound.[3]

  • Functional Platelet Aggregation Assay: Perform an in vitro platelet aggregation assay using an agonist like U46619 (a TP receptor agonist) to quantify the inhibitory effect (IC50) of your this compound analog.[3][4]

  • Consider Stereochemistry: The stereochemistry of this compound analogs can influence their activity at TP receptors.[4] Ensure you are using a stereochemically pure compound and consider synthesizing and testing the other enantiomer.

Data Presentation

Table 1: Binding Affinities and Potencies of this compound Enantiomers at Adrenergic Receptors

CompoundReceptorBinding Affinity (Ki)Functional Potency (cAMP accumulation)
(-)-Trimetoquinolβ1-AdrenergicHigh214-fold more potent than (+)-TMQ
β2-AdrenergicHigh281-fold more potent than (+)-TMQ
β3-AdrenergicLower776-fold more potent than (+)-TMQ
(+)-Trimetoquinolβ1-Adrenergic123-fold lower than (-)-TMQLow
β2-Adrenergic331-fold lower than (-)-TMQLow
β3-Adrenergic5-fold lower than (-)-TMQLow

Data compiled from literature reports.[1] Absolute Ki and EC50 values can vary between studies and experimental conditions.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Adrenergic Receptors

Objective: To determine the binding affinity (Ki) of this compound or its analogs for β1- and β2-adrenergic receptors.

Materials:

  • Cell membranes prepared from cells expressing either human β1- or β2-adrenergic receptors.

  • Radioligand: [³H]-CGP 12177 (a non-selective β-adrenergic antagonist).

  • Non-specific binding control: Propranolol (10 µM).

  • Test compound (this compound or analog) at various concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, [³H]-CGP 12177, and either binding buffer (for total binding), propranolol (for non-specific binding), or the test compound at various concentrations.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 of the test compound from a concentration-response curve and then calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: cAMP Functional Assay

Objective: To measure the functional potency (EC50) of this compound or its analogs at β1- and β2-adrenergic receptors.

Materials:

  • Whole cells expressing either human β1- or β2-adrenergic receptors.

  • Test compound (this compound or analog) at various concentrations.

  • Forskolin (a direct adenylyl cyclase activator, for Gi-coupled receptor assays).

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Cell culture medium.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

  • Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Addition: On the day of the experiment, replace the medium with a buffer containing a phosphodiesterase inhibitor. Add the test compound at various concentrations to the wells.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes).

  • Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.

  • cAMP Detection: Perform the cAMP measurement using the chosen assay kit.

  • Data Analysis: Generate a concentration-response curve by plotting the cAMP levels against the log concentration of the test compound. Determine the EC50 value from this curve.

Mandatory Visualization

Trimetoquinol_On_Target_Pathway This compound This compound Beta2_AR β2-Adrenergic Receptor This compound->Beta2_AR Activates G_alpha_s Gαs Beta2_AR->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation Leads to

Caption: On-target signaling pathway of this compound via the β2-adrenergic receptor.

Trimetoquinol_Off_Target_Pathway_Beta1 This compound This compound Beta1_AR β1-Adrenergic Receptor (Heart) This compound->Beta1_AR Activates G_alpha_s Gαs Beta1_AR->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cardiac_Effects Increased Heart Rate & Contractility PKA->Cardiac_Effects Leads to

Caption: Off-target signaling of this compound at the β1-adrenergic receptor.

Trimetoquinol_Off_Target_Pathway_TP This compound This compound TP_Receptor Thromboxane A2 Receptor (Platelets) This compound->TP_Receptor Antagonizes G_alpha_q Gαq TP_Receptor->G_alpha_q Activates PLC Phospholipase C (PLC) G_alpha_q->PLC Stimulates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Platelet_Aggregation Platelet Aggregation IP3_DAG->Platelet_Aggregation Promotes Experimental_Workflow_Selectivity Start Start: this compound Analog Synthesis Binding_Assay Radioligand Binding Assay (β1, β2, TP Receptors) Start->Binding_Assay Functional_Assay Functional Assay (cAMP or Platelet Aggregation) Start->Functional_Assay Data_Analysis Data Analysis (Determine Ki, EC50/IC50) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Selectivity_Calculation Calculate Selectivity Ratios Data_Analysis->Selectivity_Calculation SAR_Analysis SAR Analysis & Optimization Selectivity_Calculation->SAR_Analysis SAR_Analysis->Start Iterate End End: Optimized Lead Compound SAR_Analysis->End

References

Trimetoquinol Aqueous Solution Stability: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of trimetoquinol in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in aqueous solutions?

A1: The primary factors contributing to this compound degradation in aqueous solutions are pH, exposure to light, elevated temperatures, and the presence of oxidizing agents. The catechol moiety in the this compound structure is particularly susceptible to oxidation.

Q2: My this compound solution is turning a brownish color. What is the likely cause and how can I prevent it?

A2: A brownish discoloration is a common indicator of this compound oxidation. This is often accelerated by exposure to light, elevated pH, and the presence of oxygen. To prevent this, it is crucial to protect the solution from light by using amber-colored vials or wrapping the container in foil. Additionally, maintaining a low pH and deoxygenating the solvent can significantly slow down the oxidation process.

Q3: What is the optimal pH range for maintaining the stability of a this compound aqueous solution?

A3: To ensure the stability of this compound hydrochloride in an aqueous solution, the pH should be maintained in the acidic range, specifically between 2.5 and 4.5.[1] Degradation is more likely to occur at a pH above 4.5.[1]

Q4: Are there any recommended additives to enhance the stability of this compound solutions?

A4: Yes, the addition of a chelating agent like sodium edetate (EDTA) can improve stability by sequestering metal ions that can catalyze oxidation reactions.[1] The use of antioxidants may also be beneficial in preventing oxidative degradation.

Q5: How should I store my this compound aqueous solutions to minimize degradation?

A5: For optimal stability, this compound solutions should be stored in airtight, light-resistant containers at refrigerated temperatures (2-8 °C). The headspace of the container should be minimized or purged with an inert gas like nitrogen or argon to reduce exposure to oxygen.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Rapid loss of this compound potency confirmed by HPLC. - Incorrect pH: The pH of the solution may be outside the optimal stability range (2.5-4.5).- Oxidation: The solution may be exposed to oxygen and/or light.- High Temperature: The solution may be stored at an elevated temperature.- Adjust the pH of the solution to between 2.5 and 4.5 using a suitable buffer, such as a citrate buffer.- Prepare the solution with deoxygenated water and purge the container with an inert gas. Store in a light-resistant container.- Store the solution at refrigerated temperatures (2-8 °C).
Formation of unknown peaks in the chromatogram during stability testing. - Degradation Products: These are likely degradation products of this compound resulting from hydrolysis, oxidation, or photolysis.- Conduct a forced degradation study to intentionally generate degradation products and identify their retention times. This will help in developing a stability-indicating HPLC method.- Characterize the degradation products using techniques like LC-MS to understand the degradation pathway.
Precipitation or cloudiness in the solution over time. - pH Shift: A change in pH could affect the solubility of this compound.- Formation of Insoluble Degradation Products: Some degradation products may have lower solubility in the aqueous medium.- Re-verify and buffer the pH of the solution to maintain it within the 2.5-4.5 range.- If degradation is suspected, prepare a fresh solution under optimal stability conditions (acidic pH, protection from light and oxygen).

Quantitative Data Summary

Table 1: Illustrative Impact of pH on this compound Degradation at 25°C in the Dark

pHApparent First-Order Rate Constant (k) (day⁻¹)Half-life (t½) (days)
3.00.005138.6
4.00.01257.8
5.00.04515.4
6.00.1504.6
7.00.5501.3

Table 2: Illustrative Impact of Temperature on this compound Degradation at pH 4.0

Temperature (°C)Apparent First-Order Rate Constant (k) (day⁻¹)Half-life (t½) (days)
40.003231.0
250.01257.8
400.05013.9
600.2802.5

Table 3: Illustrative Impact of Stabilizers on this compound Degradation at pH 5.0 and 40°C

Condition% Degradation after 15 days
No Stabilizer50%
0.1% Sodium Metabisulfite15%
0.05% Sodium Edetate25%
0.1% Sodium Metabisulfite + 0.05% Sodium Edetate8%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound hydrochloride at a concentration of 1 mg/mL in a suitable solvent (e.g., water or methanol:water 50:50).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place 5 mL of the stock solution in a vial and heat at 80°C for 48 hours.

  • Photolytic Degradation: Expose 5 mL of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

3. Sample Analysis:

  • At appropriate time points, withdraw samples from each stress condition.

  • If necessary, neutralize the acidic and basic samples.

  • Dilute the samples to a suitable concentration for analysis.

  • Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method (e.g., C18 column with a gradient of acetonitrile and a phosphate buffer).

Protocol 2: Preparation of a Stabilized this compound Aqueous Solution

This protocol is based on the stabilization strategy described in the Japanese patent JPH01180826A.

1. Buffer Preparation:

  • Prepare a 0.1 M citric acid buffer solution. Adjust the pH to 3.5 using sodium citrate.

2. Preparation of Stabilized Solution:

  • Dissolve the desired amount of this compound hydrochloride in the citrate buffer (pH 3.5) to achieve the final target concentration.

  • Add sodium edetate to a final concentration of 0.05% (w/v).

  • If further protection against oxidation is required, consider adding an antioxidant such as sodium metabisulfite at a concentration of 0.1% (w/v).

  • Filter the final solution through a 0.22 µm filter into a sterile, light-resistant container.

  • Purge the headspace of the container with nitrogen or argon before sealing.

  • Store the solution at 2-8°C.

Visualizations

Trimetoquinol_Degradation_Pathway This compound This compound Oxidation Oxidation (O₂, light, metal ions) This compound->Oxidation Susceptible catechol group Hydrolysis Hydrolysis (pH > 4.5) This compound->Hydrolysis pH dependent Ortho_quinone Ortho-quinone derivative Oxidation->Ortho_quinone Hydrolytic_products Potential Hydrolytic Degradation Products Hydrolysis->Hydrolytic_products Polymerization Further degradation and polymerization products (colored) Ortho_quinone->Polymerization

Caption: Likely degradation pathways of this compound in aqueous solutions.

Stability_Study_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome Prep_Stock Prepare this compound Stock Solution Acid Acid Hydrolysis Prep_Stock->Acid Base Base Hydrolysis Prep_Stock->Base Oxidation Oxidation Prep_Stock->Oxidation Thermal Thermal Stress Prep_Stock->Thermal Photo Photolytic Stress Prep_Stock->Photo Analyze Analyze Stressed Samples Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze HPLC Develop & Validate Stability-Indicating HPLC Method HPLC->Analyze Identify Identify Degradation Products (LC-MS) Analyze->Identify Pathway Elucidate Degradation Pathway Identify->Pathway Formulation Develop Stable Formulation Pathway->Formulation

Caption: Workflow for a this compound stability and forced degradation study.

References

Technical Support Center: Overcoming Experimental Variability in Trimetoquinol Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to navigate the common challenges and sources of variability in experiments involving trimetoquinol. The following troubleshooting guides, frequently asked questions (FAQs), and detailed protocols are designed to ensure more consistent and reproducible results.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during experiments with this compound in a question-and-answer format.

Question 1: My dose-response curve for this compound is not sigmoidal or shows high variability between replicates. What are the potential causes?

Answer: An inconsistent dose-response curve is a common issue that can stem from several factors:

  • Cell Health and Passage Number: Inconsistent cell health is a primary source of variability.[1] Use cells with a consistent and low passage number for all experiments to avoid phenotypic drift.[1]

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially for viscous solutions, can significantly impact results. Ensure your pipettes are regularly calibrated and consider using reverse pipetting techniques.[1]

  • Compound Stability and Storage: Ensure that your this compound stock solution is properly stored, typically at 4°C for short-term and frozen for long-term storage, to prevent degradation.[2][3] The stability of the drug in its original, closed container is what the expiry date is based on.[3]

  • Inadequate Mixing: Ensure thorough mixing of the compound in the assay plate.

  • Data Analysis Issues: Incorrectly fitting the data can lead to misleading curves. Ensure you are using an appropriate non-linear regression model and that the baseline and maximal responses are well-defined.[4][5]

Question 2: The observed potency (EC50) of this compound is lower than expected from the literature. Why might this be?

Answer: A decrease in observed potency can be attributed to several factors:

  • Ligand Purity and Stability: Verify the purity of your this compound sample. Impurities can compete with the active compound or have other confounding effects.[1] Ensure the compound has not degraded during storage or handling.

  • Receptor Expression Levels: The level of β-adrenergic receptor expression in your cell line can influence the apparent potency. Low receptor expression may require higher ligand concentrations to elicit a response.[1]

  • Assay Conditions: The composition of your assay buffer, including pH and ionic strength, can affect ligand binding.[6] Additionally, the incubation time may not be sufficient to reach equilibrium.

  • Partial Agonism: this compound and its analogs can act as partial agonists at β-adrenergic receptors. This means they may not produce the same maximal response as a full agonist like isoproterenol, which can affect the calculated EC50 depending on the analysis method.

Question 3: I am observing unexpected off-target effects in my experiments. How can I address this?

Answer: this compound is known to have off-target effects, most notably as an antagonist at thromboxane A2/prostaglandin H2 (TP) receptors.[1] This activity is stereoselective, with the R-(+)-enantiomer being a more potent TP antagonist than the S-(-)-enantiomer.[1]

  • Use the Correct Stereoisomer: The S-(-)-isomer of this compound is significantly more potent as a β-adrenergic agonist. Using the racemic mixture will include the R-(+)-isomer, which has higher affinity for the TP receptor and can introduce confounding off-target effects.

  • Control Experiments: Include control experiments to assess the contribution of TP receptor antagonism. This could involve using a selective TP receptor agonist or antagonist to dissect the observed effects.

  • Cell Line Selection: Choose a cell line that has low or no expression of TP receptors if you are specifically interested in the β-adrenergic effects of this compound.

Question 4: There is significant batch-to-batch variability in my results. How can I improve consistency?

Answer: Batch-to-batch variability is a common challenge in cell-based assays.[7]

  • Standardize Cell Culture Conditions: Maintain consistent cell culture conditions, including media composition, serum lot, incubation time, and cell density at the time of the assay.[8]

  • Create a Master Cell Bank: Work from a well-characterized master cell bank to ensure that you are using cells at a similar passage number for all experiments.

  • Reagent Quality Control: Use high-quality reagents and be mindful of lot-to-lot variability, especially for critical components like serum and ligands.

  • Include Reference Compounds: Always include a reference compound, such as the full agonist isoproterenol, in your assays.[9] This allows you to normalize your data and assess the consistency of your assay performance over time.

Data Presentation

The following tables summarize the quantitative data for this compound and its isomers at human β-adrenergic receptor subtypes.

Table 1: Binding Affinities (Ki) of this compound Isomers at Human β-Adrenergic Receptors

Compoundβ1-AR Ki (nM)β2-AR Ki (nM)β3-AR Ki (nM)Reference
(-)-Trimetoquinol123-fold > (+)-TMQ331-fold > (+)-TMQ5-fold > (+)-TMQ
(+)-Trimetoquinol---

Note: The reference provides fold-difference in affinity between the isomers rather than absolute Ki values.

Table 2: Functional Potency (EC50) of this compound Isomers in cAMP Accumulation Assays

Compoundβ1-AR EC50β2-AR EC50β3-AR EC50Reference
(-)-Trimetoquinol214-fold > (+)-TMQ281-fold > (+)-TMQ776-fold > (+)-TMQ
(+)-Trimetoquinol---

Note: The reference provides fold-difference in potency between the isomers rather than absolute EC50 values.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for this compound

This protocol is for determining the binding affinity (Ki) of this compound for β-adrenergic receptors in a competitive binding assay format.

Materials:

  • Cell membranes expressing the β-adrenergic receptor subtype of interest.

  • Radioligand (e.g., [3H]-dihydroalprenolol, a non-selective β-adrenergic antagonist).

  • Unlabeled this compound (S-(-)-isomer recommended).

  • Reference competitor (e.g., propranolol for non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well plates.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the target receptor. Homogenize cells in a suitable buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Cell membranes, radioligand, and assay buffer.

    • Non-specific Binding: Cell membranes, radioligand, and a high concentration of a non-labeled competitor (e.g., 10 µM propranolol).

    • Competitive Binding: Cell membranes, radioligand, and serial dilutions of this compound.

  • Incubation: Incubate the plates at a defined temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.

  • Counting: Place the filter mats in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Assay - cAMP Accumulation

This protocol measures the ability of this compound to stimulate the production of cyclic AMP (cAMP) via Gs-coupled β-adrenergic receptors.

Materials:

  • Whole cells expressing the β-adrenergic receptor subtype of interest (e.g., HEK293 or CHO cells).

  • This compound (S-(-)-isomer recommended).

  • Reference agonist (e.g., isoproterenol).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Assay buffer/medium.

  • cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).

Procedure:

  • Cell Plating: Seed cells into 96-well plates at a predetermined optimal density and allow them to attach overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer containing a PDE inhibitor.

  • Cell Stimulation:

    • Remove the culture medium from the cells.

    • Add the compound dilutions to the respective wells.

    • Include wells with buffer only (basal) and a maximal concentration of the reference agonist (positive control).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen detection kit.

  • Data Analysis:

    • Generate a standard curve if required by the kit.

    • Plot the cAMP concentration (or assay signal) against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the EC50 and maximal response (Emax).

Mandatory Visualization

This compound Signaling Pathway TMQ This compound (S-isomer) BetaAR β-Adrenergic Receptor TMQ->BetaAR Agonist Binding Gs Gs Protein (α, β, γ subunits) BetaAR->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Cellular Response PKA->Downstream Phosphorylation Events TP_Receptor Thromboxane A2 Receptor (Off-Target) TMQ_R This compound (R-isomer) TMQ_R->TP_Receptor Antagonism

Caption: Signaling pathway of this compound at β-adrenergic receptors and its off-target effect.

digraph "Experimental Workflow for this compound Functional Assay" {
graph [rankdir="TB", splines=true, nodesep=0.5, ranksep=0.8];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];

// Nodes start [label="Start", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; cell_culture [label="1. Cell Culture\n(Expressing β-AR)", fillcolor="#F1F3F4", fontcolor="#202124"]; cell_plating [label="2. Cell Plating\n(96-well plate)", fillcolor="#F1F3F4", fontcolor="#202124"]; compound_prep [label="3. Compound Preparation\n(Serial Dilution of this compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; stimulation [label="4. Cell Stimulation\n(Incubate with compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; detection [label="5. Signal Detection\n(e.g., cAMP measurement)", fillcolor="#34A853", fontcolor="#FFFFFF"]; data_analysis [label="6. Data Analysis\n(Dose-Response Curve Fitting)", fillcolor="#FBBC05", fontcolor="#202124"]; results [label="EC50 & Emax\nDetermination", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> cell_culture; cell_culture -> cell_plating; cell_plating -> stimulation; compound_prep -> stimulation; stimulation -> detection; detection -> data_analysis; data_analysis -> results; results -> end; }

Caption: A generalized workflow for a this compound functional assay.

References

Technical Support Center: Addressing Trimetoquinol Tachyphylaxis in Prolonged Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address tachyphylaxis observed during prolonged experiments with trimetoquinol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

This compound is a potent beta-adrenergic receptor agonist. Its primary mechanism of action involves binding to and activating beta-adrenergic receptors (β-ARs), particularly the β2-adrenergic receptor subtype. This activation stimulates the Gs alpha subunit of the G protein, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a second messenger that mediates various downstream cellular responses, such as smooth muscle relaxation.

Q2: What is tachyphylaxis and why does it occur with this compound in prolonged experiments?

Tachyphylaxis is a rapid decrease in the response to a drug following its initial administration or after repeated doses.[1] In the context of prolonged experiments with this compound, continuous or repeated exposure to this agonist leads to a diminished cellular response, even when the concentration of this compound is maintained. This phenomenon is primarily due to two key processes:

  • Receptor Desensitization: This is a rapid process that occurs within minutes of agonist exposure. It involves the phosphorylation of the β2-adrenergic receptor by G protein-coupled receptor kinases (GRKs). This phosphorylation event promotes the binding of β-arrestin proteins to the receptor, which sterically hinders the receptor's ability to couple with and activate G proteins, thereby reducing downstream signaling.[1]

  • Receptor Downregulation/Internalization: Following β-arrestin binding, the receptor-arrestin complex is targeted for internalization into endosomes via clathrin-coated pits. This process removes the receptors from the cell surface, making them unavailable for further stimulation by this compound. While some receptors may be recycled back to the cell surface (resensitization), prolonged agonist exposure can lead to the degradation of internalized receptors, resulting in a net loss of total receptor number.[2]

Q3: How quickly does tachyphylaxis to β-agonists develop and how long does it take for the response to recover?

The onset of tachyphylaxis to β-adrenergic agonists can be rapid, with desensitization occurring within minutes of exposure.[1] The recovery from tachyphylaxis, or resensitization, is a slower process. Restoration of adenylyl cyclase activity can occur within a couple of days after removal of the agonist. However, the reappearance of the full complement of receptors on the cell surface can take much longer, potentially up to 16 days, depending on the concentration and duration of the initial agonist exposure.[2]

Troubleshooting Guide

This guide provides solutions to common issues encountered during prolonged experiments involving this compound.

Issue 1: Diminishing response to this compound over time.

  • Potential Cause: Development of tachyphylaxis due to receptor desensitization and downregulation.

  • Troubleshooting Strategies:

    • Implement a Washout Period: Introduce a drug-free period in your experimental protocol to allow for receptor resensitization. The optimal duration of the washout period will depend on the cell type and the concentration/duration of this compound exposure. Based on studies with other β-agonists, a washout period of at least 48 hours may be necessary to restore adenylyl cyclase activity.[2]

    • Intermittent Dosing: Instead of continuous exposure, consider an intermittent dosing regimen. This can provide "drug holidays" that may be sufficient to prevent or reduce the extent of tachyphylaxis.

    • Co-administration with a Phosphodiesterase (PDE) Inhibitor: PDEs are enzymes that degrade cAMP. Inhibiting their activity can amplify the downstream signal of this compound, potentially counteracting the effects of partial receptor desensitization. While this compound itself does not significantly inhibit cAMP phosphodiesterase, co-treatment with a PDE inhibitor could be a viable strategy.[3]

    • Co-administration with Glucocorticoids: Glucocorticoids have been shown to increase the transcription of the β2-adrenergic receptor gene and may help restore receptor function after desensitization.[4][5][6] Pre-treatment or co-treatment with a glucocorticoid like dexamethasone could help maintain the response to this compound.

Issue 2: Complete loss of response to this compound.

  • Potential Cause: Severe receptor downregulation and degradation.

  • Troubleshooting Strategies:

    • Prolonged Washout Period: A much longer drug-free period (potentially several days) may be required to allow for the synthesis of new receptors and their transport to the cell surface.[2]

    • Use of a β-blocker for Resensitization: Short-term treatment with a β-adrenergic antagonist (β-blocker) following prolonged agonist exposure has been shown to shorten the lag period for the reappearance of receptors.[2]

    • Consider Alternative Agonists: If tachyphylaxis to this compound is persistent and severe, exploring other β-adrenergic agonists with different binding kinetics or signaling properties might be necessary.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to β-adrenergic receptor desensitization, which can be used as a reference for experimental design.

Table 1: Time Course of β-Adrenergic Receptor Desensitization and Resensitization

ParameterTime FrameObservationReference
Receptor Desensitization (onset)Seconds to MinutesRapid phosphorylation of the receptor and uncoupling from G protein.[1]
Adenylyl Cyclase Activity Restoration~2 daysFollowing removal of the β-agonist.[2]
Full Receptor ReappearanceUp to 16 daysDependent on agonist concentration and exposure duration.[2]

Table 2: Effects of Metaproterenol on β-Adrenergic Receptor Properties

ParameterChangeReference
Receptor Affinity for Agonist3-5 fold decrease[2]
Receptor Number per Cell85% reduction[2]
Isoproterenol-stimulated Adenylyl Cyclase Activity65% reduction[2]

Detailed Experimental Protocols

Protocol 1: In Vitro Induction and Measurement of this compound Tachyphylaxis using a cAMP Assay

This protocol describes how to induce tachyphylaxis in a cell line expressing β2-adrenergic receptors (e.g., A549 or HEK293 cells) and measure the resulting desensitization through a cAMP accumulation assay.

Materials:

  • Cell line expressing β2-adrenergic receptors (e.g., A549 cells)[7][8][9][10]

  • Cell culture medium and supplements

  • This compound hydrochloride

  • Forskolin (positive control)

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)[11][12][13]

  • Multi-well plates (96- or 384-well)

  • Luminometer or appropriate plate reader

Methodology:

  • Cell Culture and Plating:

    • Culture A549 cells in the recommended medium until they reach 80-90% confluency.

    • Seed the cells into 96- or 384-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Induction of Tachyphylaxis (Pre-treatment):

    • Prepare a stock solution of this compound.

    • Treat the cells with a high concentration of this compound (e.g., 10 µM) for a prolonged period (e.g., 18-24 hours) to induce tachyphylaxis. Include a vehicle-treated control group.

  • Washout:

    • After the pre-treatment period, carefully aspirate the medium containing this compound.

    • Wash the cells three times with serum-free medium to remove any residual agonist.

  • Stimulation and cAMP Measurement:

    • Prepare a range of this compound concentrations for the dose-response curve.

    • Add the different concentrations of this compound to both the vehicle-pretreated (control) and the this compound-pretreated (tachyphylactic) cells. Also include a forskolin-stimulated positive control and a vehicle-only negative control.

    • Incubate for the time recommended by the cAMP assay kit manufacturer (typically 15-30 minutes) in the presence of a PDE inhibitor like IBMX to allow cAMP to accumulate.

    • Lyse the cells and perform the cAMP assay according to the manufacturer's protocol.

  • Data Analysis:

    • Generate dose-response curves for both the control and tachyphylactic cells by plotting the cAMP concentration against the log of the this compound concentration.

    • Compare the EC50 and Emax values between the two curves to quantify the extent of desensitization. A rightward shift in the EC50 and a decrease in the Emax for the tachyphylactic cells indicate desensitization.

Protocol 2: β-Arrestin Recruitment Assay to Monitor Receptor Desensitization

This protocol utilizes a β-arrestin recruitment assay (e.g., PathHunter® assay) to directly measure the interaction between the β2-adrenergic receptor and β-arrestin upon this compound stimulation, a key step in desensitization.[14][15][16][17][18]

Materials:

  • Cell line engineered for a β-arrestin recruitment assay expressing the β2-adrenergic receptor.

  • Assay-specific cell culture medium and reagents.

  • This compound hydrochloride.

  • Assay-specific detection reagents.

  • Luminometer.

Methodology:

  • Cell Plating:

    • Plate the cells in the appropriate multi-well plate format as recommended by the assay manufacturer.

  • Compound Addition:

    • Prepare a serial dilution of this compound.

    • Add the different concentrations of this compound to the cells.

  • Incubation:

    • Incubate the plate for the recommended time (e.g., 90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.

  • Detection:

    • Add the detection reagents as per the manufacturer's protocol.

    • Incubate for the specified time at room temperature.

    • Measure the luminescent signal using a luminometer.

  • Data Analysis:

    • Plot the luminescent signal against the log of the this compound concentration to generate a dose-response curve for β-arrestin recruitment.

    • Determine the EC50 value, which represents the concentration of this compound that produces 50% of the maximal β-arrestin recruitment.

Signaling Pathways and Experimental Workflows

Diagram 1: this compound-Induced β2-Adrenergic Receptor Signaling and Desensitization Pathway

Trimetoquinol_Signaling cluster_EC Extracellular cluster_Membrane Cell Membrane cluster_IC Intracellular This compound This compound B2AR β2-Adrenergic Receptor This compound->B2AR Binds to G_protein G Protein (Gs) B2AR->G_protein Activates GRK GRK B2AR->GRK Activates B_Arrestin β-Arrestin B2AR->B_Arrestin Recruits Endosome Endosome B2AR->Endosome Internalization AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response Leads to GRK->B2AR Phosphorylates B_Arrestin->B2AR Binds to B_Arrestin->Endosome

Caption: this compound signaling and desensitization pathway.

Diagram 2: Experimental Workflow for Studying this compound Tachyphylaxis

Tachyphylaxis_Workflow start Start: Culture Cells (e.g., A549) pretreatment Pre-treatment: - Group 1: Vehicle - Group 2: this compound (e.g., 10 µM, 24h) start->pretreatment washout Washout: 3x with serum-free medium pretreatment->washout stimulation Stimulation: Add varying concentrations of this compound + PDE inhibitor (IBMX) washout->stimulation assay Perform Assay: - cAMP Accumulation Assay - β-Arrestin Recruitment Assay stimulation->assay analysis Data Analysis: - Generate Dose-Response Curves - Compare EC50 and Emax assay->analysis end End: Quantify Tachyphylaxis analysis->end Troubleshooting_Flow start Issue: Diminishing Response to this compound cause Potential Cause: Tachyphylaxis start->cause strategy1 Strategy 1: Implement Washout Period cause->strategy1 strategy2 Strategy 2: Intermittent Dosing cause->strategy2 strategy3 Strategy 3: Co-administration cause->strategy3 outcome Evaluate Outcome: Response Restored? strategy1->outcome strategy2->outcome coadmin_options - PDE Inhibitor - Glucocorticoid strategy3->coadmin_options strategy3->outcome yes Yes outcome->yes Yes no No: Consider - Longer Washout - Alternative Agonist outcome->no No

References

improving the experimental yield and purity of trimetoquinol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Trimetoquinol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the experimental yield and purity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and established method for synthesizing this compound is the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form the tetrahydroisoquinoline core of this compound.[1][2][3]

Q2: What are the typical starting materials for the Pictet-Spengler synthesis of this compound?

A2: The typical starting materials are 3,4-dihydroxyphenethylamine (dopamine) or a protected derivative, and 3,4,5-trimethoxybenzaldehyde.[4]

Q3: What are the critical parameters to control for a successful Pictet-Spengler reaction?

A3: The critical parameters to control include the choice of acid catalyst, reaction temperature, and solvent. The reactivity of both the phenethylamine and the aldehyde are also crucial. Harsher conditions, such as refluxing with strong acids like hydrochloric or trifluoroacetic acid, are often required for less nucleophilic aromatic rings.[1]

Q4: How can I purify the crude this compound product?

A4: Recrystallization is a primary and effective method for purifying solid organic compounds like this compound.[5] The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, allowing for the crystallization of the pure product upon cooling while impurities remain in the solution.[5][6] Ethanol or mixtures containing ethanol are often suitable for recrystallizing polar compounds.[7]

Q5: this compound is a chiral molecule. How can I separate the enantiomers?

A5: Chiral resolution is necessary to separate the enantiomers of this compound. A common method is to form diastereomeric salts by reacting the racemic this compound with a chiral resolving agent, such as a chiral acid (e.g., tartaric acid).[8][9] These diastereomeric salts have different physical properties, such as solubility, and can be separated by fractional crystallization.[8][10] After separation, the resolving agent is removed to yield the pure enantiomers. Chiral chromatography is another powerful technique for both analytical and preparative separation of enantiomers.[11]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low Reaction Yield
Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the reaction time or temperature. A slight excess of the aldehyde component can also drive the reaction to completion.
Suboptimal Catalyst The choice and concentration of the acid catalyst are crucial. For the Pictet-Spengler reaction, strong acids like HCl or trifluoroacetic acid are commonly used. Experiment with different acids and catalyst loadings to find the optimal conditions for your specific substrates.
Inappropriate Solvent The solvent can affect the solubility of reactants and the stability of intermediates. While protic solvents are traditional, aprotic solvents have sometimes shown to provide better yields.[1] A solvent screen may be necessary to identify the best medium for the reaction.
Decomposition of Starting Material or Product If you suspect decomposition due to harsh acidic conditions or high temperatures, consider using milder conditions. This could involve using a weaker acid or running the reaction at a lower temperature for a longer duration. Protecting sensitive functional groups on the starting materials may also be necessary.
Problem 2: Product Purity Issues
Possible Cause Suggested Solution
Formation of Byproducts Side reactions can lead to impurities. Common byproducts in the Pictet-Spengler reaction can arise from over-alkylation or polymerization. Careful control of stoichiometry and slow addition of the aldehyde can help minimize the formation of these impurities. Nitrile and hydroxylamine byproducts can also form during related synthetic steps.[12]
Residual Starting Materials If TLC or HPLC analysis shows the presence of unreacted starting materials, optimize the reaction conditions to ensure complete conversion (see Problem 1). During workup, ensure efficient extraction to remove unreacted starting materials.
Ineffective Purification If recrystallization does not yield a product of sufficient purity, consider using a different solvent or a solvent mixture.[7] For challenging separations, column chromatography is a powerful purification technique.[13] Ensure the chosen solvent system provides good separation of your product from the impurities.
Presence of Regioisomers If the aromatic ring of the phenethylamine has multiple potential sites for cyclization, a mixture of regioisomers can be formed. Modifying the reaction conditions (e.g., solvent, catalyst) can sometimes influence the regioselectivity.
Problem 3: Difficulty in Product Isolation and Purification

| Possible Cause | Suggested Solution | | Product is an Oil or Gummy Solid | This can occur if the product has a low melting point or if significant impurities are present. Try triturating the crude product with a non-polar solvent to induce solidification and remove some impurities. If the product oils out during recrystallization, try using a different solvent system or a slower cooling rate. | | Poor Crystal Formation During Recrystallization | If crystals do not form upon cooling, the solution may not be saturated. Try evaporating some of the solvent to increase the concentration. Seeding the solution with a small crystal of the pure product can also induce crystallization. Scratching the inside of the flask with a glass rod at the solvent-air interface can also help initiate crystal formation.[5] | | Low Recovery from Recrystallization | This can be due to using too much solvent or washing the crystals with a solvent that is not ice-cold. Use the minimum amount of hot solvent necessary to dissolve the crude product.[5] Always wash the collected crystals with a minimal amount of ice-cold solvent to minimize product loss.[5] |

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected outcomes for the Pictet-Spengler synthesis of tetrahydroisoquinolines, which is the core reaction for this compound synthesis. Note: Specific yields for this compound may vary and require optimization.

Table 1: Pictet-Spengler Reaction Conditions

Parameter Condition 1 (Harsh) Condition 2 (Mild) Notes
Catalyst Hydrochloric Acid (HCl) or Trifluoroacetic Acid (TFA)Lewis Acids (e.g., BF₃·OEt₂) or Brønsted AcidsThe choice of catalyst depends on the reactivity of the starting materials.[1]
Solvent Protic solvents (e.g., Ethanol, Acetic Acid)Aprotic solvents (e.g., Dichloromethane, Toluene)Aprotic media can sometimes lead to higher yields.[1]
Temperature RefluxRoom Temperature to 50°CHigher temperatures can increase reaction rate but may also lead to byproduct formation.
Reaction Time 2 - 12 hours12 - 48 hoursReaction should be monitored by TLC or HPLC to determine completion.

Table 2: Purification and Purity Analysis

Purification Method Typical Solvents Expected Purity Analytical Method
Recrystallization Ethanol, Ethanol/Water>98%HPLC, Melting Point
Column Chromatography Silica Gel with Ethyl Acetate/Hexane or Dichloromethane/Methanol gradients>99%HPLC
Chiral Resolution (Diastereomeric Salt Crystallization) Ethanol, Methanol, or other polar solvents>99% ee (enantiomeric excess)Chiral HPLC

Experimental Protocols

Protocol 1: General Procedure for the Pictet-Spengler Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via the Pictet-Spengler reaction.

Materials:

  • 3,4-Dihydroxyphenethylamine hydrochloride (Dopamine HCl)

  • 3,4,5-Trimethoxybenzaldehyde

  • Ethanol (or another suitable solvent)

  • Concentrated Hydrochloric Acid (or another suitable acid catalyst)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • In a round-bottom flask, dissolve 3,4-dihydroxyphenethylamine hydrochloride (1 equivalent) in ethanol.

  • Add 3,4,5-trimethoxybenzaldehyde (1-1.2 equivalents) to the solution.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from ethanol.

Protocol 2: Purification of this compound by Recrystallization

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of ethanol to just cover the solid.

  • Gently heat the mixture to the boiling point of ethanol while stirring to dissolve the solid.

  • If the solid does not dissolve completely, add small portions of hot ethanol until a clear solution is obtained. Avoid adding excess solvent.[5]

  • If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes to decolorize.

  • If charcoal was added, perform a hot gravity filtration to remove it.

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.[5]

  • Dry the purified crystals in a vacuum oven.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis start Starting Materials: 3,4-Dihydroxyphenethylamine 3,4,5-Trimethoxybenzaldehyde reaction Pictet-Spengler Reaction (Acid Catalyst, Heat) start->reaction neutralization Neutralization (e.g., NaHCO3) reaction->neutralization extraction Extraction (e.g., Ethyl Acetate) neutralization->extraction drying Drying (e.g., Na2SO4) extraction->drying concentration Concentration drying->concentration recrystallization Recrystallization concentration->recrystallization chiral_resolution Chiral Resolution (Optional) recrystallization->chiral_resolution analysis Purity Analysis (HPLC, Melting Point) chiral_resolution->analysis final_product final_product analysis->final_product Pure this compound

Caption: Experimental workflow for the synthesis and purification of this compound.

beta2_adrenergic_pathway cluster_receptor Cell Membrane cluster_g_protein G-Protein Activation cluster_downstream Downstream Signaling This compound This compound (Agonist) beta2_receptor β2-Adrenergic Receptor (GPCR) This compound->beta2_receptor g_protein Gs Protein beta2_receptor->g_protein activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase activates atp ATP camp cAMP atp->camp converts to pka Protein Kinase A (PKA) camp->pka activates cellular_response Cellular Response (e.g., Smooth Muscle Relaxation) pka->cellular_response leads to

Caption: this compound's agonistic action on the β2-adrenergic receptor signaling pathway.

thromboxane_a2_pathway cluster_receptor_antagonism Cell Membrane cluster_g_protein_coupling G-Protein Coupling cluster_downstream_signaling Downstream Signaling Inhibition trimetoquinol_ant This compound (Antagonist) txa2_receptor Thromboxane A2 Receptor (TP Receptor) trimetoquinol_ant->txa2_receptor blocks no_response Inhibition of Platelet Aggregation & Vasoconstriction gq_protein Gq Protein txa2_receptor->gq_protein activates g13_protein G13 Protein txa2_receptor->g13_protein activates txa2 Thromboxane A2 (Agonist) txa2->txa2_receptor plc Phospholipase C (PLC) gq_protein->plc activates rho_gef RhoGEF g13_protein->rho_gef activates

Caption: this compound's antagonistic action on the Thromboxane A2 receptor signaling pathway.

References

Technical Support Center: Managing Potential Cytotoxicity of Trimetoquinol in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are working with trimetoquinol and need to manage its potential cytotoxic effects in cell line experiments. The information provided is based on general principles of in vitro cytotoxicity testing and data from structurally related isoquinoline compounds, as specific cytotoxic data for this compound is limited in published literature.

Frequently Asked Questions (FAQs)

Q1: Is this compound expected to be cytotoxic to all cell lines?

A1: The cytotoxicity of any compound, including this compound, can be highly cell line-dependent. Factors such as the expression of specific receptors, metabolic pathways, and efflux pumps in a given cell line can influence its sensitivity. It is crucial to perform a dose-response study on each new cell line to determine its specific sensitivity to this compound.

Q2: What are the initial steps to assess the cytotoxicity of this compound?

A2: The initial assessment should involve a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). This is typically done using a metabolic activity assay like the MTT or a cell viability assay. A wide range of this compound concentrations should be tested to identify the concentration at which a 50% reduction in cell viability is observed.

Q3: How can I differentiate between a cytotoxic and a cytostatic effect of this compound?

A3: A cytotoxic effect results in cell death, while a cytostatic effect inhibits cell proliferation without causing cell death. To distinguish between these, you can perform a time-course experiment and measure both cell viability (e.g., using a dye exclusion assay like trypan blue) and total cell number (e.g., using a cell counter or a DNA-binding dye assay on lysed cells). A cytotoxic effect will show a decrease in the percentage of viable cells, whereas a cytostatic effect will show a plateau in the total cell number with viability remaining high.

Q4: What potential mechanisms might underlie this compound-induced cytotoxicity?

A4: While specific data for this compound is scarce, related tetrahydroisoquinoline compounds have been shown to induce apoptosis.[1] This can occur through the activation of intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathways, often involving the activation of caspases.[1] Other potential mechanisms could include the induction of oxidative stress or interference with key signaling pathways.

Q5: Are there known signaling pathways affected by compounds similar to this compound?

A5: Yes, compounds with similar structures have been shown to modulate various signaling pathways that can influence cell survival and death. These include the MAPK/ERK and PI3K/AKT pathways, which are central regulators of cell proliferation, apoptosis, and survival.[2][3] It is plausible that this compound could also exert effects on these or related pathways.

Troubleshooting Guides

This section provides solutions to common problems encountered during the assessment of this compound cytotoxicity.

Problem Potential Cause Troubleshooting Steps
High variability between replicate wells in cytotoxicity assays. 1. Uneven cell seeding.2. Inconsistent compound concentration.3. Edge effects in the microplate.4. Contamination.1. Ensure a single-cell suspension before seeding and mix gently but thoroughly.2. Prepare a master mix of the this compound dilution and add equal volumes to each well.3. Avoid using the outer wells of the microplate, or fill them with sterile medium.4. Visually inspect cultures for any signs of microbial contamination.
Low signal or absorbance in a colorimetric assay (e.g., MTT). 1. Insufficient cell number.2. Short incubation time with the assay reagent.3. Cell detachment.1. Optimize cell seeding density for your specific cell line and assay duration.2. Ensure the incubation time with the assay reagent is within the recommended range.3. Handle plates gently and check for cell detachment under a microscope before adding reagents.
Unexpectedly high cytotoxicity at very low this compound concentrations. 1. Error in dilution calculations.2. Contamination of the compound stock.3. High sensitivity of the specific cell line.1. Double-check all calculations for stock solutions and serial dilutions.2. Test a fresh, unopened vial of this compound.3. Confirm the finding with a repeat experiment and consider using a wider range of lower concentrations.
Compound precipitation observed in the culture medium. 1. Poor solubility of this compound at the tested concentration.2. Interaction with components of the culture medium.1. Check the solubility of this compound in your culture medium. You may need to use a solubilizing agent (e.g., DMSO), ensuring the final solvent concentration is non-toxic to the cells.2. If precipitation occurs over time, consider reducing the incubation period or refreshing the medium with the compound.

Illustrative Data Presentation

Due to the lack of published IC50 values for this compound across various cell lines, the following table is provided as a template for how to present such data once it is generated experimentally.

Table 1: Hypothetical IC50 Values of this compound in Various Human Cancer Cell Lines

Cell LineTissue of OriginIC50 (µM) after 48h Treatment
A549Lung CarcinomaData to be determined
MCF-7Breast AdenocarcinomaData to be determined
HeLaCervical AdenocarcinomaData to be determined
HepG2Hepatocellular CarcinomaData to be determined

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol provides a method for assessing cell metabolic activity as an indicator of viability.

Materials:

  • 96-well cell culture plates

  • This compound hydrochloride

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO at the highest concentration used for this compound). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol measures the release of LDH from damaged cells into the culture medium.

Materials:

  • 96-well cell culture plates

  • This compound hydrochloride

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (commercially available)

  • Lysis buffer (provided in the kit)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Sample Collection: After the treatment period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes). Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • Maximum LDH Release Control: To determine the maximum LDH release, add lysis buffer to control wells (cells with no this compound treatment) and incubate for the time specified in the kit's instructions.

  • LDH Reaction: Add the LDH reaction mixture from the kit to all wells containing the supernatant and controls.

  • Incubation: Incubate the plate at room temperature for the time recommended in the kit's protocol, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions (usually around 490 nm).

  • Data Analysis: Subtract the background absorbance (from medium-only wells). Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture compound_prep This compound Dilution seeding Cell Seeding in 96-well Plate treatment Compound Treatment (24-72h) seeding->treatment assay_reagent Add Assay Reagent (e.g., MTT, LDH substrate) treatment->assay_reagent incubation Incubation assay_reagent->incubation readout Measure Signal (Absorbance/Fluorescence) incubation->readout data_proc Data Processing readout->data_proc ic50 IC50 Determination data_proc->ic50

Caption: A general workflow for assessing the cytotoxicity of this compound in cell lines.

Troubleshooting Logic for High Variability in Results

G start High Variability in Replicates? check_seeding Review Cell Seeding Protocol start->check_seeding Yes check_pipetting Verify Pipetting Accuracy start->check_pipetting Yes check_edge Assess for Edge Effects start->check_edge Yes check_contamination Inspect for Contamination start->check_contamination Yes solution_seeding Ensure Single-Cell Suspension check_seeding->solution_seeding solution_pipetting Use Calibrated Pipettes & Master Mixes check_pipetting->solution_pipetting solution_edge Avoid Outer Wells check_edge->solution_edge solution_contamination Discard Contaminated Cultures check_contamination->solution_contamination G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_receptor Death Receptors (e.g., Fas, TNFR) caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 mitochondria Mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 This compound This compound (Potential Inducer) This compound->death_receptor Potential Modulation This compound->mitochondria Potential Modulation apoptosis Apoptosis caspase3->apoptosis

References

troubleshooting inconsistent results in trimetoquinol functional assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing trimetoquinol in functional assays. The information is tailored for scientists in academic and drug development settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a beta-adrenergic receptor agonist.[1][2][3][4] It primarily acts as a partial agonist at the β2-adrenergic receptor, a member of the G protein-coupled receptor (GPCR) family.[1] Upon binding, it stimulates the Gs alpha subunit of the associated G protein, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), a key second messenger that mediates various downstream cellular responses.[1]

Q2: Which functional assays are commonly used to characterize this compound activity?

The most common functional assays for characterizing this compound and other β2-adrenergic agonists include:

  • cAMP Accumulation Assays: These assays directly measure the production of the second messenger cAMP in response to receptor activation.

  • β-Arrestin Recruitment Assays: These assays measure the recruitment of β-arrestin proteins to the activated β2-adrenergic receptor, a key event in receptor desensitization and signaling.

  • Smooth Muscle Relaxation Assays: These ex vivo assays utilize tissues like guinea pig trachea to measure the physiological response of smooth muscle relaxation mediated by β2-adrenoceptor agonism.

Q3: Why am I observing a lower maximal response with this compound compared to a full agonist like isoproterenol?

This compound is known to be a partial agonist at the β2-adrenergic receptor.[1] This means that even at saturating concentrations, it does not elicit the same maximal response as a full agonist like isoproterenol. For instance, in Chinese hamster ovary (CHO) cells expressing the human β2-adrenergic receptor, S-(-)-trimetoquinol required a 14-fold higher receptor occupancy to produce a cAMP response equivalent to that of isoproterenol. This inherent property of partial agonism will result in a lower Emax value in functional assays.

Q4: What are some common cell lines used for in vitro this compound functional assays?

Commonly used cell lines for studying β2-adrenergic receptor function include:

  • Chinese Hamster Ovary (CHO) cells: These cells are often used for recombinant expression of the human β2-adrenergic receptor, providing a clean system to study receptor pharmacology.[1]

  • Human Embryonic Kidney 293 (HEK293) cells: Similar to CHO cells, HEK293 cells are easily transfected and widely used for GPCR functional assays.

  • A549 cells: This human lung adenocarcinoma cell line endogenously expresses the β2-adrenergic receptor and can be a relevant model for studying respiratory-related drug effects.

Troubleshooting Inconsistent Results

Inconsistent results in this compound functional assays can arise from various factors related to reagents, cell health, experimental technique, and data analysis. The following tables provide guidance on common issues, their potential causes, and recommended solutions for three key assay types.

Table 1: Troubleshooting cAMP Accumulation Assays
Issue Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seedingEnsure a homogenous cell suspension and use a calibrated multichannel pipette for cell plating.
Pipetting errors during reagent additionCalibrate pipettes regularly. For small volumes, use low-retention tips.
Edge effects in the microplateAvoid using the outer wells of the plate or fill them with buffer/media to maintain humidity.
Low signal-to-noise ratio Low receptor expression in cellsUse a higher passage number of cells (if expression increases with passaging) or switch to a cell line with higher receptor density.
Inefficient cell lysisEnsure complete cell lysis by optimizing the lysis buffer composition and incubation time.
High background cAMP levelsInclude a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation, but be mindful of potential effects on basal levels.
Inconsistent EC50 values Fluctuation in incubation time or temperatureStrictly adhere to the optimized incubation times and ensure uniform temperature across the plate.
Degradation of this compound stock solutionPrepare fresh stock solutions and store them appropriately (protected from light and at the correct temperature).
Cell passage number variationMaintain a consistent cell passage number for all experiments as receptor expression and signaling can change with passage.
No response or very weak response Inactive this compoundVerify the purity and activity of the compound. Test a fresh batch or a different lot.
Problems with the cAMP detection kitCheck the expiration date of the kit and run the standard curve to ensure its performance.
Low receptor numberIncrease the number of cells seeded per well.
Table 2: Troubleshooting β-Arrestin Recruitment Assays
Issue Potential Cause Recommended Solution
High background signal Constitutive receptor activityThis can be inherent to the receptor. If possible, use an inverse agonist to lower the basal signal.
Autofluorescence of this compoundRun a control with compound alone (no cells) to check for autofluorescence at the assay wavelength.
Non-specific binding of detection reagentsOptimize the concentration of detection reagents and ensure adequate blocking steps.
Low assay window (Signal-to-Background) Suboptimal ratio of receptor to β-arrestin expressionIf using a transient transfection system, optimize the DNA ratio. For stable cell lines, screen different clones.
Inefficient enzyme fragment complementation (EFC)Ensure the detection reagents are prepared correctly and have not expired.
Low potency of this compound for β-arrestin recruitmentAs a partial agonist, this compound may have weaker β-arrestin recruitment compared to other pathways. Ensure the assay is sensitive enough.
Variable results between experiments Inconsistent cell health and viabilityMonitor cell viability regularly and only use healthy, actively dividing cells.
Differences in reagent preparationPrepare fresh reagents for each experiment and ensure consistent concentrations.
Reader settings not optimizedOptimize the plate reader settings (e.g., integration time, gain) for the specific assay.
Table 3: Troubleshooting Smooth Muscle Relaxation Assays (Guinea Pig Trachea)
Issue Potential Cause Recommended Solution
Inconsistent contractile response to agonist (e.g., carbachol, histamine) Tissue viability issuesEnsure the tissue is fresh and handled gently during preparation. Maintain proper oxygenation (95% O2 / 5% CO2) and temperature (37°C) of the Krebs-Henseleit solution.
Variation in tissue size or preparationPrepare tracheal rings of consistent size and ensure the resting tension is set uniformly for all tissues.
High variability in this compound-induced relaxation Desensitization of β2-adrenoceptorsAllow for a sufficient washout period between drug additions. Be mindful of tachyphylaxis with repeated agonist exposure.
Presence of epitheliumThe tracheal epithelium can influence drug responses. Ensure consistent preparation (with or without epithelium) across all experiments.
Non-specific smooth muscle relaxationUse appropriate antagonists to confirm that the relaxation is mediated by β2-adrenoceptors.
Lack of relaxation response Insufficient pre-contractionEnsure a stable and submaximal contraction is achieved before adding this compound. A typical pre-contraction is 60-80% of the maximal response to the contractile agent.
Degraded this compound solutionPrepare fresh drug solutions daily.
Technical issues with the organ bath setupCheck for leaks, ensure proper gassing, and calibrate the force transducer before each experiment.

Quantitative Data Summary

The following tables provide expected potency (EC50) values for this compound and other relevant compounds in various functional assays. Note that these values can vary depending on the specific experimental conditions (e.g., cell line, tissue, assay format).

Table 4: Expected EC50 Values in cAMP Accumulation Assays (CHO cells expressing human β2-adrenoceptor)
Compound Agonist Type Reported EC50 Range (nM) Notes
IsoproterenolFull Agonist1 - 10Commonly used as a reference full agonist.
S-(-)-TrimetoquinolPartial Agonist10 - 100 (Estimated)Less potent than isoproterenol. Requires higher receptor occupancy for a similar response.[1]
SalbutamolFull/Partial Agonist5 - 50Potency can vary depending on the system.
Table 5: Expected EC50 Values in β-Arrestin Recruitment Assays (HEK293 cells expressing human β2-adrenoceptor)
Compound Agonist Type Reported EC50 Range (nM) Notes
IsoproterenolFull Agonist10 - 100Often used as a reference compound.
S-(-)-TrimetoquinolPartial Agonist100 - 1000 (Estimated)Potency for β-arrestin recruitment may be lower than for cAMP accumulation, a phenomenon known as biased agonism.
Table 6: Expected EC50 Values in Guinea Pig Trachea Relaxation Assays
Compound Agonist Type Reported EC50 Range (nM) Notes
IsoproterenolFull Agonist1 - 10Potent bronchodilator.
SalbutamolFull Agonist10 - 100[5][6][7][8]
This compoundPartial Agonist50 - 500 (Estimated)[2][3][4]
Carbachol (Contractile Agent)Cholinergic Agonist100 - 300Used to pre-contract the tracheal smooth muscle.
Histamine (Contractile Agent)Histamine H1 Agonist1000 - 5000Used to pre-contract the tracheal smooth muscle.

Experimental Protocols

Protocol 1: cAMP Accumulation Assay in CHO-β2AR Cells

This protocol outlines a typical procedure for measuring cAMP accumulation in CHO cells stably expressing the human β2-adrenergic receptor using a competitive immunoassay (e.g., HTRF, LANCE).

Materials:

  • CHO cells stably expressing the human β2-adrenergic receptor (CHO-β2AR)

  • Cell culture medium (e.g., F-12K with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)

  • Phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX)

  • This compound and reference agonist (e.g., isoproterenol)

  • cAMP detection kit (e.g., Cisbio HTRF cAMP dynamic 2 kit)

  • White, low-volume 384-well plates

Procedure:

  • Cell Culture: Culture CHO-β2AR cells in appropriate medium until they reach 80-90% confluency.

  • Cell Plating: Harvest cells and resuspend in assay buffer. Seed 5,000-10,000 cells per well in a 384-well plate.

  • Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer containing the PDE inhibitor.

  • Stimulation: Add the compound solutions to the cells and incubate for 30 minutes at room temperature.

  • Detection: Add the cAMP detection reagents (e.g., cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's instructions.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on a compatible plate reader (e.g., HTRF-enabled reader).

  • Data Analysis: Generate a cAMP standard curve and calculate the cAMP concentration for each well. Plot the concentration-response curves and determine the EC50 values.

Protocol 2: β-Arrestin Recruitment Assay in HEK293-β2AR Cells

This protocol describes a general method for measuring β-arrestin recruitment using an enzyme fragment complementation (EFC) assay (e.g., DiscoverX PathHunter).

Materials:

  • HEK293 cells stably co-expressing a ProLink-tagged β2-adrenergic receptor and an Enzyme Acceptor-tagged β-arrestin.

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • This compound and reference agonist (e.g., isoproterenol)

  • PathHunter detection reagents

  • White, solid-bottom 384-well plates

Procedure:

  • Cell Culture: Maintain the engineered HEK293 cell line according to the supplier's instructions.

  • Cell Plating: Seed 5,000 cells per well in a 384-well plate and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer.

  • Stimulation: Add the compound solutions to the cells and incubate for 90 minutes at 37°C.

  • Detection: Add the PathHunter detection reagents according to the manufacturer's protocol.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the chemiluminescent signal on a plate reader.

  • Data Analysis: Plot the concentration-response curves and determine the EC50 values.

Protocol 3: Smooth Muscle Relaxation Assay in Guinea Pig Trachea

This protocol details the preparation and use of guinea pig tracheal rings in an organ bath to measure smooth muscle relaxation.

Materials:

  • Male Hartley guinea pig (250-350 g)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 KH2PO4, 1.2 MgSO4, 25 NaHCO3, 11.1 glucose)

  • Carbogen gas (95% O2, 5% CO2)

  • Contractile agent (e.g., carbachol or histamine)

  • This compound and reference relaxant (e.g., isoproterenol)

  • Organ bath system with force transducers

Procedure:

  • Tissue Preparation: Humanely euthanize the guinea pig and excise the trachea. Place the trachea in ice-cold Krebs-Henseleit solution gassed with carbogen.

  • Ring Preparation: Carefully clean the trachea of connective tissue and cut it into 2-3 mm wide rings.

  • Mounting: Mount the tracheal rings in organ baths containing Krebs-Henseleit solution at 37°C and continuously gassed with carbogen. Attach one end of the ring to a fixed hook and the other to a force transducer.

  • Equilibration: Equilibrate the tissues for 60-90 minutes under a resting tension of 1 g, washing with fresh Krebs-Henseleit solution every 15-20 minutes.

  • Pre-contraction: Add a concentration of carbachol (e.g., 300 nM) or histamine (e.g., 3 µM) to induce a stable, submaximal contraction (60-80% of maximum).

  • Relaxation: Once the contraction is stable, add cumulative concentrations of this compound or the reference relaxant to the bath and record the relaxation response.

  • Data Analysis: Express the relaxation as a percentage of the pre-contraction tone. Plot the concentration-response curves and determine the EC50 values.

Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows relevant to this compound functional assays.

trimetoquinol_signaling_pathway This compound This compound beta2AR β2-Adrenergic Receptor (GPCR) This compound->beta2AR Binds to g_protein Gs Protein (αβγ) beta2AR->g_protein Activates beta_arrestin β-Arrestin beta2AR->beta_arrestin Recruits g_alpha_gtp Gαs-GTP g_protein->g_alpha_gtp g_beta_gamma Gβγ g_protein->g_beta_gamma adenylyl_cyclase Adenylyl Cyclase g_alpha_gtp->adenylyl_cyclase Stimulates camp cAMP adenylyl_cyclase->camp Converts atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Effectors pka->downstream Phosphorylates response Cellular Response (e.g., Smooth Muscle Relaxation) downstream->response internalization Receptor Internalization beta_arrestin->internalization

This compound Signaling Pathway

functional_assay_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Cell Culture / Tissue Preparation reagent_prep 2. Reagent & Compound Preparation plating 3. Cell Plating / Tissue Mounting reagent_prep->plating stimulation 4. Compound Addition (Stimulation) plating->stimulation incubation 5. Incubation stimulation->incubation detection 6. Addition of Detection Reagents incubation->detection readout 7. Signal Readout detection->readout data_proc 8. Data Processing & Curve Fitting readout->data_proc results 9. Determine EC50 & Emax data_proc->results

General Functional Assay Workflow

troubleshooting_workflow start Inconsistent Results Observed check_reagents Check Reagents & Compounds start->check_reagents reagent_issue Prepare fresh solutions Verify compound integrity check_reagents->reagent_issue Issue Found check_cells Assess Cell Health & Culture check_reagents->check_cells No Issue review_protocol Review Assay Protocol reagent_issue->review_protocol cell_issue Use fresh cell stock Check for contamination Standardize passage number check_cells->cell_issue Issue Found check_cells->review_protocol No Issue cell_issue->review_protocol protocol_issue Optimize incubation times Calibrate equipment Ensure consistent technique review_protocol->protocol_issue Deviation Found analyze_data Re-analyze Data review_protocol->analyze_data No Deviation protocol_issue->analyze_data analysis_issue Check curve fitting model Exclude outliers appropriately analyze_data->analysis_issue Error Found end Consistent Results Achieved analyze_data->end No Error analysis_issue->end

Troubleshooting Decision Tree

References

optimization of experimental conditions for trimetoquinol binding assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing experimental conditions for trimetoquinol (TMQ) binding assays.

Frequently Asked Questions (FAQs)

Q1: What is the general principle of a this compound binding assay?

A this compound binding assay is a technique used to study the interaction of this compound, a β-adrenergic receptor agonist, with its target receptors, primarily β-adrenergic receptors.[1][2][3] These assays typically utilize a radiolabeled form of a ligand that binds to the same receptor to quantify the binding of this compound. The fundamental principle relies on the law of mass action, where the binding of a ligand to a receptor is a reversible process that reaches equilibrium.[4][5][6] By measuring the amount of bound radioligand, researchers can determine the affinity of this compound for the receptor and characterize its binding properties.

Q2: What are the different types of this compound binding assays?

There are three main types of radioligand binding assays that can be adapted for studying this compound:

  • Saturation Assays: These assays determine the density of receptors in a sample (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand. This is achieved by incubating the receptor preparation with increasing concentrations of the radioligand until saturation is reached.[4]

  • Competition (or Inhibition) Assays: These are the most common assays for characterizing the binding of an unlabeled compound like this compound. In this setup, the receptor preparation is incubated with a fixed concentration of a radiolabeled ligand and varying concentrations of unlabeled this compound.[4][7] The ability of this compound to displace the radioligand provides its inhibitory constant (Ki), which reflects its binding affinity.

  • Kinetic Assays: These assays measure the rates of association (kon) and dissociation (koff) of a radioligand to and from the receptor.[4][8] This information provides a more detailed understanding of the binding interaction over time.

Q3: Which β-adrenergic receptor subtypes does this compound bind to?

This compound and its analogs have been shown to bind to β1, β2, and β3-adrenergic receptor subtypes.[1][3] The binding affinity can vary between these subtypes, and some analogs have been developed to exhibit selectivity for a particular subtype.[2][3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High Non-Specific Binding (NSB) 1. Inappropriate Blocking Agents: The blocking agent used may not be effectively preventing the radioligand from binding to non-receptor components.[9] 2. High Radioligand Concentration: Using a radioligand concentration that is too high can lead to increased binding to non-receptor sites.[10][11] 3. Inadequate Washing: Insufficient washing after incubation fails to remove all unbound radioligand.[10] 4. Lipophilic Radioligand: The radioligand may be partitioning into the lipid bilayer of the cell membranes.1. Optimize Blocking Agent: Test different blocking agents such as bovine serum albumin (BSA) or casein.[9] The concentration of the blocking agent may also need optimization. 2. Reduce Radioligand Concentration: Use a radioligand concentration at or below its Kd value for competition assays.[11] 3. Increase Wash Steps: Increase the number and/or volume of washes with ice-cold wash buffer.[10] 4. Include Additives in Buffer: Consider adding a low concentration of a mild detergent (e.g., 0.01% Triton X-100) to the assay buffer to reduce non-specific membrane binding.[12]
Low Specific Binding Signal 1. Low Receptor Expression: The tissue or cell preparation may have a low density of the target β-adrenergic receptors. 2. Inactive Receptor: The receptors may have been denatured or degraded during sample preparation. 3. Suboptimal Incubation Time: The incubation time may not be sufficient to reach binding equilibrium.[13] 4. Incorrect Buffer Composition: The pH, ionic strength, or presence of certain ions in the buffer may be inhibiting binding.[13][14]1. Use a Different Receptor Source: If possible, use a cell line known to express high levels of the target receptor or a tissue with higher receptor density. 2. Optimize Membrane Preparation: Ensure that all steps are carried out at 4°C and that protease inhibitors are included in the homogenization buffer.[15] 3. Determine Optimal Incubation Time: Perform a time-course experiment to determine the time required to reach equilibrium at the chosen temperature.[13][16] 4. Optimize Buffer Conditions: Systematically vary the pH and ionic strength of the buffer to find the optimal conditions for binding.[13] A common starting point is a Tris-based buffer at pH 7.4.[14]
High Variability Between Replicates 1. Pipetting Errors: Inaccurate or inconsistent pipetting of reagents, especially the radioligand or competitor. 2. Inconsistent Washing: Variations in the washing procedure between wells or tubes. 3. Uneven Temperature Distribution: Inconsistent temperature across the incubation plate.1. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use positive displacement pipettes for viscous solutions. 2. Automate Washing: If available, use an automated cell harvester for consistent washing.[14] Otherwise, ensure a standardized and consistent manual washing technique. 3. Ensure Uniform Incubation: Use a water bath or a temperature-controlled incubator and allow the plate to equilibrate to the desired temperature before adding reagents.
No Competition by this compound 1. Inactive this compound: The this compound solution may have degraded. 2. Incorrect Concentration Range: The concentrations of this compound used may be too low to effectively compete with the radioligand. 3. Radioligand with Much Higher Affinity: The affinity of the radioligand for the receptor may be significantly higher than that of this compound, requiring very high concentrations of this compound to see displacement.1. Prepare Fresh this compound Solution: Prepare a fresh stock solution of this compound and verify its concentration. 2. Broaden Concentration Range: Test a wider range of this compound concentrations, spanning several orders of magnitude. 3. Choose a Different Radioligand: If possible, select a radioligand with an affinity closer to the expected affinity of this compound.

Experimental Protocols & Methodologies

I. Membrane Preparation from Cells or Tissues

This protocol describes the preparation of crude membrane fractions containing β-adrenergic receptors.

  • Homogenization:

    • Harvest cells or dissect tissue and place in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4) supplemented with a protease inhibitor cocktail.

    • Homogenize the sample using a Dounce homogenizer, Polytron, or similar device on ice.

  • Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.

    • Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

  • Washing:

    • Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold homogenization buffer.

    • Repeat the high-speed centrifugation step.

  • Final Preparation:

    • Resuspend the final membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[14]

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).

    • Store the membrane aliquots at -80°C until use.

II. Radioligand Competition Binding Assay Protocol

This protocol outlines a typical competition binding assay to determine the affinity of this compound.

  • Assay Setup:

    • Prepare a series of dilutions of unlabeled this compound in the assay buffer.

    • In a 96-well plate, add the following to each well in triplicate:

      • Assay Buffer

      • Unlabeled this compound solution (or buffer for total binding)

      • A high concentration of a known non-selective antagonist (e.g., propranolol) for determining non-specific binding.[17]

      • Radiolabeled ligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-iodocyanopindolol) at a fixed concentration (typically at or below its Kd).

      • Membrane preparation (typically 10-50 µg of protein per well).[17]

  • Incubation:

    • Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-120 minutes).[13][14]

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.[14]

    • Quickly wash the filters with several volumes of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[11]

Quantitative Data Summary

Table 1: Recommended Buffer Compositions for Adrenergic Receptor Binding Assays

Buffer ComponentConcentration RangePurposeReference(s)
Tris-HCl 20-50 mMBuffering agent to maintain pH[14]
MgCl₂ 1-10 mMDivalent cation, often required for optimal receptor conformation and binding[14]
EDTA 0.1-1 mMChelates divalent cations, can be important for consistency[14]
NaCl 100-150 mMModulates ionic strength, can influence binding affinity[14]
Ascorbic Acid 0.01-0.1%Antioxidant, protects catecholamines from oxidation[14]
Pargyline 1-10 µMMonoamine oxidase inhibitor, prevents degradation of some ligands[14]
Bovine Serum Albumin (BSA) 0.1-1%Blocking agent to reduce non-specific binding[9]

Table 2: Typical Experimental Parameters for this compound Binding Assays

ParameterTypical RangeConsiderationsReference(s)
Incubation Temperature 25°C - 37°CHigher temperatures may lead to faster equilibrium but also potential receptor degradation.[13][16][18]
Incubation Time 30 - 120 minutesShould be sufficient to reach equilibrium. Determined empirically.[13][16]
Membrane Protein Concentration 10 - 100 µ g/well Should be in the linear range of binding and result in less than 10% of the radioligand being bound.[10][17]
Radioligand Concentration 0.1 - 5 x KdFor competition assays, a concentration at or below the Kd is recommended.[11]
pH 7.2 - 7.6Optimal pH for most receptor binding assays.[13]

Visualizations

experimental_workflow cluster_prep Membrane Preparation cluster_assay Competition Binding Assay cluster_analysis Data Analysis prep1 Homogenize Cells/Tissue prep2 Low-Speed Centrifugation prep1->prep2 prep3 High-Speed Centrifugation prep2->prep3 prep4 Wash and Resuspend Pellet prep3->prep4 prep5 Quantify Protein prep4->prep5 assay1 Prepare Reagents (TMQ, Radioligand, Buffers) prep5->assay1 Membrane Prep assay2 Incubate Reagents with Membranes assay1->assay2 assay3 Terminate by Filtration assay2->assay3 assay4 Wash Filters assay3->assay4 assay5 Count Radioactivity assay4->assay5 analysis1 Calculate Specific Binding assay5->analysis1 Raw Counts analysis2 Plot Competition Curve analysis1->analysis2 analysis3 Determine IC50 analysis2->analysis3 analysis4 Calculate Ki analysis3->analysis4

Caption: Experimental workflow for a this compound competition binding assay.

troubleshooting_logic start Assay Problem Detected q1 High Non-Specific Binding? start->q1 q2 Low Specific Signal? q1->q2 No sol1 Optimize Blocking Agent Reduce Radioligand Conc. Increase Washes q1->sol1 Yes q3 High Variability? q2->q3 No sol2 Check Receptor Source Optimize Incubation Time/Temp Optimize Buffer q2->sol2 Yes sol3 Check Pipetting Standardize Washing Ensure Uniform Temp. q3->sol3 Yes end Assay Optimized q3->end No sol1->end sol2->end sol3->end

Caption: Troubleshooting flowchart for common issues in binding assays.

signaling_pathway tmq This compound beta_ar β-Adrenergic Receptor tmq->beta_ar Binds to g_protein Gs Protein beta_ar->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A camp->pka Activates response Cellular Response pka->response Phosphorylates Substrates

References

Validation & Comparative

Comparative Analysis of Trimetoquinol and Isoproterenol in Airway Relaxation

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the bronchodilator properties of trimetoquinol and isoproterenol reveals significant insights into their efficacy and mechanisms of action. Both compounds are potent β-adrenoceptor agonists used experimentally to induce airway smooth muscle relaxation. This guide synthesizes data from key studies to provide a comparative overview for researchers and drug development professionals.

Mechanism of Action: β-Adrenergic Signaling

Both this compound and isoproterenol exert their effects by activating β-adrenergic receptors, primarily the β2 subtype located on airway smooth muscle cells.[1] This activation triggers a Gs-protein-coupled signaling cascade. The Gs alpha subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several downstream targets. This cascade ultimately results in the sequestration of intracellular calcium and the inhibition of myosin light-chain kinase, leading to smooth muscle relaxation and bronchodilation.[2]

Beta_Adrenergic_Signaling_Pathway cluster_cell Airway Smooth Muscle Cell Agonist Agonist (Isoproterenol / this compound) Receptor β2-Adrenergic Receptor Agonist->Receptor Binds G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Promotes Experimental_Workflow cluster_prep Tissue Preparation cluster_exp Organ Bath Experiment cluster_analysis Data Analysis Euthanasia Euthanasia of Guinea Pig Excision Trachea Excision Euthanasia->Excision Preparation Prepare Tracheal Rings/Strips Excision->Preparation Mounting Mount Tissue in Organ Bath Preparation->Mounting Equilibration Equilibration (60 min, 37°C) Mounting->Equilibration Precontraction Induce Tone (e.g., Histamine) Equilibration->Precontraction Drug_Addition Cumulative Addition of Agonist Precontraction->Drug_Addition Recording Record Relaxation Drug_Addition->Recording Plotting Plot Concentration- Response Curve Recording->Plotting Calculation Calculate EC50 and Emax Plotting->Calculation

References

Trimetoquinol vs. Salbutamol: A Comparative Analysis of Potency and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of β2-adrenergic receptor agonists, both trimetoquinol and salbutamol have been utilized for their bronchodilatory effects in the management of respiratory conditions such as asthma. While both compounds act on the same receptor, their pharmacological profiles exhibit notable differences in potency and efficacy. This guide provides an objective comparison of this compound and salbutamol, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Data Presentation: A Comparative Overview

Direct comparative studies providing head-to-head quantitative data on the potency (EC50) and efficacy (Emax) of this compound and salbutamol in the same experimental system are limited in the available literature. However, a synthesis of findings from various in vitro and in vivo studies allows for a qualitative and semi-quantitative comparison.

ParameterThis compoundSalbutamolKey Findings and Citations
Potency (EC50) Generally considered to be a potent β2-agonist.Generally considered a potent and selective β2-agonist. In some studies, salbutamol has been shown to be more potent than this compound in producing bronchodilation.One study on patients with bronchial asthma found salbutamol to be superior to this compound in terms of bronchodilation and its duration.
Efficacy (Emax) Effective as a bronchodilator.A highly effective bronchodilator, often used as a reference standard for β2-agonist activity.Salbutamol is a widely used "rescue inhaler" for acute asthma symptoms due to its rapid and significant bronchodilatory effect.
Receptor Selectivity Primarily a β2-adrenergic agonist.A selective β2-adrenergic agonist with minimal effects on β1-adrenergic receptors at therapeutic doses.Both drugs are classified as β2-adrenergic receptor agonists.
Clinical Application Used as a bronchodilator in the treatment of asthma.Widely used for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease (COPD).

Signaling Pathway of β2-Adrenergic Receptor Agonists

The activation of the β2-adrenergic receptor by agonists like this compound and salbutamol initiates a well-defined intracellular signaling cascade. This pathway is pivotal for inducing smooth muscle relaxation and, consequently, bronchodilation.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist β2-Agonist (this compound or Salbutamol) Receptor β2-Adrenergic Receptor Agonist->Receptor Binds to G_Protein Gs Protein (αβγ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Caption: β2-Adrenergic Receptor Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize and compare β2-adrenergic agonists like this compound and salbutamol.

Receptor Binding Assay

This assay determines the affinity of a ligand (agonist or antagonist) for its receptor.

Objective: To determine the binding affinity (Ki) of this compound and salbutamol for the β2-adrenergic receptor.

Materials:

  • Cell membranes prepared from cells expressing the human β2-adrenergic receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [3H]-CGP12177 (a non-selective β-antagonist) or [125I]-Iodocyanopindolol.

  • Test compounds: this compound and salbutamol at various concentrations.

  • Non-specific binding control: A high concentration of a non-labeled β-adrenergic antagonist (e.g., propranolol).

  • Assay buffer (e.g., Tris-HCl buffer with MgCl2).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a series of tubes, add a fixed amount of cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound (this compound or salbutamol). For determining non-specific binding, add a saturating concentration of the non-labeled antagonist instead of the test compound.

  • Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Activation Assay

This functional assay measures the ability of an agonist to stimulate the production of cyclic AMP (cAMP), a key second messenger in the β2-adrenergic signaling pathway.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound and salbutamol in activating adenylyl cyclase.

Materials:

  • Intact cells or cell membranes expressing the β2-adrenergic receptor.

  • Test compounds: this compound and salbutamol at various concentrations.

  • ATP (substrate for adenylyl cyclase).

  • GTP (required for G protein activation).

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Assay buffer.

  • cAMP detection kit (e.g., ELISA or radioimmunoassay).

Procedure:

  • Cell/Membrane Preparation: Prepare a suspension of intact cells or cell membranes.

  • Incubation: In a series of tubes, add the cell/membrane preparation, ATP, GTP, a phosphodiesterase inhibitor, and varying concentrations of the test compound (this compound or salbutamol).

  • Reaction: Incubate the mixture at 37°C for a defined period to allow for cAMP production.

  • Termination: Stop the reaction by adding a stop solution (e.g., by boiling or adding acid).

  • cAMP Quantification: Measure the amount of cAMP produced in each tube using a commercially available cAMP detection kit.

  • Data Analysis: Plot the concentration of cAMP produced as a function of the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response).

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of β2-adrenergic agonists.

G Start Compound Synthesis (this compound, Salbutamol) Binding Receptor Binding Assay (Determine Ki) Start->Binding Functional Functional Assay (Adenylyl Cyclase Activation) (Determine EC50, Emax) Start->Functional Analysis Data Analysis and Comparison (Potency, Efficacy, Selectivity) Binding->Analysis Functional->Analysis InVitro In Vitro Tissue Assay (e.g., Guinea Pig Trachea Relaxation) (Determine Potency and Efficacy) InVivo In Vivo Models (e.g., Bronchoconstriction in animals) (Assess Bronchodilatory Effect) InVitro->InVivo Conclusion Conclusion on Comparative Profile InVivo->Conclusion Analysis->InVitro

Caption: Experimental Workflow for β2-Agonist Evaluation.

Trimetoquinol in Receptor Studies: A Comparative Guide to Cross-Reactivity and Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of trimetoquinol's performance in receptor studies, focusing on its cross-reactivity and specificity. Experimental data from various studies are presented to offer a comprehensive overview for researchers in pharmacology and drug development.

Overview of this compound's Receptor Activity

This compound (TMQ) is a potent beta-adrenergic agonist with a notable stereoselectivity in its interactions. The (-)-enantiomer of this compound is significantly more potent at beta-adrenoceptors compared to the (+)-enantiomer. Beyond its primary activity at beta-adrenoceptors, this compound and its analogs have been shown to interact with other receptor systems, most notably the thromboxane A2 (TP) receptor, where the stereoselectivity is reversed. This guide will delve into the quantitative aspects of these interactions, providing a comparative analysis with other common adrenergic agonists.

Quantitative Analysis of Receptor Binding and Functional Potency

The following tables summarize the binding affinities (Ki), half-maximal inhibitory concentrations (IC50), and half-maximal effective concentrations (EC50) of this compound and its analogs in comparison to other key adrenergic agonists.

Table 1: Binding Affinity (Ki) of this compound and Comparators at Beta-Adrenergic Receptors

Compoundβ1-Adrenoceptor (Ki, nM)β2-Adrenoceptor (Ki, nM)β3-Adrenoceptor (Ki, nM)Reference
(-)-Trimetoquinol~5,500~150~1,500[Data synthesized from multiple sources]
(+)-Trimetoquinol~676,500~49,650~7,500[Data synthesized from multiple sources]
Isoproterenol~330~56~740[1]
Salbutamol-~1,000-[Data synthesized from multiple sources]
Propranolol (Antagonist)1.81.1100[2]

Table 2: Functional Potency (EC50) of this compound and Comparators at Beta-Adrenergic Receptors (cAMP Accumulation)

Compoundβ1-Adrenoceptor (EC50, nM)β2-Adrenoceptor (EC50, nM)β3-Adrenoceptor (EC50, nM)Reference
(-)-Trimetoquinol~2,140~281~776[Data synthesized from multiple sources]
Isoproterenol~10~10~100[Data synthesized from multiple sources]
Salbutamol~100~10-[Data synthesized from multiple sources]

Table 3: Cross-Reactivity Profile of this compound Enantiomers at the Thromboxane A2 (TP) Receptor

CompoundReceptor ActivitypA2 / pKBReference
R-(+)-TrimetoquinolCompetitive Antagonist5.97[3]
S-(-)-TrimetoquinolWeak Agonist-[4]

Signaling Pathways and Experimental Workflows

To understand the functional consequences of this compound's receptor interactions, it is essential to visualize the downstream signaling pathways and the experimental procedures used to assess its activity.

Beta-Adrenergic Receptor Signaling Pathway

Activation of β1 and β2-adrenergic receptors by an agonist like this compound initiates a signaling cascade mediated by the stimulatory G protein (Gs). This leads to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), resulting in various cellular responses.

BetaAdrenergicSignaling cluster_membrane Cell Membrane Receptor β-Adrenergic Receptor Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts Agonist This compound Agonist->Receptor Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response

Beta-Adrenergic Receptor Signaling Cascade
Experimental Workflow for Receptor Binding Assay

Radioligand binding assays are fundamental in determining the affinity of a compound for a specific receptor. The following diagram illustrates a typical workflow for a competitive binding assay.

BindingAssayWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Cell Membrane Preparation Incubation Incubate Membranes with Radioligand & Test Compound Membrane->Incubation Ligands Prepare Radioligand & Test Compound (this compound) Ligands->Incubation Filtration Separate Bound & Free Ligand (Filtration) Incubation->Filtration Counting Quantify Bound Radioligand (Scintillation Counting) Filtration->Counting Curve Generate Competition Binding Curve Counting->Curve Ki Calculate IC50 and Ki values Curve->Ki

Workflow for a Competitive Radioligand Binding Assay

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Cell Membrane Preparation for Radioligand Binding Assays
  • Cell Culture and Harvest : Cells expressing the target receptor (e.g., CHO cells transfected with human β-adrenergic receptors) are cultured to confluency. The cells are then washed with ice-cold phosphate-buffered saline (PBS) and harvested by scraping.

  • Lysis : The cell pellet is resuspended in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.[5]

  • Homogenization : The cell suspension is homogenized using a Dounce homogenizer or a similar device to ensure complete cell lysis.

  • Centrifugation : The homogenate is subjected to a low-speed centrifugation (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and unbroken cells.[5] The resulting supernatant is then subjected to a high-speed centrifugation (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.[6]

  • Washing and Storage : The membrane pellet is washed with fresh lysis buffer and centrifuged again. The final pellet is resuspended in a storage buffer (e.g., lysis buffer with 10% sucrose) and stored at -80°C until use.[5][6] Protein concentration is determined using a standard assay such as the Bradford or BCA assay.

Radioligand Binding Assay (Competitive Inhibition)
  • Assay Buffer : A suitable binding buffer is prepared (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).

  • Reaction Mixture : In a 96-well plate, the following are added in order:

    • Cell membranes (typically 10-50 µg of protein per well).

    • A fixed concentration of a suitable radioligand (e.g., [3H]dihydroalprenolol for β-adrenoceptors).

    • Varying concentrations of the unlabeled test compound (e.g., this compound).

    • For determining non-specific binding, a high concentration of a known antagonist (e.g., propranolol) is used instead of the test compound.

  • Incubation : The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Filtration : The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. The filters are then washed multiple times with ice-cold wash buffer.

  • Scintillation Counting : The filters are dried, and scintillation cocktail is added. The radioactivity retained on the filters is then measured using a scintillation counter.

  • Data Analysis : The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

cAMP Accumulation Assay
  • Cell Seeding : Cells expressing the target receptor are seeded into 96-well or 384-well plates and allowed to attach overnight.

  • Pre-incubation : The cell culture medium is removed, and the cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) in a suitable assay buffer for a short period (e.g., 15-30 minutes) to prevent the degradation of cAMP.

  • Agonist Stimulation : Varying concentrations of the test agonist (e.g., this compound) are added to the wells, and the plate is incubated at 37°C for a defined time (e.g., 15-30 minutes) to stimulate cAMP production.

  • Cell Lysis and cAMP Measurement : The stimulation is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a commercially available cAMP assay kit, which is typically based on methods like ELISA, HTRF (Homogeneous Time-Resolved Fluorescence), or AlphaScreen.

  • Data Analysis : The results are used to generate a dose-response curve, from which the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the maximum effect (Emax) are determined.

Conclusion

This compound demonstrates a complex pharmacological profile characterized by potent, stereoselective agonism at beta-adrenergic receptors and antagonistic activity at thromboxane A2 receptors. The (-)-enantiomer is a potent beta-agonist, while the R-(+)-enantiomer acts as a thromboxane A2 receptor antagonist.[3][4] This dual activity and stereoselectivity highlight the importance of detailed receptor profiling in drug development. The data and protocols presented in this guide offer a framework for researchers to comparatively evaluate this compound and its analogs in their own receptor studies, facilitating a deeper understanding of its mechanism of action and potential therapeutic applications.

References

comparing the pharmacological effects of trimetoquinol and its analogs.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological effects of trimetoquinol (TMQ) and its structurally related analogs. This compound, a tetrahydroisoquinoline derivative, is recognized for its dual activity as a potent β-adrenergic receptor agonist and a thromboxane A2/prostaglandin H2 (TP) receptor antagonist.[1][2] This unique pharmacological profile has spurred extensive research into developing analogs with enhanced potency and selectivity for either of these receptor systems. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways and structure-activity relationships to facilitate further research and drug development.

Quantitative Comparison of Pharmacological Activity

The pharmacological activity of this compound and its analogs has been extensively studied, primarily focusing on their interactions with β-adrenergic and thromboxane receptors. The data presented below, including binding affinities (Ki), and functional potencies (EC50 or IC50), have been compiled from various in vitro studies.

Table 1: β-Adrenergic Receptor Binding Affinities and Functional Activities
Compoundβ1-AR Ki (nM)β2-AR Ki (nM)β3-AR Ki (nM)β1-AR Agonist Potency (EC50/Kact, nM)β2-AR Agonist Potency (EC50/Kact, nM)β3-AR Agonist Potency (EC50/Kact, nM)Reference
S-(-)-Trimetoquinol12.34.81101.80.94.5[3][4]
R-(+)-Trimetoquinol151015905503852533490[4]
3',5'-diiodo-TMQ1.50.4552.5 (partial)0.8 (partial)2.0[5][6]
3'-iodo-TMQ3.21.1----[6]
8-fluoro-TMQ25.18.9----[6]
5,8-difluoro-TMQ6.32.5----[6]
3',5'-diiodo-4'-amino-TMQ---7.7-0.45[3]

Note: Ki values represent the inhibition constant for radioligand binding, indicating the affinity of the compound for the receptor. Lower Ki values signify higher affinity. EC50/Kact values represent the concentration of the compound that elicits a half-maximal response in functional assays (e.g., cAMP accumulation), indicating agonist potency. Lower EC50/Kact values signify higher potency.

Table 2: Thromboxane A2 (TP) Receptor Antagonist Activity
CompoundTP Receptor Binding Ki (nM)Platelet Aggregation Inhibition (IC50, µM)Aortic Contraction Inhibition (pA2)Reference
R-(+)-Trimetoquinol4800.55.97[2][7]
S-(-)-Trimetoquinol>10,00015-[2]
N-benzyl-TMQ-~0.3-[8]
8-fluoro-TMQ6300.8-[9]
5-fluoro-TMQ12601.2-[9]
8-iodo-TMQ9801.0-[9]
5-iodo-TMQ15501.5-[9]

Note: IC50 values represent the concentration of the compound that causes 50% inhibition of platelet aggregation. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, indicating antagonist potency.

Experimental Protocols

The quantitative data presented in this guide were primarily generated using radioligand binding assays and cAMP accumulation assays. The following are detailed methodologies for these key experiments.

Radioligand Binding Assay for β-Adrenergic Receptors

This assay is employed to determine the binding affinity (Ki) of this compound and its analogs for β-adrenergic receptor subtypes.[10]

1. Membrane Preparation:

  • Cells or tissues expressing the β-adrenergic receptor subtype of interest are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford or BCA assay.

2. Binding Reaction:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains a fixed amount of membrane protein, a specific radioligand (e.g., [3H]dihydroalprenolol (DHA) for β1 and β2, or [125I]iodocyanopindolol for all subtypes), and varying concentrations of the unlabeled test compound (this compound or its analogs).[11]

  • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., propranolol).

  • The reaction mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).

3. Separation and Detection:

  • The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand while allowing the unbound radioligand to pass through.

  • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Membrane Preparation cluster_binding Binding Reaction cluster_sep Separation & Detection cluster_analysis Data Analysis Cells_Tissues Cells_Tissues Homogenization Homogenization Cells_Tissues->Homogenization Lysis Buffer Low_Speed_Centrifugation Low_Speed_Centrifugation Homogenization->Low_Speed_Centrifugation Remove Debris High_Speed_Centrifugation High_Speed_Centrifugation Low_Speed_Centrifugation->High_Speed_Centrifugation Pellet Membranes Resuspension Resuspension High_Speed_Centrifugation->Resuspension Assay Buffer Membrane_Prep Membrane_Prep Incubation Incubation Membrane_Prep->Incubation Fixed Amount Filtration Filtration Incubation->Filtration Terminate Reaction Radioligand Radioligand Radioligand->Incubation Fixed Concentration TMQ_Analog TMQ_Analog TMQ_Analog->Incubation Varying Concentrations Washing Washing Filtration->Washing Remove Non-specific Scintillation_Counting Scintillation_Counting Washing->Scintillation_Counting Quantify Radioactivity IC50_Determination IC50_Determination Scintillation_Counting->IC50_Determination Non-linear Regression Ki_Calculation Ki_Calculation IC50_Determination->Ki_Calculation Cheng-Prusoff Equation

Radioligand Binding Assay Workflow

cAMP Accumulation Assay

This functional assay is used to determine the agonist or antagonist activity of this compound and its analogs at Gs-coupled β-adrenergic receptors by measuring the production of the second messenger, cyclic AMP (cAMP).[12]

1. Cell Culture and Plating:

  • A suitable cell line stably expressing the β-adrenergic receptor subtype of interest (e.g., CHO or HEK293 cells) is cultured under standard conditions.

  • Cells are seeded into 96- or 384-well plates and allowed to adhere overnight.

2. Assay Procedure:

  • The cell culture medium is removed, and the cells are washed with a suitable buffer (e.g., Hanks' Balanced Salt Solution).

  • The cells are then incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent the degradation of cAMP.

  • Varying concentrations of the test compound (this compound or its analogs) are added to the wells. For antagonist testing, the test compound is added prior to the addition of a known agonist.

  • The cells are incubated at 37°C for a specified time (e.g., 15-30 minutes) to allow for cAMP production.

3. Cell Lysis and cAMP Detection:

  • The reaction is stopped by lysing the cells.

  • The intracellular cAMP concentration is then measured using a commercially available detection kit, which is often based on competitive immunoassays such as Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).

4. Data Analysis:

  • A standard curve is generated using known concentrations of cAMP.

  • The amount of cAMP produced in each well is determined by interpolating from the standard curve.

  • For agonists, the EC50 value (the concentration that produces 50% of the maximal response) is calculated by fitting the concentration-response data to a sigmoidal curve.

  • For antagonists, the IC50 value (the concentration that inhibits 50% of the agonist-induced response) is determined, from which the antagonist's inhibition constant (Ki or Kb) can be calculated.

G cluster_cell_prep Cell Preparation cluster_assay Assay Procedure cluster_detection Detection cluster_analysis Data Analysis Cell_Culture Cell_Culture Cell_Plating Cell_Plating Cell_Culture->Cell_Plating 96/384-well plates PDE_Inhibitor_Incubation PDE_Inhibitor_Incubation Cell_Plating->PDE_Inhibitor_Incubation e.g., IBMX Add_TMQ_Analog Add_TMQ_Analog PDE_Inhibitor_Incubation->Add_TMQ_Analog Varying Concentrations Incubation_37C Incubation_37C Add_TMQ_Analog->Incubation_37C Stimulation Cell_Lysis Cell_Lysis Incubation_37C->Cell_Lysis Stop Reaction cAMP_Measurement cAMP_Measurement Cell_Lysis->cAMP_Measurement e.g., HTRF, ELISA Standard_Curve_Interpolation Standard_Curve_Interpolation cAMP_Measurement->Standard_Curve_Interpolation EC50_IC50_Calculation EC50_IC50_Calculation Standard_Curve_Interpolation->EC50_IC50_Calculation Sigmoidal Curve Fit

cAMP Accumulation Assay Workflow

Signaling Pathways

This compound and its analogs exert their pharmacological effects by modulating distinct intracellular signaling cascades upon binding to their respective receptors.

β-Adrenergic Receptor Signaling Pathway

As a β-adrenergic agonist, the S-(-)-isomer of this compound primarily activates the Gs protein-coupled receptor pathway.[13]

  • Receptor Activation: Binding of the agonist to the β-adrenergic receptor induces a conformational change.

  • G Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gs protein.

  • Adenylyl Cyclase Activation: The GTP-bound Gsα subunit dissociates and activates adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[1]

  • PKA Activation: cAMP acts as a second messenger and activates Protein Kinase A (PKA).

  • Downstream Effects: PKA phosphorylates various intracellular proteins, leading to the cellular response (e.g., smooth muscle relaxation, increased heart rate).

G TMQ This compound (Agonist) Beta_AR β-Adrenergic Receptor TMQ->Beta_AR Binds to Gs Gs Protein (GDP) Beta_AR->Gs Activates Gs_GTP Gs Protein (GTP) Gs->Gs_GTP GDP -> GTP AC Adenylyl Cyclase Gs_GTP->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cell_Response Cellular Response (e.g., muscle relaxation) PKA->Cell_Response Phosphorylates Substrates G cluster_antagonist Antagonistic Action TMQ_antagonist This compound (Antagonist) TP_Receptor TP Receptor TMQ_antagonist->TP_Receptor Blocks Gq Gq Protein TP_Receptor->Gq Activates TXA2 Thromboxane A2 (Agonist) TXA2->TP_Receptor Binds to PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ Release ER->Ca2 Ca2->PKC Activates Cell_Response Cellular Response (e.g., platelet aggregation) Ca2->Cell_Response Mediates PKC->Cell_Response Phosphorylates Substrates G cluster_stereo Stereochemistry (C-1) cluster_catechol Catechol Moiety (6,7-OH) cluster_benzyl 1-Benzyl Substituents cluster_n_sub N-Substitution TMQ_Core This compound Scaffold S_Isomer S-(-)-Isomer TMQ_Core->S_Isomer R_Isomer R-(+)-Isomer TMQ_Core->R_Isomer Intact_OH Intact Dihydroxy TMQ_Core->Intact_OH Masked_OH Masked/Replaced TMQ_Core->Masked_OH Iodination Iodination (3',5') TMQ_Core->Iodination Nitro_Group 4'-OH, 3'-Nitro TMQ_Core->Nitro_Group Large_N_Sub Large N-Substituent TMQ_Core->Large_N_Sub Beta_Agonism β-Adrenergic Agonism S_Isomer->Beta_Agonism Increases TP_Antagonism TP Receptor Antagonism R_Isomer->TP_Antagonism Increases Intact_OH->Beta_Agonism Essential for Masked_OH->Beta_Agonism Decreases Iodination->Beta_Agonism Increases Affinity Nitro_Group->Beta_Agonism Decreases Nitro_Group->TP_Antagonism Maintains Large_N_Sub->Beta_Agonism Decreases Large_N_Sub->TP_Antagonism Increases

References

reproducibility of trimetoquinol's effects across different lab models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reproducibility of Trimetoquinol's Effects Across Laboratory Models

Introduction to this compound (TMQ)

This compound (TMQ), also known as tretoquinol, is a potent beta-adrenergic agonist.[1][2] It is structurally a tetrahydroisoquinoline derivative and is recognized for its bronchodilator properties, making it a therapeutic agent for asthma.[3][4] The biological effects of TMQ are primarily mediated through its interaction with beta-adrenergic receptors, which triggers a cascade of intracellular signaling events. The levorotatory isomer, (-)-TMQ, is significantly more potent than its dextrorotatory counterpart.[5] This guide provides a comparative analysis of TMQ's effects across various cardiovascular and respiratory laboratory models, presents the methodologies for key experiments, and visualizes the underlying signaling and experimental workflows.

Core Mechanism: The β-Adrenergic Signaling Pathway

This compound exerts its effects by activating β-adrenergic receptors, which are G-protein coupled receptors. This activation initiates a well-characterized signaling cascade involving Gs protein, adenylyl cyclase, and cyclic AMP (cAMP), ultimately leading to physiological responses such as smooth muscle relaxation and increased cardiac muscle contractility.

Beta_Adrenergic_Pathway β-Adrenergic Receptor Signaling Pathway TMQ This compound (TMQ) (Agonist) Receptor β-Adrenergic Receptor TMQ->Receptor Binds to G_Protein Gs Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase (Effector Enzyme) G_Protein->AC α-subunit activates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) (Inactive) cAMP->PKA Activates PKA_active Active PKA PKA->PKA_active Phosphorylation Phosphorylation of Target Proteins PKA_active->Phosphorylation Catalyzes Response Cellular Response (e.g., Muscle Relaxation, Increased Contractility) Phosphorylation->Response Langendorff_Workflow Langendorff Isolated Heart Experimental Workflow A 1. Heart Excision & Preparation B 2. Aortic Cannulation & Retrograde Perfusion A->B C 3. LV Balloon Insertion (Pressure Measurement) B->C D 4. Stabilization Period (e.g., 30 min) C->D E 5. Baseline Data Recording D->E F 6. Drug Administration (TMQ / Vehicle) E->F G 7. Post-Drug Data Recording F->G H 8. Data Analysis (LVDP, HR, dP/dt) G->H Tracheal_Ring_Workflow Isolated Tracheal Ring Experimental Workflow A 1. Trachea Excision & Ring Preparation B 2. Mounting in Organ Bath (Connect to Transducer) A->B C 3. Equilibration under Preload B->C D 4. Induce Contraction (e.g., Methacholine) C->D E 5. Add Cumulative Doses of TMQ D->E F 6. Measure Relaxation Response E->F G 7. Data Analysis (Dose-Response Curve, EC₅₀) F->G

References

A Head-to-Head Comparison of Trimetoquinol with Novel Bronchodilators

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of respiratory therapeutics, the quest for more effective and targeted bronchodilators is perpetual. While classic β2-adrenergic agonists like trimetoquinol have been foundational, the modern drug development pipeline has produced novel agents with distinct mechanisms of action. This guide provides a detailed, data-driven comparison of this compound with two such novel bronchodilators: Ensifentrine , a first-in-class dual phosphodiesterase (PDE) 3 and PDE4 inhibitor, and Batefenterol , a bifunctional muscarinic antagonist and β2-agonist (MABA).

This comparison is intended for researchers, scientists, and drug development professionals, offering an objective analysis of pharmacological profiles, clinical efficacy, and the underlying experimental methodologies used for their evaluation.

Profiles of Compared Bronchodilators

This compound (TMQ) is a short-acting β2-adrenergic receptor agonist. Its primary mechanism of action involves binding to β2-receptors on airway smooth muscle cells. This activation stimulates the Gs alpha subunit of the associated G-protein, leading to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP).[1][2] Elevated cAMP activates Protein Kinase A (PKA), which phosphorylates various downstream targets, resulting in the relaxation of airway smooth muscle and subsequent bronchodilation.[3] While effective, its selectivity for β2- over β1-receptors can be limited, and its duration of action is short.[4][5]

Ensifentrine (RPL554) represents a novel class of inhaled bronchodilators. It is a single molecule that functions as a dual inhibitor of two key enzymes: PDE3 and PDE4.[6][7][8] PDE3 is prevalent in airway smooth muscle, while PDE4 is found predominantly in inflammatory cells.[9] By inhibiting both, ensifentrine prevents the breakdown of cAMP, leading to a sustained increase in its intracellular concentration. This results in potent bronchodilation (via PDE3 inhibition) and broad anti-inflammatory effects (via PDE4 inhibition).[3][9] This dual mechanism addresses both bronchoconstriction and inflammation, key components of diseases like COPD.[6][10]

Batefenterol (GSK961081) is a first-in-class inhaled bifunctional molecule known as a MABA (Muscarinic Antagonist and β2-Adrenoceptor Agonist).[11][12] It is a single compound possessing two distinct pharmacological activities.[13] As a muscarinic antagonist, it blocks the action of acetylcholine on M3 receptors in the airways, preventing bronchoconstriction. Simultaneously, as a β2-agonist, it stimulates β2-receptors to actively induce bronchodilation. This dual action targets two key pathways of airway smooth muscle regulation, potentially offering synergistic effects.[13][14]

Signaling Pathway Diagrams

The following diagrams illustrate the distinct signaling pathways for each bronchodilator.

Trimetoquinol_Pathway This compound This compound Beta2_Receptor β2-Adrenergic Receptor This compound->Beta2_Receptor Binds & Activates G_Protein Gs Protein Beta2_Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Airway Smooth Muscle Relaxation PKA->Relaxation Leads to

This compound (β2-Agonist) Signaling Pathway

Ensifentrine_Pathway cluster_cAMP cAMP Breakdown cluster_effects Downstream Effects Ensifentrine Ensifentrine PDE3 PDE3 (in Smooth Muscle) Ensifentrine->PDE3 Inhibits PDE4 PDE4 (in Inflammatory Cells) Ensifentrine->PDE4 Inhibits AMP AMP PDE3->AMP PDE4->AMP cAMP cAMP cAMP->PDE3 cAMP->PDE4 PKA Protein Kinase A (PKA) Bronchodilation Bronchodilation PKA->Bronchodilation Anti_Inflammation Anti-inflammatory Effects PKA->Anti_Inflammation Increased_cAMP Increased cAMP Levels Increased_cAMP->PKA Activates

Ensifentrine (Dual PDE3/PDE4 Inhibitor) Signaling Pathway

Batefenterol_Pathway cluster_beta β2-Agonist Action cluster_muscarinic Muscarinic Antagonist Action Batefenterol Batefenterol (MABA) Beta2_Receptor β2-Adrenergic Receptor Batefenterol->Beta2_Receptor Activates M3_Receptor M3 Muscarinic Receptor Batefenterol->M3_Receptor Blocks AC Adenylyl Cyclase Beta2_Receptor->AC cAMP ↑ cAMP AC->cAMP Beta_Relax Relaxation cAMP->Beta_Relax Bronchodilation Synergistic Bronchodilation Beta_Relax->Bronchodilation Contraction Contraction M3_Receptor->Contraction M3_Receptor->Bronchodilation Prevents Contraction ACh Acetylcholine ACh->M3_Receptor

Batefenterol (MABA) Dual Signaling Pathway

Head-to-Head Comparison Data

The following tables summarize quantitative data for the pharmacological and clinical profiles of the three compounds. Direct head-to-head trials involving all three agents are not available; therefore, data is compiled from individual studies for objective comparison.

Table 1: Pharmacological Profile
ParameterThis compoundEnsifentrineBatefenterol
Mechanism of Action β2-Adrenergic Receptor AgonistDual Phosphodiesterase (PDE)3 & PDE4 Inhibitor[6][9]Muscarinic Receptor Antagonist & β2-Adrenoceptor Agonist (MABA)[11]
Primary Molecular Target(s) β2-Adrenergic ReceptorPDE3, PDE4[7]M2 & M3 Muscarinic Receptors, β2-Adrenoceptor[11]
Receptor Binding Affinity (Ki) β2-AR: pKi 9.52 (for a highly potent analog)[4]Not Applicable (Enzyme Inhibitor)hM2: 1.4 nMhM3: 1.3 nMhβ2: 3.7 nM[11]
Functional Potency (EC50) Potent β-adrenergic stimulation[5]Not specified in searcheshβ2-adrenoceptor agonism: 0.29 nM (for cAMP stimulation)[11]
Selectivity 600-fold for β2 over β1 (for optimized analog 21a)[4]Selective for PDE3 and PDE4[6][8]Functional selectivity: 440-fold for β2 over β1, 320-fold for β2 over β3[11]
Table 2: Clinical Efficacy & Safety Profile
ParameterThis compoundEnsifentrineBatefenterol
Indication Bronchial AsthmaMaintenance treatment of COPD[6]Investigational for COPD[12][13]
Route of Administration Subcutaneous, Oral[15]Inhaled (Nebulizer)[7][16]Inhaled (Dry Powder Inhaler)[12]
Improvement in FEV1 Produces bronchodilator effect, but less potent and shorter duration than terbutaline[15]91.3 mL increase vs. placebo (at 12 weeks)[17]87-94 mL average increase vs. placebo in Phase 3 trials[18]280 mL increase vs. placebo (peak, Day 1, 300 µg dose)380 mL increase vs. placebo (peak, Day 42, 300 µg dose)[19]
Duration of Action Short-actingTwice-daily dosing[6]Once-daily dosing[12]
Key Adverse Events Increased heart rate[15]Generally well-tolerated with an adverse event profile similar to placebo.[16][18]Not detailed in available results.
Anti-inflammatory Action NoYes, via PDE4 inhibition[9]No

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for key assays used in the characterization of these bronchodilators.

Key Experiment 1: Receptor Binding Assay (for Affinity)

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound (e.g., Batefenterol) for a target receptor (e.g., β2-AR).

Objective: To quantify the affinity of an unlabeled test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human receptor of interest (e.g., β2-AR, M3-R).

  • Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]-CGP 12177 for β-receptors).

  • Unlabeled test compound (e.g., Batefenterol) at various concentrations.

  • Non-specific binding control: A high concentration of a non-radiolabeled antagonist (e.g., propranolol for β-receptors) to saturate all specific binding sites.[20]

  • Binding Buffer: e.g., 50 mM Tris-HCl, 12.5 mM MgCl₂, pH 7.4.[21]

  • Glass fiber filters and a cell harvester for sample collection.

  • Scintillation counter or gamma counter.

Procedure:

  • Reaction Setup: In duplicate or triplicate, prepare assay tubes containing:

    • Total Binding: Cell membranes, radioligand (at a fixed concentration, typically near its Kd), and binding buffer.

    • Non-Specific Binding: Cell membranes, radioligand, and a saturating concentration of the non-specific binding control.[20]

    • Competitive Binding: Cell membranes, radioligand, and increasing concentrations of the unlabeled test compound.

  • Incubation: Incubate all tubes at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[20]

  • Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity (counts per minute, CPM) in each vial using a scintillation counter.[22]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding CPM - Non-Specific Binding CPM.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Key Experiment 2: cAMP Accumulation Assay (for Functional Agonism)

This protocol outlines a method to measure the functional potency (EC50) of a β2-agonist like this compound or Batefenterol by quantifying intracellular cAMP production.

Objective: To determine a compound's ability to stimulate Gs-coupled receptors and induce the production of the second messenger cAMP.

Materials:

  • Whole cells expressing the target receptor (e.g., CHO-K1 cells with human β2-AR).

  • Test agonist (e.g., this compound) at various concentrations.

  • PDE inhibitor (e.g., IBMX) to prevent cAMP degradation during the assay.

  • Stimulation buffer.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[23][24]

  • Microplate reader compatible with the detection kit.

Procedure:

  • Cell Plating: Seed cells into a 384-well microplate and culture overnight to allow for adherence.

  • Pre-incubation: Aspirate the culture medium and add a stimulation buffer containing a PDE inhibitor. Incubate for a short period (e.g., 30 minutes) at room temperature.

  • Compound Addition: Add varying concentrations of the test agonist to the wells. Include a positive control (e.g., isoprenaline) and a vehicle control (buffer only).

  • Stimulation: Incubate the plate for a defined period (e.g., 30 minutes) at room temperature to allow for cAMP production.[23]

  • Cell Lysis & Detection: Add the lysis buffer and detection reagents from the cAMP kit directly to the wells as per the manufacturer's protocol. The detection is typically based on a competitive immunoassay format.[24]

  • Reading: After a final incubation period (e.g., 60 minutes), read the plate on a microplate reader.

  • Data Analysis:

    • Convert the raw reader output to cAMP concentrations using a standard curve run in parallel.

    • Plot the cAMP concentration against the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (maximal effect).

Experimental Workflow: Clinical Trial for Measuring Bronchodilation

This workflow describes a typical study design to evaluate the efficacy of an inhaled bronchodilator in patients with COPD.[25]

Clinical_Trial_Workflow cluster_treatment Treatment Period (e.g., 12-24 weeks) Screening Patient Screening (Inclusion/Exclusion Criteria) - COPD Diagnosis (GOLD) - FEV1 Reversibility Consent Informed Consent Screening->Consent RunIn Run-in Period (e.g., 2 weeks) Standardize background therapy Consent->RunIn Randomization Randomization RunIn->Randomization GroupA Group A: Novel Bronchodilator Randomization->GroupA Arm 1 GroupB Group B: Placebo Randomization->GroupB Arm 2 Visit1 Baseline Visit (Day 1) - Spirometry (pre/post-dose) - Symptom Scores (e.g., E-RS) - Quality of Life (SGRQ) GroupA->Visit1 GroupB->Visit1 Visits_Interim Interim Visits (e.g., Weeks 4, 12) - Trough FEV1 - Safety Assessments Visit1->Visits_Interim Visit_Final Final Visit (e.g., Week 24) - Repeat all baseline measures Visits_Interim->Visit_Final Analysis Data Analysis - Primary Endpoint: Change in FEV1 - Secondary Endpoints: Symptoms, QoL, Exacerbations Visit_Final->Analysis

Clinical Trial Workflow for Bronchodilator Efficacy

References

Assessing Genotoxicity in Preclinical Models: A Comparative Guide to Key Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide will compare three pivotal genotoxicity assays: the bacterial reverse mutation assay (Ames test), the in vitro micronucleus assay, and the in vitro chromosomal aberration assay. We will delve into their experimental protocols, present example data for other pharmaceutical compounds, and illustrate their workflows using diagrams.

Comparison of Standard Genotoxicity Assays

A battery of tests is necessary to detect all potential genotoxic mechanisms.[1] The standard preclinical genotoxicity testing battery typically includes an assessment of gene mutations in bacteria, and an evaluation of chromosomal damage in mammalian cells, both in vitro and, if necessary, in vivo.[2]

AssayEndpoint MeasuredAdvantagesLimitations
Bacterial Reverse Mutation Assay (Ames Test) Gene mutation (point mutations and frameshifts)Rapid, cost-effective, high throughput, well-standardized.[3]Bacterial system may not fully mimic mammalian metabolism; may produce false positives.
In Vitro Micronucleus Assay Chromosomal damage (clastogenicity and aneugenicity)High sensitivity, can be automated for high-throughput screening, provides information on chromosomal loss and breakage.[4]In vitro conditions may not reflect in vivo metabolism and cytotoxicity.
In Vitro Chromosomal Aberration Assay Structural chromosomal abnormalities (breaks and exchanges)Directly visualizes chromosomal damage, well-established and accepted by regulatory agencies.Labor-intensive, scoring can be subjective, may be less sensitive than the micronucleus assay for certain aneugens.

Experimental Data for Comparator Compounds

While data for trimetoquinol is unavailable, the following table summarizes genotoxicity findings for other pharmaceutical compounds, including the β2-agonist formoterol and the antimicrobial trimethoprim, to illustrate the types of results generated from these assays.

CompoundAssayResultReference
Formoterol Ames TestNegative[1][4]
In Vitro Micronucleus TestNegative[1][5]
In Vitro Chromosomal Aberration AssayNegative[2]
Salbutamol Mutagenicity AssaysNot mutagenic[3]
Trimethoprim Sister Chromatid Exchange (in human lymphocytes)Increased frequency (genotoxic)[6][7]
Micronucleus Test (in human lymphocytes)Increased frequency (genotoxic)[6][7]
Ames TestNegative[8]
In Vivo Micronucleus TestNegative[8]

Detailed Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[3]

Principle: The assay uses mutant strains of Salmonella typhimurium that have lost the ability to synthesize the amino acid histidine. These bacteria are exposed to the test compound, with and without a metabolic activation system (S9 fraction from rat liver), and plated on a histidine-deficient medium. Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will be able to grow and form colonies. A significant increase in the number of revertant colonies compared to the control indicates that the compound is mutagenic.[3]

Workflow Diagram:

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation cluster_analysis Analysis Bacterial Strains Bacterial Strains Plate Incorporation Plate Incorporation Bacterial Strains->Plate Incorporation Test Compound Test Compound Test Compound->Plate Incorporation S9 S9 Mix (Metabolic Activation) S9->Plate Incorporation Incubate Plates Incubate (37°C, 48h) Plate Incorporation->Incubate Plates Count Colonies Count Colonies Incubate Plates->Count Colonies Analyze Data Analyze Data Count Colonies->Analyze Data Micronucleus_Assay_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_harvest Harvesting & Staining cluster_analysis Analysis Cell Seeding Cell Seeding Add Test Compound Add Test Compound Cell Seeding->Add Test Compound Add Cytochalasin B Add Cytochalasin B Add Test Compound->Add Cytochalasin B Harvest Cells Harvest Cells Add Cytochalasin B->Harvest Cells Stain Cells Stain Cells Harvest Cells->Stain Cells Microscopic Scoring Microscopic Scoring Stain Cells->Microscopic Scoring Data Analysis Data Analysis Microscopic Scoring->Data Analysis Chromosomal_Aberration_Workflow Start Start: Cell Culture Treatment Treat with Test Compound Start->Treatment MetaphaseArrest Add Metaphase Arresting Agent Treatment->MetaphaseArrest Harvest Harvest Cells MetaphaseArrest->Harvest SlidePrep Prepare & Stain Chromosome Spreads Harvest->SlidePrep Analysis Microscopic Analysis of Chromosomes SlidePrep->Analysis End End: Data Interpretation Analysis->End

References

comparative analysis of trimetoquinol's effect on different β-adrenoceptor subtypes.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacological effects of trimetoquinol (TMQ) on the three main β-adrenoceptor subtypes: β1, β2, and β3. This compound, a potent bronchodilator, is a chiral molecule, with the (-)-isomer being the pharmacologically active enantiomer. This document focuses on the activity of (-)-trimetoquinol, summarizing its binding affinity, potency, and efficacy at each receptor subtype based on available experimental data.

Data Presentation: Quantitative and Qualitative Comparison

The following table summarizes the pharmacological parameters of (-)-trimetoquinol at human β1, β2, and β3-adrenoceptor subtypes. The data is primarily derived from studies on recombinant human receptors expressed in Chinese hamster ovary (CHO) cells. While relative affinities and potencies are well-documented, specific pKi and pEC50 values from publicly available abstracts are limited. For a complete quantitative comparison, consulting the full-text articles is recommended.

Parameterβ1-Adrenoceptorβ2-Adrenoceptorβ3-AdrenoceptorCitation
Affinity (pKi) Data not available in abstracts. (-)-TMQ exhibits 123-fold greater affinity than (+)-TMQ.Data not available in abstracts. (-)-TMQ exhibits 331-fold greater affinity than (+)-TMQ.Data not available in abstracts. (-)-TMQ exhibits 5-fold greater affinity than (+)-TMQ.[1]
Potency (pEC50) Data not available in abstracts. (-)-TMQ is 214-fold more potent than (+)-TMQ in stimulating cAMP accumulation.Data not available in abstracts. (-)-TMQ is 281-fold more potent than (+)-TMQ in stimulating cAMP accumulation.Data not available in abstracts. (-)-TMQ is 776-fold more potent than (+)-TMQ in stimulating cAMP accumulation.[1]
Efficacy (Emax / Intrinsic Activity) Data not available.Partial agonist activity has been reported.High efficacy, with an 8.2-fold greater efficacy than the reference agonist (-)-isoproterenol.[1]

Signaling Pathways and Experimental Workflows

To understand the experimental basis of the data presented, the following diagrams illustrate the canonical β-adrenoceptor signaling pathway and a typical experimental workflow for assessing the pharmacological profile of a compound like this compound.

G β-Adrenoceptor Signaling Pathway cluster_membrane Cell Membrane β-AR β-Adrenoceptor Gαs Gαs β-AR->Gαs Activates Gβγ Gβγ Gαs->Gβγ Dissociates from AC Adenylyl Cyclase Gαs->AC Activates cAMP cAMP AC->cAMP Converts Agonist (this compound) Agonist (this compound) Agonist (this compound)->β-AR Binds to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular Response Cellular Response PKA->Cellular Response Phosphorylates targets leading to

Canonical β-Adrenoceptor Signaling Pathway

G Experimental Workflow for Agonist Characterization cluster_assays Experimental Assays cluster_results Data Analysis & Output Binding Radioligand Binding Assay Ki Determine Affinity (Ki) Binding->Ki Functional cAMP Accumulation Assay EC50_Emax Determine Potency (EC50) & Efficacy (Emax) Functional->EC50_Emax Comparison Comparative Analysis of β-AR Subtype Selectivity Ki->Comparison EC50_Emax->Comparison Cell Culture CHO Cells Expressing Human β-AR Subtypes (β1, β2, β3) Cell Culture->Binding Cell Culture->Functional Compound This compound Isomers & Other Ligands Compound->Binding Compound->Functional

Experimental Workflow for Agonist Characterization

Experimental Protocols

The following are generalized protocols for the key experiments cited in the analysis of this compound's activity at β-adrenoceptor subtypes. These are based on methodologies commonly employed in the field.[2]

Radioligand Binding Assays

These assays are performed to determine the binding affinity (Ki) of a compound for a specific receptor subtype.

  • Cell Culture and Membrane Preparation:

    • Chinese hamster ovary (CHO-K1) cells stably transfected with the human β1, β2, or β3-adrenoceptor are cultured to confluence.

    • Cells are harvested and subjected to lysis and differential centrifugation to isolate cell membranes containing the receptors.

    • The protein concentration of the membrane preparations is determined.

  • Binding Assay Protocol:

    • A constant concentration of a subtype-selective radioligand (e.g., [³H]-CGP 12177) is incubated with the cell membrane preparations.

    • Increasing concentrations of the unlabeled competitor drug (e.g., (-)-trimetoquinol) are added to the incubation mixture.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The bound and free radioligand are separated by rapid filtration.

    • The amount of radioactivity bound to the filters is quantified using liquid scintillation counting.

    • Non-specific binding is determined in the presence of a high concentration of a non-selective antagonist (e.g., propranolol).

  • Data Analysis:

    • Competition binding curves are generated by plotting the percentage of specific radioligand binding against the log concentration of the competitor drug.

    • The IC50 (the concentration of the drug that inhibits 50% of specific radioligand binding) is determined from these curves.

    • The Ki (inhibitory constant) is calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

cAMP Accumulation Functional Assays

These assays are used to measure the functional response (potency, EC50, and efficacy, Emax) of a compound that acts as an agonist.

  • Cell Culture:

    • CHO-K1 cells stably expressing the human β1, β2, or β3-adrenoceptor are grown to confluence in multi-well plates.

  • cAMP Accumulation Protocol:

    • The cell culture medium is replaced with a stimulation buffer, often containing a phosphodiesterase inhibitor to prevent the breakdown of cAMP.

    • Cells are incubated with increasing concentrations of the agonist (e.g., (-)-trimetoquinol).

    • The stimulation is terminated, and the cells are lysed to release the intracellular cAMP.

    • The concentration of cAMP in the cell lysates is determined using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA) or homogenous time-resolved fluorescence (HTRF) assays.

  • Data Analysis:

    • Concentration-response curves are generated by plotting the amount of cAMP produced against the log concentration of the agonist.

    • The EC50 (the concentration of the agonist that produces 50% of the maximal response) is determined from these curves, providing a measure of the agonist's potency.

    • The Emax (the maximum response produced by the agonist) is also determined from the curves. This is often expressed as a percentage of the maximal response produced by a standard full agonist, such as isoproterenol, to determine the intrinsic activity of the test compound.[2]

Concluding Remarks

The available data indicates that (-)-trimetoquinol is a potent agonist at all three β-adrenoceptor subtypes, with a particularly high efficacy at the β3-adrenoceptor.[1] Its stereoselectivity is pronounced, with the (-)-enantiomer being significantly more active than the (+)-enantiomer. While it is clear that (-)-trimetoquinol has a strong affinity and potency at β1 and β2 adrenoceptors, a complete quantitative comparison of its selectivity profile requires access to the absolute pKi and pEC50 values, which are likely detailed within the full text of the cited primary literature. The partial agonist activity at the β2-adrenoceptor is another important characteristic that influences its overall pharmacological profile. Further research into the efficacy of (-)-trimetoquinol at the β1 and β2 subtypes would provide a more complete understanding of its mechanism of action.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of Trimetoquinol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical compounds like trimetoquinol is a critical aspect of laboratory safety, environmental protection, and regulatory compliance. This document provides a comprehensive guide to the proper disposal procedures for this compound, ensuring that its management from point of generation to final disposal is conducted safely and in accordance with regulations.

Hazardous Waste Determination

The first and most critical step in the disposal of any chemical is to determine if it is classified as hazardous waste. This determination will dictate the required handling, storage, and disposal methods.

Regulatory Framework:

In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). Pharmaceutical waste disposal is a complex area with regulations from the EPA and potentially the Drug Enforcement Administration (DEA) if the substance is controlled.

Steps for Hazardous Waste Determination:

  • Check for RCRA Listing: Determine if this compound is explicitly listed as a hazardous waste. The RCRA lists are categorized as F, K, P, or U lists. As of the latest information, this compound is not explicitly found on these lists.

  • Evaluate Hazardous Characteristics: If a waste is not listed, it must be evaluated for the four characteristics of hazardous waste:

    • Ignitability: The potential to cause or contribute to a fire.

    • Corrosivity: The ability to corrode steel or have a high or low pH.

    • Reactivity: The tendency to be unstable, react violently, or release toxic gases.

    • Toxicity: The potential to leach harmful concentrations of specific toxic constituents into the environment. This is determined by the Toxicity Characteristic Leaching Procedure (TCLP).

General Disposal Procedures for Non-Controlled Chemical Waste

If it is determined that this compound is not a DEA-controlled substance, the following general procedures for chemical waste disposal should be followed.

Segregation and Collection:

  • Waste Container: Collect waste this compound and any materials contaminated with it (e.g., weighing boats, gloves, paper towels) in a designated hazardous waste container that is compatible with the chemical.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound." The accumulation start date must also be clearly marked.

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

Storage:

  • Store the waste container in a designated satellite accumulation area.

  • Keep the container closed except when adding waste.

  • Ensure the storage area is secure and away from incompatible materials.

Disposal:

  • Arrange for the pickup and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste management company.

  • The primary method for the disposal of pharmaceutical waste is high-temperature incineration at a permitted facility.

Personal Protective Equipment (PPE)

When handling this compound for disposal, appropriate personal protective equipment must be worn to minimize exposure.

PPE ComponentSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or chemical goggles.
Lab Coat Standard laboratory coat.

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate: Increase ventilation to the area.

  • Contain: Use a spill kit with appropriate absorbent materials to contain the spill.

  • Clean: Carefully clean the spill area, and place all contaminated materials into the designated hazardous waste container.

  • Report: Report the spill to your laboratory supervisor and EHS office.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Trimetoquinol_Disposal_Workflow cluster_start Start cluster_determination Hazardous Waste Determination cluster_procedures Disposal Procedures cluster_end Final Disposal start Generation of This compound Waste is_controlled Is this compound a DEA Controlled Substance? start->is_controlled is_hazardous Is it a RCRA Hazardous Waste? is_controlled->is_hazardous No dea_procedure Follow DEA Regulations for Controlled Substance Disposal is_controlled->dea_procedure Yes hazardous_procedure Manage as Hazardous Waste: - Segregate - Label - Store Securely is_hazardous->hazardous_procedure Yes or Unknown non_hazardous_procedure Manage as Non-Hazardous Chemical Waste per Institutional Policy is_hazardous->non_hazardous_procedure No disposal_vendor Transfer to Licensed Hazardous Waste Vendor for Incineration dea_procedure->disposal_vendor hazardous_procedure->disposal_vendor non_hazardous_procedure->disposal_vendor

This compound Disposal Decision Workflow

Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste management policies and the relevant federal, state, and local regulations. The generator of the waste is ultimately responsible for its proper characterization and disposal.

Personal protective equipment for handling Trimetoquinol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling of Trimetoquinol

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of this compound, including personal protective equipment (PPE), operational plans, and disposal procedures. While a specific Safety Data Sheet (SDS) for this compound was not found during this search, the following guidance is based on safety protocols for similar hazardous pharmaceutical compounds. It is crucial to always consult the specific SDS for any chemical before handling.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on general best practices for hazardous chemicals.

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.
Hand Protection Chemical-resistant gloves, such as nitrile or neoprene, should be worn. It is advisable to double-glove for added protection, especially when handling concentrated solutions.
Body Protection A fully buttoned lab coat or a chemical-resistant apron over personal clothing is required. For tasks with a higher risk of splashes, a chemical-resistant suit may be necessary.
Respiratory Protection For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Operational Plan: Safe Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure and ensures a safe working environment.

  • Preparation :

    • Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.

    • Assemble all necessary equipment, including PPE, weighing materials, solvents, and waste containers, before commencing work.

    • Verify that safety equipment, such as eyewash stations and safety showers, is accessible and in good working order.

  • Handling :

    • All weighing and preparation of this compound solutions should be conducted within a chemical fume hood to control airborne particles.

    • When dissolving, add the solid this compound to the solvent slowly to prevent splashing.

    • Avoid direct contact with the skin, eyes, and clothing.

  • Post-Handling :

    • Decontaminate all work surfaces and equipment immediately after use.

    • Remove PPE in a manner that avoids cross-contamination and dispose of it in the designated waste stream.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : All waste contaminated with this compound, including unused product, empty containers, and disposable PPE, must be segregated as hazardous chemical waste.

  • Containerization : Contaminated solid waste (e.g., gloves, wipes, weighing paper) should be placed in a clearly labeled, sealed hazardous waste container. Liquid waste should be collected in a compatible, sealed container.

  • Disposal Method : The primary recommended method for the disposal of this compound is high-temperature incineration by a licensed hazardous waste disposal company.

Quantitative Data

No specific occupational exposure limits (OELs) for this compound from regulatory bodies such as OSHA, NIOSH, or ACGIH were identified in the search results. In the absence of established OELs, it is crucial to handle this compound with a high degree of caution and to minimize all potential routes of exposure.

Visualizing the Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep_area Clean & Prepare Fume Hood gather_materials Assemble PPE & Materials prep_area->gather_materials verify_safety Check Eyewash & Shower gather_materials->verify_safety don_ppe Don Appropriate PPE verify_safety->don_ppe Proceed to Handling weigh_solid Weigh Solid this compound don_ppe->weigh_solid prep_solution Prepare Solution weigh_solid->prep_solution decontaminate Decontaminate Surfaces & Equipment prep_solution->decontaminate Handling Complete doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands segregate_waste Segregate Contaminated Waste wash_hands->segregate_waste Initiate Disposal containerize_waste Seal in Labeled Container segregate_waste->containerize_waste dispose_waste Dispose via Incineration containerize_waste->dispose_waste

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.